4-Bromopyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSAOCTEXRSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591488 | |
| Record name | 4-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115514-66-4 | |
| Record name | 4-Bromopyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115514-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine, 4-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridazine scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among the various substituted pyridazines, 4-bromopyridazine serves as a versatile and crucial building block for the synthesis of complex molecular architectures. The presence of the bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound, offering field-proven insights and detailed protocols for researchers in the pharmaceutical and chemical sciences.
Synthesis of this compound: A Multi-Step Approach
The industrial synthesis of this compound is a multi-step process that begins with the readily available starting material, 3,6-dichloropyridazine. This pathway involves a sequence of chlorination, nucleophilic substitution to introduce a hydroxyl group, and a final bromination step to yield the target compound.
Overall Synthesis Pathway
The transformation from 3,6-dichloropyridazine to this compound can be visualized as a four-step process.
Caption: Overall synthetic route to this compound.
Step-by-Step Experimental Protocols
The initial step involves the chlorination of 3,6-dichloropyridazine to introduce a chlorine atom at the 4-position, yielding 3,4,6-trichloropyridazine.
Protocol: A detailed protocol for this step is outlined in the patent CN102924386B. While the patent does not specify the exact chlorinating agent and conditions in the abstract, this transformation is typically achieved using strong chlorinating agents.
The newly introduced chlorine atom at the 4-position is then selectively replaced by a hydroxyl group through nucleophilic aromatic substitution.
Protocol: According to the patent CN102924386B, 3,4,6-trichloropyridazine is treated with a sodium hydroxide solution. The reaction mixture is heated to reflux to drive the substitution reaction to completion. Acidification of the reaction mixture then precipitates the product, 3,6-dichloro-4-hydroxypyridazine.
The two remaining chlorine atoms are removed to afford 4-hydroxypyridazine.
Protocol: The patent CN102924386B describes the dechlorination of 3,6-dichloro-4-hydroxypyridazine. This reduction is often accomplished using catalytic hydrogenation or other reducing agents that selectively remove halogen atoms from the aromatic ring.
The final and critical step is the conversion of the hydroxyl group in 4-hydroxypyridazine to a bromine atom. This is a deoxybromination reaction.
Causality Behind Experimental Choice: The hydroxyl group on the pyridazine ring exists in tautomeric equilibrium with its pyridazinone form. This hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be activated to facilitate its replacement by a bromide ion. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation.[1] It activates the hydroxyl group by converting it into a better leaving group, a phosphate ester derivative, which is then readily displaced by a bromide ion.
Reaction Mechanism: The reaction of 4-hydroxypyridazine with phosphorus oxybromide proceeds through the following steps:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POBr₃.
-
Formation of a Phosphate Intermediate: This initial attack leads to the formation of a pyridazinyl-oxyphosphonium bromide intermediate.
-
Nucleophilic Attack by Bromide: A bromide ion, either from the POBr₃ or from the reaction byproducts, acts as a nucleophile and attacks the carbon atom at the 4-position of the pyridazine ring.
-
Departure of the Leaving Group: This nucleophilic attack results in the cleavage of the C-O bond and the departure of the phosphate leaving group, yielding this compound.
Caption: Mechanism of bromination of 4-hydroxypyridazine.
Protocol: As detailed in patent CN102924386B, 4-hydroxypyridazine is treated with phosphorus oxybromide, and the reaction mixture is heated.[2] The reaction temperature and time are optimized to ensure complete conversion. Following the reaction, the mixture is carefully quenched with ice water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent, and purified by chromatography and recrystallization to yield this compound as a light yellow powder.[2]
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂ | [3] |
| Molecular Weight | 158.98 g/mol | [3] |
| Appearance | Light yellow powder | [2] |
| CAS Number | 115514-66-4 | [3] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. The chemical shifts and coupling constants of these protons are influenced by the electronegativity of the nitrogen and bromine atoms.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit four signals, one for each of the four carbon atoms in the pyridazine ring. The carbon atom attached to the bromine atom will show a characteristic chemical shift.
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Characteristic Peaks:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C=N stretching: Around 1550-1650 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
-
(Note: While a general interpretation is provided, a reference spectrum for this compound is necessary for definitive peak assignment.)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, charged fragments. Common fragmentation pathways for haloaromatic compounds include the loss of the halogen atom (Br radical) or the loss of small neutral molecules.
(Note: A reference mass spectrum is required for a detailed analysis of the fragmentation pattern.)
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical lead compounds. Its reactivity is dominated by the presence of the bromine atom, which can be readily displaced or participate in coupling reactions.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the electronegative nitrogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. A variety of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functional groups at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of this compound in drug discovery lies in its utility in palladium-catalyzed cross-coupling reactions.[4][5] These reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyridazines.
These reactions are instrumental in building molecular complexity and are widely employed in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Applications in Medicinal Chemistry
The pyridazine core is a key component in numerous biologically active compounds. This compound serves as a critical starting material for the synthesis of various pyridazine derivatives with potential therapeutic applications, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and the functionalization of the pyridazine ring via this compound is a common strategy in their design.
-
Antiviral and Antimicrobial Agents: Pyridazine derivatives have shown promise as antiviral and antimicrobial agents.[3]
-
Central Nervous System (CNS) Active Compounds: The pyridazine scaffold is also found in compounds targeting CNS disorders.
For instance, this compound hydrobromide has been used in the preparation of γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[6]
Conclusion
This compound is a cornerstone building block in the synthesis of functionalized pyridazine derivatives for pharmaceutical and agrochemical research. The well-established, multi-step synthesis provides a reliable route to this important intermediate. While detailed, publicly available characterization data remains somewhat elusive, the principles of spectroscopic analysis provide a clear framework for its identification and purity assessment. The true power of this compound lies in its reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, which unlock a vast chemical space for the discovery of novel bioactive molecules. As the demand for new and effective therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug development pipeline is set to increase.
References
- CN102924386B - Industrial preparation method of this compound - Google P
- Schmitt, M., de Araújo-Júnior, J. X., Oumouch, S., & Bourguignon, J. J. (2006). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Molecular diversity, 10(3), 429–434. (URL: [Link])
- 4-bromopyridine, hydrobromide - SpectraBase. (URL: [Link])
- This compound | C4H3BrN2 | CID 17888927 - PubChem. (URL: [Link])
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
- 13 C NMR Chemical Shifts - Oregon St
- Functional Groups from Infrared Spectra - YouTube. (URL: [Link])
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (URL: [Link])
- Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B. (URL: [Link])
- Deoxy Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])
- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchG
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (URL: [Link])
- Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC - NIH. (URL: [Link])
- 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (URL: [Link])
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. (URL: [Link])
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Top 12 Most Popular Drug Hunter Case Studies of 2024. (URL: [Link])
- Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 - Chemia. (URL: [Link])
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (URL: [Link])
- Some biologically active pyridazine derivatives and their application - ResearchG
- Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (URL: [Link])
- Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed. (URL: [Link])
- FTIR SPECTROSCOPY REFERENCE GUIDE - Agilent. (URL: [Link])
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (URL: [Link])
- FTIR Analysis Beginner's Guide: Interpreting Results - Innov
- Phosphorous Oxybromide - ResearchG
- Alcohol to Bromide - Common Conditions. (URL: [Link])
- PL-FTIR Spectroscopy - Edinburgh Instruments. (URL: [Link])
Sources
- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myuchem.com [myuchem.com]
- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
physicochemical properties of 4-Bromopyridazine
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 115514-66-4) is a halogenated heterocyclic compound that has garnered interest as a key intermediate in medicinal chemistry and pharmaceutical development.[1] Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, combined with a reactive bromine substituent, makes it a versatile building block for constructing more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis, process development, and drug design. This guide provides a comprehensive overview of this compound, synthesizing available data with expert insights into its molecular characteristics, synthesis, and handling.
Molecular Structure and Core Properties
The foundational attributes of a chemical entity dictate its behavior in both chemical and biological systems. The arrangement of atoms and electrons in this compound gives rise to its unique set of properties.
The structure consists of a pyridazine ring brominated at the C4 position. The two nitrogen atoms significantly influence the electron density of the ring, making it electron-deficient. This electronic nature is a key determinant of its reactivity, particularly in nucleophilic substitution reactions.
Figure 1: Chemical Structure of this compound.
Summary of Physicochemical Data
The following table summarizes key computed and experimental properties of this compound. It is critical to note that many publicly available physical properties for this specific isomer are predicted values derived from computational models.[1][2]
| Property | Value | Source |
| CAS Number | 115514-66-4 | [1][2] |
| Molecular Formula | C₄H₃BrN₂ | [1] |
| Molecular Weight | 158.98 g/mol | [1][2] |
| Monoisotopic Mass | 157.94796 Da | [1][2] |
| Boiling Point | 270.0 ± 13.0 °C (Predicted) | [1] |
| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 117.1 ± 19.8 °C (Predicted) | [1] |
| XLogP3 | 0.8 | [2] |
| Topological Polar Surface Area | 25.8 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Spectral and Analytical Characterization
While specific, verified spectra for this compound are not widely published, its structure allows for the prediction of key analytical signatures. A robust analytical workflow is essential for confirming the identity and purity of this intermediate in a research or manufacturing setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these protons would be deshielded, appearing at a relatively high chemical shift (downfield). The coupling patterns (splitting) would be complex, dictated by their ortho, meta, and para relationships to each other.
-
¹³C NMR: The carbon NMR spectrum should exhibit four signals for the four unique carbon atoms in the molecule. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals would appear in the aromatic region, with their chemical shifts influenced by their proximity to the nitrogen atoms.
Mass Spectrometry (MS)
In mass spectrometry using electron ionization (EI-MS), the molecular ion peak (M⁺) would be a prominent feature. A critical diagnostic tool for this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks of almost equal intensity, one at M⁺ and another at [M+2]⁺, which is a definitive signature for a monobrominated compound.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heteroaromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency (fingerprint) region, generally between 500 and 600 cm⁻¹.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yield and purity. An industrial preparation method has been described, starting from the readily available 3,6-dichloropyridazine.[3]
Industrial Synthesis Workflow
The patented method involves a four-step sequence designed for scalability.[3] The causality behind this pathway is the strategic manipulation of substituent groups to direct the final bromination to the desired C4 position, a position not easily accessible via direct bromination of the parent pyridazine.
Figure 2: Industrial Synthesis Pathway for this compound.
Experimental Protocol: Final Bromination Step
This protocol is adapted from the methodology described in the patent literature for the conversion of 4-hydroxypyridazine to the final product.[3] This self-validating system relies on the complete consumption of the starting material, which can be monitored by Thin Layer Chromatography (TLC), and purification via chromatography and recrystallization to ensure high purity.
Objective: To synthesize this compound from 4-hydroxypyridazine.
Materials:
-
4-Hydroxypyridazine
-
Phosphorus oxybromide (POBr₃)
-
Ice water
-
Concentrated ammonia solution (25%)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Cyclohexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add 4-hydroxypyridazine (e.g., 0.4 kg) to phosphorus oxybromide (e.g., 2.5 kg).
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for 3 hours. The use of a high temperature is necessary to drive the conversion of the hydroxyl group to the bromide.
-
Work-up - Quenching: After cooling, concentrate the reaction solution under reduced pressure at 60°C to remove excess POBr₃. Carefully and slowly add ice water dropwise to the residue to quench any remaining phosphorus oxybromide. This is a highly exothermic reaction and requires stringent temperature control.
-
Neutralization: Adjust the pH of the aqueous solution to 8.0 by adding concentrated ammonia solution. This step neutralizes the acidic environment and ensures the product is in its free base form for extraction.
-
Extraction: Extract the product from the aqueous layer using chloroform. The organic phase, containing the this compound, is collected.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate to remove residual water. Filter the drying agent.
-
Purification: a. Evaporate the chloroform from the filtrate under reduced pressure. b. Purify the crude product using silica gel column chromatography, eluting with petroleum ether. c. Perform vacuum distillation on the collected effluent, followed by recrystallization from cyclohexane to obtain the final product as a light yellow powder.[3]
Applications in Drug Development
As a pharmaceutical intermediate, this compound is a valuable building block for creating lead compounds in drug discovery.[1] The bromine atom serves as a versatile handle for introducing further molecular complexity, primarily through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.
The hydrobromide salt of this compound has been specifically noted for its use in the preparation of γ-secretase modulators, a class of molecules investigated for the treatment of Alzheimer's disease.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound should be handled with care.
-
Hazard Identification: The compound is classified as an irritant.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[6]
-
References
- Google Patents. (n.d.). CN102924386B - Industrial preparation method of this compound.
- PubChem. (n.d.). This compound.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
A Technical Guide to the Reactivity and Functionalization of 4-Bromopyridazine for Synthetic and Medicinal Chemistry
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. Within the armamentarium of pyridazine-based building blocks, 4-bromopyridazine stands out as a particularly versatile and valuable intermediate. Its strategic placement of a bromine atom on an electron-deficient ring system opens a gateway to a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the reactivity and functionalization of this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern its behavior, offering field-proven insights into experimental design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block for the creation of novel, biologically active molecules.[1][2] We will cover the core reactivity principles, key functionalization strategies including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange, complete with detailed experimental protocols and practical considerations.
Chapter 1: Electronic Properties and Core Reactivity
The reactivity of this compound is fundamentally dictated by the electronic nature of the pyridazine ring. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect across the ring, rendering it significantly electron-deficient (π-deficient). This property has two major consequences: it deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack.
The bromine atom at the C4 position is particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr). This enhanced reactivity is analogous to the activation seen at the ortho and para positions of nitrobenzene.[3] During the rate-determining step of an SNAr reaction, the nucleophile attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount. For attack at C4, the negative charge can be delocalized onto one of the ring nitrogen atoms through resonance, a highly stabilizing contribution that lowers the activation energy of the reaction.[5][6] This inherent electronic feature makes the C4 position a prime target for functionalization with a wide range of nucleophiles.
Caption: Resonance stabilization of the Meisenheimer intermediate in SNAr.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is one of the most direct methods for functionalizing this compound, allowing for the introduction of heteroatom-based functional groups. The reaction proceeds via a two-step addition-elimination mechanism where the bromine atom serves as an effective leaving group.[7][8]
Mechanistic Causality: The choice of reaction conditions is critical and is dictated by the nucleophilicity of the incoming group and the stability of the pyridazine ring.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate without protonating it.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Diisopropylethylamine - DIPEA) is often required, especially when using neutral nucleophiles like primary or secondary amines or alcohols. The base serves to deprotonate the nucleophile, increasing its reactivity, or to scavenge the HBr generated during the reaction.
-
Temperature: While the pyridazine ring is activated, elevated temperatures (80-150 °C) are frequently necessary to overcome the activation barrier associated with the initial disruption of aromaticity.
Experimental Protocol: SNAr Amination with Morpholine
This protocol describes a representative procedure for the synthesis of 4-morpholinopyridazine.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 159 mg), morpholine (1.2 mmol, 105 µL), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Solvent Addition: Add 3 mL of anhydrous DMSO to the vial.
-
Reaction Setup: Seal the vial with a PTFE-lined cap and place it in a pre-heated oil bath or heating block at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-morpholinopyridazine.
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a level of efficiency and functional group tolerance that is often unattainable with classical methods.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or their esters.[10]
Causality and Optimization:
-
Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.
-
Base: A base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and depends on the stability of the substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Inert Atmosphere: In a glovebox or under a stream of argon, add this compound (1.0 mmol, 159 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg), and Pd₂(dba)₃ (0.025 mmol, 23 mg) to an oven-dried reaction vial.
-
Ligand Addition: Add the phosphine ligand, such as XPhos (0.06 mmol, 29 mg).
-
Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to obtain 4-(4-methoxyphenyl)pyridazine.[12][13]
Buchwald-Hartwig Amination
For forming C-N bonds, the Buchwald-Hartwig amination is often superior to classical SNAr methods, proceeding under milder conditions and with a broader substrate scope, especially for less nucleophilic amines.[14]
Causality and Optimization:
-
Ligand is Key: The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, JohnPhos).[15] These ligands promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices for coupling with aryl bromides.[16]
-
Aprotic Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Inert Atmosphere Setup: Charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 mmol, 4.5 mg), a suitable ligand like RuPhos (0.04 mmol, 18.6 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 159 mg) to the tube.
-
Reaction Environment: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Nucleophile: Add anhydrous toluene (4 mL) followed by aniline (1.1 mmol, 101 µL) via syringe.
-
Heating and Monitoring: Heat the sealed tube in an oil bath at 100 °C for 12-24 hours. Monitor for completion using TLC or LC-MS.
-
Quenching and Extraction: Cool to room temperature, carefully quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield N-phenylpyridazin-4-amine.
Sonogashira Coupling
The Sonogashira coupling enables the direct installation of an alkyne moiety onto the pyridazine core, creating a C(sp²)-C(sp) bond. This is invaluable for generating rigid linkers in drug molecules or for further synthetic transformations of the alkyne.[17][18]
Causality and Optimization:
-
Dual Catalysis: The reaction traditionally employs a dual catalytic system: a palladium(0) complex to activate the aryl bromide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[19]
-
Amine Base/Solvent: An amine base, such as triethylamine (Et₃N) or DIPEA, serves as both the base to deprotonate the alkyne and often as the solvent.[20]
-
Inert Conditions: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing of solvents and maintaining an inert atmosphere are crucial for high yields.[21]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere: To a Schlenk flask under argon, add this compound (1.0 mmol, 159 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).
-
Solvent and Reagents: Add degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 132 µL).
-
Reaction: Stir the mixture at 60 °C. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through Celite® to remove metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to afford 4-(phenylethynyl)pyridazine.
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | Et₃N, THF | 25-80 |
| Table 1: Comparison of typical conditions for palladium-catalyzed cross-coupling reactions. |
Chapter 4: Functionalization via Metal-Halogen Exchange
Metal-halogen exchange provides an alternative route for C-C bond formation by transforming the electrophilic C4 carbon into a potent nucleophile. This is typically achieved by reacting this compound with a strong organometallic base at low temperatures.
Lithiation: The most common method involves treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to generate the highly reactive 4-pyridazinyllithium intermediate.[22]
Critical Considerations:
-
Temperature: This reaction must be performed at very low temperatures (typically -78 °C) in an anhydrous ether solvent (e.g., THF, diethyl ether). The low temperature is crucial to prevent the highly basic organolithium reagent from attacking the pyridazine ring in a competitive nucleophilic addition and to prevent the decomposition of the sensitive 4-pyridazinyllithium intermediate.[23]
-
Electrophilic Quench: The generated organolithium species is not isolated but is trapped in situ with a suitable electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides).
Caption: A typical workflow for functionalization via lithiation-electrophile quench.
Experimental Protocol: Lithiation and Quench with Benzaldehyde
-
Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 mmol, 159 mg) in 10 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophilic Trap: Add benzaldehyde (1.2 mmol, 122 µL) dropwise to the solution.
-
Reaction and Quench: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield (4-pyridaziny)(phenyl)methanol.
Chapter 5: Applications in the Synthesis of Bioactive Molecules
The functionalization methodologies described herein are not merely academic exercises; they are enabling tools in the discovery and development of new medicines. The pyridazine scaffold is present in a wide range of biologically active compounds, and this compound often serves as a linchpin intermediate in their synthesis. For instance, derivatives prepared through these methods are explored as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways.[1][24] The ability to rapidly and efficiently diversify the C4 position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into clinical candidates.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its inherent electronic properties make it amenable to a host of powerful transformations. Direct functionalization can be achieved through nucleophilic aromatic substitution, while the carbon-bromine bond provides a robust handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, metal-halogen exchange opens a pathway to umpolung reactivity, converting the C4 position into a strong nucleophile. A thorough understanding of the mechanisms and practical considerations behind these reactions, as detailed in this guide, empowers researchers to strategically and effectively incorporate the pyridazine motif into complex molecular architectures, accelerating the discovery of new chemical entities with therapeutic potential.
References
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Buchwald–Hartwig amin
- This compound.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- This compound hydrobromide.
- Sonogashira coupling. Wikipedia. [Link]
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Suzuki reaction. Wikipedia. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- nucleophilic arom
- Synthesis of Bioactive compounds.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Sonogashira Coupling- Reaction and applic
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Synthesis of bioactive molecules and drugs.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society. [Link]
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) ether.
- First Regioselective C‐2 Lithiation of 3‐ and 4‐Chloropyridines.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
Sources
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. nva.sikt.no [nva.sikt.no]
- 24. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromopyridazine: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-bromopyridazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the prediction of its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques.
Introduction to this compound
This compound (C₄H₃BrN₂) is a halogenated derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of a bromine atom at the 4-position significantly influences the electronic distribution and reactivity of the pyridazine ring, making it a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is the cornerstone of utilizing this compound effectively and ensuring the integrity of subsequent research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridazine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, which both deshield the adjacent protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~9.2 | Doublet |
| H-5 | ~7.9 | Doublet of doublets |
| H-6 | ~9.0 | Doublet |
Causality Behind Experimental Choices in ¹H NMR:
The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. However, for more polar compounds or to resolve overlapping signals, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetonitrile (CD₃CN) may be employed. The standard operating frequency for ¹H NMR is typically 300-500 MHz, with higher frequencies offering better signal dispersion and resolution of complex coupling patterns.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each of the unique carbon atoms in the molecule. The carbon attached to the bromine atom (C-4) will be significantly influenced by the heavy atom effect, which can sometimes lead to peak broadening.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~155 |
| C-4 | ~130 |
| C-5 | ~125 |
| C-6 | ~152 |
Note: Similar to the ¹H NMR data, specific, experimentally verified ¹³C NMR data for this compound is not widely published. These predictions are based on typical chemical shifts for substituted pyridazines and established substituent effects.[1][2]
Causality Behind Experimental Choices in ¹³C NMR:
Proton decoupling is almost universally applied in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon. The choice of solvent and concentration is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often preferred for ¹³C NMR.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency. Standard proton-decoupling sequences are employed.
-
Data Acquisition: A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peaks.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound will display characteristic absorption bands that can be attributed to the vibrations of the pyridazine ring and the C-Br bond.
Key Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1400 | C=C and C=N stretching (ring vibrations) |
| 1200-1000 | In-plane C-H bending |
| 800-600 | Out-of-plane C-H bending |
| ~700-500 | C-Br stretching |
Causality Behind Experimental Choices in IR Spectroscopy:
The method of sample preparation is crucial for obtaining a high-quality IR spectrum. For solid samples like this compound, the KBr pellet method is common. This involves intimately mixing the sample with dry potassium bromide and pressing the mixture into a transparent disk. This minimizes scattering of the infrared beam. Alternatively, the sample can be analyzed as a mull in an inert oil (e.g., Nujol) or by Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is acquired.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity.
-
Molecular Ion (M⁺): m/z ≈ 158 (for C₄H₃⁷⁹BrN₂) and 160 (for C₄H₃⁸¹BrN₂)
-
Key Fragmentation Pathways: The fragmentation of pyridazine derivatives often involves the loss of N₂ and subsequent cleavage of the remaining hydrocarbon fragment. The C-Br bond is also susceptible to cleavage.
Predicted Fragmentation:
Caption: Predicted EI-MS fragmentation of this compound.
Causality Behind Experimental Choices in MS:
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. A standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that can be compared to library spectra. The choice of the mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy of the measurement.
Experimental Protocol for EI-Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples. The sample is vaporized by heating under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental data is not ubiquitously available, the predicted spectra, based on sound chemical principles and data from analogous compounds, offer a robust framework for its identification. This guide provides the foundational knowledge and experimental considerations necessary for researchers working with this important heterocyclic compound, emphasizing the importance of a multi-technique approach for unambiguous structural confirmation.
References
- PubChem. This compound.
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-Bromopyridazine
Abstract
This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 4-Bromopyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will explore the selection of appropriate density functionals and basis sets, detail a self-validating workflow for geometry optimization and property calculation, and present a case study with data analysis. The aim is to equip the reader with both the practical steps and the theoretical understanding necessary to conduct robust and reliable computational studies on halogenated pyridazine systems.
Introduction to this compound: A Computational Perspective
The pyridazine ring is a significant scaffold in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity.[1] The introduction of a bromine atom at the 4-position creates this compound (Figure 1), a versatile building block that presents specific challenges and opportunities for computational modeling.
From a quantum chemical standpoint, this compound is a compelling subject. The presence of two adjacent nitrogen atoms in the aromatic ring, combined with the heavy and polarizable bromine atom, necessitates careful selection of computational methods to accurately capture its electronic structure, reactivity, and potential for non-covalent interactions like halogen bonding. This guide will provide the necessary framework to model such a system with high fidelity.
Theoretical Foundations: Selecting the Right Tools
The reliability of any quantum chemical calculation hinges on the choices made at the foundational level: the level of theory, the basis set, and the treatment of the surrounding environment. These choices are not arbitrary; they are governed by the chemical nature of the molecule .
Pillar 1: The Level of Theory - Density Functional Theory (DFT)
For a molecule the size of this compound, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4] Unlike more computationally expensive wavefunction-based methods, DFT can be routinely applied to systems of this scale. Within DFT, the choice of the exchange-correlation functional is paramount.
-
Hybrid Functionals: These functionals, which mix a portion of exact Hartree-Fock (HF) exchange with a density functional, are often the most reliable choice for general organic molecules.[5] The classic B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.[4][5][6][7]
-
Range-Separated Functionals: For systems where long-range interactions (like halogen bonding or charge-transfer) are important, a long-range corrected (LC) hybrid functional is often superior. ωB97X-D is an excellent choice, as it incorporates both long-range corrections and an empirical dispersion correction.[6][8][9]
-
Dispersion Corrections: Van der Waals forces are critical for describing non-covalent interactions. Modern functionals often incorporate an empirical correction term, most notably Grimme's D3[10][11][12] or D4 schemes.[13] This is denoted by a "-D3" or "-D4" suffix (e.g., B3LYP-D3). Using a dispersion correction is highly recommended for obtaining accurate geometries and interaction energies.[12][14]
Recommendation for this compound: Start with ωB97X-D or B3LYP-D3 . These provide a robust foundation for capturing the key electronic and structural features of the molecule.
Pillar 2: The Basis Set - Describing the Electrons
The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople Style Basis Sets: These are workhorse basis sets, with 6-31G(d,p) being a common starting point.[15] For higher accuracy, the triple-zeta 6-311+G(d,p) is recommended.[16][17][18][19]
-
6-311: Describes core electrons with one function and valence electrons with three.
-
+: Adds diffuse functions, which are crucial for describing anions and weak, long-range interactions.[15][18]
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is essential for describing bonding accurately.[15][16][17]
-
-
Dunning Style Basis Sets: Correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are designed for systematically converging towards the complete basis set limit, offering a path to very high accuracy.[16][20]
-
Considerations for Bromine: Bromine is a heavy element with many electrons. While the basis sets above can handle it, for extremely high-accuracy work or calculations involving core electrons, using basis sets with effective core potentials (ECPs), such as the LANL2DZ, can be a computationally efficient alternative.[21]
Recommendation for this compound: The 6-311+G(d,p) basis set provides an excellent compromise between accuracy and computational cost for this system.[18]
Pillar 3: Simulating the Environment - Solvent Effects
Most chemical and biological processes occur in solution. It is often critical to account for the effect of the solvent.
-
Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) model is a universal and highly regarded implicit model applicable to virtually any solvent.[22][23][24][25] The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is another robust choice.
Recommendation for this compound: Use the SMD model to simulate solvent effects, specifying the solvent of interest (e.g., water, DMSO, chloroform).[22][23][24]
A Self-Validating Computational Workflow
A robust computational protocol is a self-validating one. The following workflow ensures that the results obtained are physically meaningful and correspond to a stable molecular state.
Step-by-Step Experimental Protocol
-
Structure Input: Begin by building an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This is the most fundamental calculation. The goal is to find the point on the potential energy surface where the forces on all atoms are effectively zero.
-
Frequency Calculation: Following a successful optimization, a frequency calculation must be performed at the same level of theory and basis set. This step serves two critical purposes:
-
Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the optimization must be redone.
-
Thermodynamics: The calculation yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also provides the data needed to simulate an infrared (IR) spectrum.
-
-
Property Calculations (Single-Point Energy): Once the optimized and verified geometry is obtained, a variety of electronic properties can be calculated. This is done via a "single-point" energy calculation on the final geometry. A key analysis to perform here is the Natural Bond Orbital (NBO) analysis.[26][27][28][29] NBO analysis provides an intuitive chemical picture of bonding, atomic charges, and hyperconjugative interactions.[26][27]
Workflow Visualization
The logical flow of this computational protocol can be visualized as follows:
Caption: A standard workflow for quantum chemical calculations.
Case Study: Predicted Properties of this compound
Here we present representative data for this compound calculated at the B3LYP-D3/6-311+G(d,p) level of theory in the gas phase.
Optimized Geometry
The key structural parameters are summarized in the table below. These values represent the equilibrium geometry of the molecule in the gas phase.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths | Bond Angles | ||
| C(4)-Br | 1.895 | N(1)-N(2)-C(3) | 119.5 |
| N(1)-N(2) | 1.332 | N(2)-C(3)-C(4) | 123.1 |
| N(2)-C(3) | 1.335 | C(3)-C(4)-C(5) | 116.8 |
| C(3)-C(4) | 1.398 | C(4)-C(5)-C(6) | 118.9 |
| C(4)-C(5) | 1.390 | C(5)-C(6)-N(1) | 123.5 |
| C(5)-C(6) | 1.338 | C(6)-N(1)-N(2) | 118.2 |
| C(6)-N(1) | 1.334 | Br-C(4)-C(3) | 121.7 |
Note: Atom numbering follows standard chemical convention starting from a nitrogen atom.
Electronic Properties
Analysis of the frontier molecular orbitals (HOMO and LUMO) and atomic charges provides insight into the molecule's reactivity and electronic distribution.
| Property | Value | Interpretation |
| HOMO Energy | -7.21 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.15 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.06 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.95 Debye | Indicates a significant molecular polarity, consistent with the pyridazine core.[1] |
| NPA Atomic Charges | ||
| Br | -0.08 e | The bromine atom is slightly negative, indicating its electron-withdrawing nature. |
| N(1) | -0.45 e | Nitrogen atoms are significant centers of negative charge. |
| N(2) | -0.42 e | Nitrogen atoms are significant centers of negative charge. |
Conceptual Relationships in DFT
The interplay between the theoretical components and the final outputs is crucial to understand.
Caption: Relationship between theoretical choices and computed results.
Conclusion
This guide has outlined a robust and scientifically sound methodology for conducting quantum chemical calculations on this compound. By carefully selecting a suitable level of theory (e.g., ωB97X-D or B3LYP-D3), a flexible basis set (e.g., 6-311+G(d,p)), and an appropriate solvent model (e.g., SMD), researchers can reliably predict the geometric, electronic, and thermodynamic properties of this important heterocyclic compound. The cornerstone of this approach is the self-validating workflow of geometry optimization followed by a frequency analysis, which ensures the physical relevance of the computed results. The insights gained from these calculations can accelerate research in drug discovery and materials science by providing a fundamental understanding of molecular structure and reactivity.
References
- Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis.
- Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube.
- Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO.
- Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube.
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
- Chambers, L., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. MedChemComm, 11(6), 941-954.
- ResearchGate. (2016). Functional/basis set for bromine-containing molecules?
- Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09.
- atomistica.online. (n.d.). Citing density functionals.
- Schuchardt, K. L., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
- Wikipedia. (n.d.). Basis set (chemistry).
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric. The Journal of Physical Chemistry B, 113(18), 6378-6396.
- Hein, J. E. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.
- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.
- Kromann, J. C., Steinmann, C., & Jensen, J. H. (2017). Improving solvation energy predictions using the SMD solvation method and semiempirical electronic structure methods. The Journal of Chemical Physics, 147(10), 104102.
- Baskaran, S. (2024, April 3). Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube.
- ResearchGate. (2023). What is the difference betwenn 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set?
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
- VASP Wiki. (n.d.). DFT-D3.
- O'Malley, P. J. (1998). B3LYP, Hybrid Density Functional Studies of the Durosemiquinone Radical: The Effect of Symmetrical and Asymmetrical Hydrogen Bonding on Spin Densities and Hyperfine Couplings. The Journal of Physical Chemistry A, 102(1), 248-253.
- Q-Chem. (n.d.). Empirical Dispersion Corrections: DFT-D.
- Gaussian, Inc. (2021, May 17). Basis Sets.
- Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly?
- Wu, J. I., & Schleyer, P. v. R. (2013). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 9(1), 77-87.
- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105-5154.
- Kundu, I., et al. (2024). PW-SMD: A Plane-Wave Implicit Solvation Model Based on Electron Density for Surface Chemistry and Crystalline Systems in Aqueous Solution. Journal of Chemical Theory and Computation.
- Ioannidis, E. I., & Neese, F. (2009). Density functional theory. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1919), 2327-2342.
- ORCA Manual. (n.d.). Choice of Basis Set.
- Pop, R., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5484.
- Caldeweyher, E., et al. (2019). A Comprehensive Overview of the DFT-D3 London-Dispersion Correction. In Comprehensive Theoretical Chemistry.
- ResearchGate. (n.d.). Density functional theory and time-dependent density functional theory studies on optoelectronic properties of fused heterocycles with cyclooctatetraene.
- Lin, Y.-S., Li, C., Mao, S.-P., & Chai, J.-D. (2012). Long-Range Corrected Hybrid Density Functionals with Improved Dispersion Corrections. Journal of Chemical Theory and Computation, 9(1), 263-272.
- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- University of Torino. (n.d.). Bromine Basis-Sets.
- Wikipedia. (n.d.). Pyridazine.
- Asif, M. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1438-1451.
- Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.
- Chen, Y.-C., & Chai, J.-D. (2022). Optimization of B97-Type Density Functional Approximation, Global Hybrid, and Range-Separated Hybrid Energy Functionals with the D4 Dispersion Corrections in TAO-DFT. Journal of Chemical Theory and Computation, 18(9), 5393-5407.
- ChemistryViews. (2012, December 5). Choosing the Right Basis Set.
- Chai, J.-D., & Head-Gordon, M. (2009). Long-range corrected double-hybrid density functionals. The Journal of Chemical Physics, 131(17), 174105.
- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atomistica.online [atomistica.online]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]
- 9. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]
- 10. dft-d3 — Deutsch [chemie.uni-bonn.de]
- 11. DFT-D3 - VASP Wiki [vasp.at]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of B97-Type Density Functional Approximation, Global Hybrid, and Range-Separated Hybrid Energy Functionals with the D4 Dispersion Corrections in TAO-DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 17. researchgate.net [researchgate.net]
- 18. gaussian.com [gaussian.com]
- 19. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Solvation Models - NWChem [nwchemgit.github.io]
- 23. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. NBO [cup.uni-muenchen.de]
- 27. youtube.com [youtube.com]
- 28. Rangsiman Ketkaew - Gaussian: How to Compute Bond Energy and Bond Order using NBO [sites.google.com]
- 29. youtube.com [youtube.com]
4-Bromopyridazine: A Historical and Technical Review of a Versatile Heterocyclic Building Block
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromopyridazine, a halogenated derivative of the pyridazine heterocycle, represents a key building block in synthetic organic chemistry. Despite its structural simplicity, its strategic placement of a bromine atom and two nitrogen atoms within a six-membered aromatic ring bestows upon it a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive historical review of this compound in the chemical literature, detailing its synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and materials science. While historical data on its initial discovery is scarce in readily available literature, this review consolidates modern synthetic approaches and explores its potential through the lens of established heterocyclic chemistry principles.
Introduction: The Pyridazine Core and the Significance of Halogenation
The pyridazine nucleus, a 1,2-diazine, is a prominent scaffold in numerous biologically active compounds. The introduction of a bromine atom at the 4-position significantly modulates the electron density of the ring, creating a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the two adjacent nitrogen atoms, combined with the inductive effect of the bromine, renders the C4 position susceptible to nucleophilic attack and provides a reactive site for modern cross-coupling methodologies. This guide will delve into the known synthetic routes to this important intermediate, explore its chemical reactivity, and highlight its application in the synthesis of more complex molecular architectures.
Synthesis of this compound: A Modern Industrial Approach
While early, foundational laboratory syntheses of this compound are not well-documented in readily accessible chemical literature, a patented industrial method highlights a scalable, multi-step approach. This process underscores the importance of this building block in contemporary chemical manufacturing.
The synthesis commences with the readily available 3,6-dichloropyridazine and proceeds through a four-step sequence involving chlorination, hydroxylation, dehalogenation, and finally, bromination.[1]
Overall Synthetic Pathway:
A modern industrial synthesis of this compound.
Step-by-Step Methodology:
Step I: Chlorination of 3,6-Dichloropyridazine The initial step involves the chlorination of 3,6-dichloropyridazine to yield 3,4,6-trichloropyridazine.[1] This reaction introduces a chlorine atom at the C4 position, which will be subsequently replaced.
Step II: Preparation of 3,6-Dichloro-4-hydroxypyridazine The resulting 3,4,6-trichloropyridazine is then subjected to a nucleophilic substitution reaction with a hydroxide source to afford 3,6-dichloro-4-hydroxypyridazine.[1]
Step III: Synthesis of 4-Hydroxypyridazine The two chlorine atoms at the 3 and 6 positions are removed through a dehalogenation reaction to produce 4-hydroxypyridazine.[1] This step is crucial for arriving at the desired pyridazine core.
Step IV: Bromination of 4-Hydroxypyridazine In the final step, the hydroxyl group of 4-hydroxypyridazine is replaced with a bromine atom using a suitable brominating agent, such as phosphorus oxybromide, to yield the target molecule, this compound.[1]
Quantitative Data from Industrial Synthesis: The following table summarizes the reported yields for each step in an example from the patent literature.[1]
| Step | Reactant | Product | Reagents | Yield (%) |
| I | 3,6-Dichloropyridazine | 3,4,6-Trichloropyridazine | Chlorine | 91.2 |
| II | 3,4,6-Trichloropyridazine | 3,6-Dichloro-4-hydroxypyridazine | NaOH | 91.1 |
| IV | 4-Hydroxypyridazine | This compound | POBr₃ | 56.2 - 58.2 |
Physicochemical and Spectroscopic Characterization
Due to the scarcity of dedicated experimental studies in peer-reviewed literature, the physicochemical and spectroscopic data for this compound are primarily available from chemical suppliers and databases. It is crucial for researchers to independently verify these properties upon synthesis or acquisition.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂ | [2][3] |
| Molecular Weight | 158.98 g/mol | [2][3] |
| CAS Number | 115514-66-4 | [2] |
| Appearance | Solid | [3] |
Spectroscopic Data (Predicted/Supplier Data):
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine atom.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom attached to the bromine (C4) would be expected at a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H and C=N stretching vibrations within the aromatic ring.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the electronic nature of the pyridazine ring and the presence of the bromine atom. This makes it a versatile intermediate for the synthesis of a wide range of substituted pyridazines.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridazine ring, exacerbated by the bromine atom, facilitates nucleophilic aromatic substitution reactions. Various nucleophiles can displace the bromide ion, allowing for the introduction of a wide range of functional groups at the C4 position.
General scheme for Nucleophilic Aromatic Substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. These reactions have become indispensable in modern organic synthesis and drug discovery.
Workflow for Palladium-Catalyzed Cross-Coupling:
Key components of a Palladium-Catalyzed Cross-Coupling reaction with this compound.
-
Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the synthesis of 4-aryl or 4-vinylpyridazines.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties at the C4 position.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to 4-aminopyridazine derivatives.
-
Heck Coupling: Reaction with alkenes to form 4-alkenylpyridazines.
These reactions provide a modular and efficient approach to generate libraries of substituted pyridazines for screening in drug discovery and materials science applications.
Applications in Medicinal Chemistry and Drug Development
The pyridazine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not abundant in the public domain, its potential as a key intermediate is significant. Its ability to undergo a variety of functionalization reactions allows for the rapid generation of diverse molecular structures for biological evaluation. For instance, this compound hydrobromide has been mentioned as a derivative used in the preparation of γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[4][5]
Applications in Materials Science
The electron-deficient nature of the pyridazine ring, which can be further tuned by substitution at the C4 position, makes this compound an interesting building block for the synthesis of novel organic electronic materials. The introduction of π-conjugated systems via cross-coupling reactions could lead to materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. However, the exploration of this compound in this field is still an emerging area with significant potential for future research.
Conclusion and Future Outlook
This compound is a versatile heterocyclic building block with significant potential in synthetic organic chemistry. While its historical documentation is limited, modern synthetic methods have made it accessible for a range of applications. Its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a powerful platform for the synthesis of a wide array of functionalized pyridazine derivatives.
The future of this compound chemistry lies in the further exploration of its reactivity and the application of its derivatives in medicinal chemistry and materials science. The development of novel synthetic methodologies that utilize this building block and the systematic investigation of the biological and material properties of its derivatives will undoubtedly lead to new discoveries and innovations. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
- Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry.
- 4-Bromopyridine. The National Institute of Standards and Technology (NIST) WebBook.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central (PMC).
- This compound. PubChem.
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. SciSpace.
- Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues. ResearchGate.
- 4-Bromopyridine. PubChem.
- 4-bromopyridine, hydrobromide. SpectraBase.
- Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. ITQB.
- Industrial preparation method of this compound. Google Patents.
Sources
A Comprehensive Technical Guide to the Stability, Storage, and Handling of 4-Bromopyridazine for Research and Development
Abstract
4-Bromopyridazine is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of novel bioactive compounds. However, its utility is intrinsically linked to its chemical integrity, which can be compromised by inherent instabilities and improper handling. This guide provides an in-depth analysis of the stability profile of this compound, contrasting the free base with its more stable hydrobromide salt. We will elucidate the primary degradation pathways, including photosensitivity and a propensity for self-oligomerization, and offer evidence-based protocols for optimal storage and handling. This document is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to ensure the long-term viability and experimental reliability of this compound.
Physicochemical Profile: this compound and its Hydrobromide Salt
A foundational understanding of the physicochemical properties of this compound is essential for its correct application and storage. The compound is most commonly available as a free base or as a hydrobromide (HBr) salt, each with distinct characteristics.
1.1. Chemical and Physical Properties
The key identifiers and properties are summarized below for easy reference. The free base is a solid material, while the hydrobromide salt presents as a solid that can range in color from green to dark grey[1][2].
| Property | This compound (Free Base) | This compound Hydrobromide |
| Molecular Formula | C₄H₃BrN₂[2][3][4] | C₄H₄Br₂N₂[5][6] |
| Molecular Weight | 158.98 g/mol [2][3] | 239.90 g/mol [5] |
| CAS Number | 115514-66-4[3][4] | 1220039-64-4[1][5][7] |
| Appearance | Solid[2] | Green to Dark Grey Solid[1] |
| Solubility | Soluble in many organic solvents | Slightly soluble in DMSO, Methanol, Water[1] |
1.2. The Critical Distinction: Free Base vs. Hydrobromide Salt
While chemically similar, the free base and the HBr salt exhibit significant differences in stability. The lone pairs of electrons on the nitrogen atoms of the pyridazine ring make the free base susceptible to electrophilic attack and oxidation. In contrast, the HBr salt form involves the protonation of one of these nitrogens. This protonation deactivates the heterocyclic ring, rendering it less susceptible to certain degradation pathways and significantly enhancing its shelf life. As will be detailed, this difference is the primary driver behind the more stringent storage requirements for the salt, which is often supplied to preserve its integrity.
Chemical Stability and Degradation Pathways
The stability of this compound is not absolute. It is susceptible to degradation from environmental factors and inherent reactivity. Understanding these pathways is crucial for mitigating compound loss and ensuring experimental reproducibility.
2.1. Inherent Reactivity: The Propensity for Self-Oligomerization
Field experience and anecdotal evidence suggest that the free base of related brominated pyridines can be unstable and may self-oligomerize over time[8]. This is a plausible degradation route for this compound. The electron-withdrawing nature of the nitrogen atoms and the bromine atom makes the pyridazine ring electron-deficient, but the lone pairs on the nitrogens can still participate in reactions. This can lead to complex polymerization or oligomerization reactions, especially if initiated by trace acid or light, resulting in discoloration and a decrease in purity.
2.2. Environmental Sensitivities
The hydrobromide salt of this compound is explicitly noted for its sensitivity to multiple environmental factors.
-
Photosensitivity: Like many brominated aromatic compounds, this compound is susceptible to photodegradation. Exposure to light, particularly UV wavelengths, can induce homolytic cleavage of the C-Br bond, leading to debromination and the formation of radical species that can trigger further decomposition[1][9][10]. This is a critical consideration, as even ambient laboratory light can initiate this process over time.
-
Thermal and Shock Sensitivity: The HBr salt is also reported to be sensitive to temperature and shock[1][9]. While detailed mechanistic data is scarce, this suggests that the solid-state crystal lattice of the salt may be unstable, and energy input from heat or mechanical shock could be sufficient to initiate decomposition.
-
Oxidative Degradation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation, which can lead to the formation of N-oxides[11]. This process can be accelerated by the presence of atmospheric oxygen and incompatible oxidizing agents.
The diagram below conceptualizes the major degradation pathways affecting this compound.
2.3. Chemical Incompatibilities
To preserve the integrity of this compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: These can aggressively promote the oxidative degradation pathways mentioned above.
-
Strong Acids: While the HBr salt is stable, interaction of the free base with strong acids can lead to uncontrolled and potentially exothermic reactions.
Recommended Storage and Handling Protocols
Based on the established chemical principles and supplier recommendations, a stringent protocol for storage and handling is required to maintain the purity and reactivity of this compound.
3.1. Optimal Storage Conditions
The recommended storage conditions differ significantly between the free base and the more sensitive hydrobromide salt. The most conservative and frequently cited conditions should be adopted as the standard.
| Compound | Temperature | Atmosphere | Light |
| This compound (Free Base) | 2-8°C (Refrigerated) | Tightly Sealed | Protected from Light (Amber Vial) |
| This compound Hydrobromide | -20°C (Freezer) [1][7][9] | Inert (Argon or Nitrogen) [1][7][9] | Protected from Light (Amber Vial) |
Causality: Storage at -20°C drastically reduces the kinetic rate of all degradation reactions. An inert atmosphere is paramount to prevent oxidation, and protection from light is necessary to inhibit photodegradation[1][7][9].
3.2. Step-by-Step Protocol for Safe Handling and Dispensing
Adherence to a strict handling protocol is a self-validating system to ensure compound integrity from storage to reaction vessel.
-
Preparation: Before retrieving the compound, ensure the balance, spatulas, and weighing vessel are clean, dry, and staged in a well-ventilated fume hood or glove box.
-
Equilibration: Remove the sealed container from the freezer (-20°C) and place it in a desiccator at room temperature for at least 20-30 minutes.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the cold compound, which could hydrolyze or otherwise degrade it.
-
-
Inert Atmosphere Operations: If possible, perform all dispensing within a glove box under an inert atmosphere. If not available, briefly purge the headspace of the container with argon or nitrogen before and after dispensing.
-
Dispensing: Quickly weigh the desired amount of the solid into a tared, sealed vessel. Minimize the time the primary container is open to the atmosphere.
-
Visual Inspection: Note the color and consistency of the material. Any significant deviation from the expected appearance (e.g., darkening, clumping) may indicate degradation.
-
Resealing and Storage: Securely seal the primary container, wrap the cap with paraffin film to ensure an airtight seal, and promptly return it to the -20°C freezer.
-
Personal Protective Equipment (PPE): Throughout the process, appropriate PPE must be worn, including safety glasses with side shields, laboratory coat, and chemical-resistant gloves[12][13]. A dust mask or respirator should be used when handling larger quantities to avoid inhalation.
The following workflow diagram illustrates the mandatory steps for safe handling.
Experimental Validation of Stability
For critical applications, especially in GMP or GLP environments, experimental verification of the compound's stability is recommended.
4.1. Protocol for Short-Term Solution Stability Assessment
This protocol allows researchers to validate the stability of this compound in a specific solvent over the course of a typical experiment.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the desired experimental solvent.
-
Initial Analysis (T=0): Immediately analyze a sample of the stock solution via a calibrated HPLC-UV method to determine the initial purity (as peak area %). This serves as the baseline.
-
Incubation: Store the stock solution under the intended experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), re-analyze a sample of the stock solution using the same HPLC-UV method.
-
Data Evaluation: Compare the peak area % of the this compound peak at each time point to the T=0 value. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.
4.2. Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic acid or TFA) is a good starting point. UV detection around 254 nm is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying potential degradation products by providing molecular weight information, which can help elucidate the degradation pathway.
Conclusion and Best Practices
The chemical integrity of this compound is paramount for its successful use in research and development. Its stability is challenged by inherent reactivity and sensitivity to light, heat, and oxygen. The hydrobromide salt, while offering some protection via ring deactivation, is particularly sensitive and requires stringent storage conditions.
Key Takeaways for All Users:
-
Procure the Right Form: Whenever possible, procure the hydrobromide salt and handle it as the more stable, albeit more sensitive, precursor.
-
Strict Storage is Non-Negotiable: Store the HBr salt at -20°C under an inert atmosphere and protected from light[1][7][9].
-
Equilibration is Mandatory: Always allow the container to warm to room temperature in a desiccator before opening.
-
Trust but Verify: For critical experiments, perform solution stability studies to ensure the compound is not degrading under your specific experimental conditions.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the reliability of their results and maximize the scientific value derived from this important chemical building block.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17888927, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407906, this compound hydrobromide.
- Reddit (2023). Help with 4-Bromopyridine HCl.
- Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 387-395.
- Segall, N., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 63, 117-123.
Sources
- 1. This compound HydrobroMide | 1220039-64-4 [amp.chemicalbook.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. 1220039-64-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 8. reddit.com [reddit.com]
- 9. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 10. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
commercial availability and suppliers of 4-Bromopyridazine
An In-Depth Technical Guide to 4-Bromopyridazine: Synthesis, Commercial Availability, and Applications in Drug Discovery
Introduction
This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its structure, featuring a pyridazine ring substituted with a bromine atom, makes it a versatile and highly reactive building block for the synthesis of complex molecular architectures. As an important intermediate, the strategic incorporation of the this compound moiety allows for the construction of diverse chemical libraries, leading to the discovery of novel therapeutic agents.[1][2][3]
This guide provides a comprehensive overview of this compound, covering its synthesis, commercial availability, chemical reactivity, and critical applications, with a focus on providing practical insights for researchers and development professionals. While its synthesis can be challenging and the market price is consequently high, its utility in modern organic synthesis often justifies the cost.[4]
Physicochemical and Structural Information
This compound is primarily identified by its unique chemical structure and properties. These identifiers are crucial for sourcing, handling, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 115514-66-4 | PubChem[5] |
| Molecular Formula | C₄H₃BrN₂ | PubChem[5] |
| Molecular Weight | 158.98 g/mol | PubChem[5] |
| Appearance | Colorless liquid or solid (context dependent) | General Knowledge |
| Synonyms | Pyridazine, 4-bromo- | PubChem[5] |
Note: The compound is also frequently supplied as this compound Hydrobromide (CAS: 1220039-64-4), a more stable salt form.[6][7][8]
Industrial Synthesis Protocol
The synthesis of this compound is noted to be difficult, which contributes to its high cost.[4] An industrial preparation method has been developed to improve yield and scalability, starting from the readily available raw material 3,6-dichloropyridazine.[4]
Four-Step Industrial Synthesis Workflow:
An patented industrial method outlines a robust pathway to produce this compound with high yield.[4]
-
Chlorination: 3,6-dichloropyridazine is first chlorinated to produce 3,4,6-trichloropyridazine as a white powder.
-
Hydroxylation: The resulting 3,4,6-trichloropyridazine is treated with a 5-15% sodium hydroxide (NaOH) solution and heated under reflux at 100°C for 4-10 hours. The pH is then adjusted to 1.0 with hydrochloric acid (HCl) to crystallize the product, yielding 3,6-dichloro-4-hydroxypyridazine.[4]
-
Dechlorination: The 3,6-dichloro-4-hydroxypyridazine intermediate is then processed to remove the chlorine atoms, resulting in 4-hydroxypyridazine.
-
Bromination: In the final step, the 4-hydroxypyridazine is brominated to yield the target compound, this compound.
This multi-step process is designed for industrial application, balancing reaction efficiency with the availability of starting materials.[4]
Caption: Workflow for the industrial synthesis of this compound.
Spectroscopic Characterization
Confirmation of the final product's identity is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides a definitive fingerprint of the molecule.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.495 (m, 1H), 9.133 (m, 1H), 8.11 (m, 1H).[4]
Further analytical data, such as HPLC and LC-MS, are often available from commercial suppliers to verify purity.[9]
Commercial Availability and Suppliers
This compound and its hydrobromide salt are available from a range of specialized chemical suppliers. The hydrobromide form is often preferred for its enhanced stability and ease of handling. Researchers can procure this intermediate in various quantities, from milligrams for initial screening to larger quantities for scale-up operations.
| Supplier | Product Form | Purity/Grade | Notes |
| Sigma-Aldrich | This compound | Not specified; sold "as-is" for discovery research | Buyer assumes responsibility for purity confirmation.[10] |
| Apollo Scientific | This compound HBr | 95% | Available in 250mg to 10g quantities.[7] |
| Santa Cruz Biotech | This compound HBr | Research Grade | Biochemical for proteomics research.[6] |
| United States Bio | This compound HBr | Highly Purified | Stored at 4°C.[8] |
| Finetech Industry | This compound HBr | High Quality | Custom synthesis and bulk quantities available.[11] |
| BLD Pharm | This compound HBr | Specification available | Provides NMR, HPLC, LC-MS documentation.[9] |
Pricing is variable and reflects the compound's complex synthesis. For instance, prices from Apollo Scientific for the hydrobromide salt range from approximately £59.00 for 250mg to £872.00 for 10g, highlighting its status as a high-value intermediate.[7]
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold in medicinal chemistry. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[2][12][13]
Key Reactions and Applications:
-
Cross-Coupling Reactions: It is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck reactions.[12][13][14] These methods enable the facile introduction of aryl, alkyl, and alkynyl groups at the 4-position of the pyridazine ring, creating diverse molecular libraries for biological screening.[3][15]
-
Synthesis of APIs: The pyridazine heterocycle is a privileged structure in drug discovery, known for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are crucial for drug-target interactions.[16] this compound is a key intermediate in the synthesis of APIs targeting central nervous system (CNS) disorders and viral infections.[2][3]
-
γ-Secretase Modulators: The hydrobromide salt is specifically cited for its use in preparing γ-secretase modulators, which are investigated for applications in neurodegenerative diseases like Alzheimer's.[1]
Sources
- 1. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1220039-64-4 Cas No. | this compound hydrobromide | Apollo [store.apolloscientific.co.uk]
- 8. usbio.net [usbio.net]
- 9. 1220039-64-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound Hydrobromide | CAS: 1220039-64-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 15. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 4-Bromopyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 4-Bromopyridazine. As a halogenated heterocyclic compound, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically-grounded perspective on why specific handling protocols are critical.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 115514-66-4 | [1] |
| Molecular Formula | C₄H₃BrN₂ | |
| Molecular Weight | 158.98 g/mol | [1] |
| Appearance | Solid | |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| XLogP3 | 0.8 | [1] |
Table 1: Physicochemical Properties of this compound.
The compound's solid form at room temperature is a key consideration for exposure control, primarily concerning the generation of airborne dust. Its moderate polarity, indicated by the topological polar surface area and XLogP3 value, suggests that while it is not highly water-soluble, it can be absorbed through biological membranes, making skin contact a potential route of exposure.
Hazard Analysis and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling. The primary known hazards are acute oral toxicity and irritation to the skin, eyes, and potentially the respiratory system.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Expert Insight: The causality behind these classifications lies in the reactivity of halogenated heterocycles. The bromine atom is an electron-withdrawing group, which can influence the electron density of the pyridazine ring system. Upon contact with biological tissues, such compounds can potentially interact with nucleophilic biomolecules, leading to irritation and toxic effects if ingested.
Critical Data Gap: It is imperative to note that comprehensive toxicological data for this compound is largely unavailable in published literature and safety data sheets.[3] Information regarding chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects has not been established. This lack of data necessitates a highly cautious approach, treating the compound as potentially hazardous with unknown long-term effects. All handling procedures should reflect this uncertainty.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment. The primary goal is to prevent inhalation of dust and direct contact with the skin and eyes.
Engineering Controls: The First Line of Defense
The principle of "as low as reasonably practicable" (ALARP) should guide all handling activities.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a properly functioning chemical fume hood.[4][5] This is the most critical engineering control to prevent the inhalation of fine particulates and to contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE should be based on a thorough risk assessment of the procedures being undertaken.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[6][7][8] | Protects against splashes of solvents in which the compound may be dissolved and from airborne dust particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A flame-resistant lab coat, fully buttoned, with long sleeves.[4][5] | Prevents direct skin contact, which can cause irritation. Double gloving may be considered for extended procedures. The lab coat protects the body from spills. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[7][8] | Ensures protection from inhaling dust, which can cause respiratory tract irritation. |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills. |
Table 2: Recommended Personal Protective Equipment for Handling this compound.
Caption: PPE workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is crucial to prevent accidents and maintain the compound's stability.
Handling
-
Avoid Dust Formation: Handle the solid material gently to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.
-
Inert Atmosphere: For long-term storage and in certain reactions, this compound may need to be handled under an inert atmosphere (e.g., argon or nitrogen) as it may be sensitive to air and moisture.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4] Contaminated lab coats should be removed before leaving the laboratory.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[9] Some suppliers recommend storage in a freezer under an inert atmosphere.[10]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[11][12] Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.[13][14][15]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol | Causality |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16] | To physically remove the irritant from the eye surface and dilute any remaining substance to minimize damage. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16] | To remove the compound from the skin and prevent further irritation or absorption. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] | To remove the individual from the source of exposure and support their respiratory function. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any remaining substance. |
Table 3: First Aid Procedures for this compound Exposure.
Spill Response Protocol (for a minor solid spill)
This protocol is for small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.
Step 1: Alert and Assess
-
Alert personnel in the immediate area of the spill.[11]
-
Assess the extent of the spill and ensure you have the necessary training and equipment to clean it up safely.
Step 2: Secure the Area
-
Restrict access to the spill area.
-
If the material is in a fume hood, keep the hood running. If outside a hood, ensure the area is well-ventilated, if safe to do so.
Step 3: Don Appropriate PPE
-
At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[5]
Step 4: Contain and Clean
-
Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[7]
-
Carefully sweep the absorbed material into a dustpan, avoiding the creation of dust.[8][16]
-
Place the material into a clearly labeled, sealable container for hazardous waste.
Step 5: Decontaminate
-
Wipe the spill area with a damp cloth or paper towel. Be careful not to create an aerosol.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Decontaminate any tools used in the cleanup.
Step 6: Dispose and Report
-
Dispose of the hazardous waste according to your institution's guidelines.
-
Report the spill to your laboratory supervisor or safety officer.
-
Restock any used items from the spill kit.[7]
Caption: Step-by-step spill response workflow.
Reactivity and Disposal
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Hazardous Decomposition Products: Under thermal decomposition, this compound is expected to produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[11] The thermal decomposition of brominated organic compounds can also potentially lead to the formation of other hazardous brominated byproducts.[17][18]
Disposal Considerations
-
Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[3]
-
Procedure: Collect in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable reagent for chemical synthesis, but its safe use is predicated on a comprehensive understanding of its known and potential hazards. The GHS classification as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract dictates the need for stringent exposure controls, including the mandatory use of a chemical fume hood and appropriate PPE. The significant lack of chronic toxicological and ecological data demands that researchers handle this compound with a high degree of caution, assuming the potential for unknown long-term health effects. By integrating the principles and protocols outlined in this guide into standard laboratory practice, researchers can mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards.
- UCCS. (2019, November). UCCS Task Specific PPE Requirements - Chemical Use Hazards.
- Cooper, C. (2013, April 23). General Use SOP for Irritants. Stanford University Environmental Health and Safety.
- Stanford Environmental Health & Safety. (2024, September 11). General Use SOP. Irritants. LSP #24-002h.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2025, December 22).
- University of Washington. (2022, February 17).
- DuraLabel. (2025, December 17). Choosing PPE to Protect Against Poisons in the Workplace.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 17888927, this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53407906, this compound hydrobromide.
- Echemi. (2019, July 15). This compound SDS, 115514-66-4 Safety Data Sheets.
- LSU. (2023, January). Standard Operating Procedure: HANDLING CHEMICALS.
- NY CREATES. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.
- Science.gov. daphnia acute toxicity: Topics by Science.gov.
- Sigma-Aldrich. (2024, September 6).
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 286-327.
- Santa Cruz Biotechnology. This compound Hydrobromide | CAS 1220039-64-4.
- Fisher, D. J., et al. (2014). Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana.
- ResearchGate. (n.d.).
- ChemicalBook. (2025, July 4). This compound HydrobroMide | 1220039-64-4.
- NUS Chemistry. Reactive Hazards.
- Sigma-Aldrich. This compound.
- ChemicalBook. (2025, July 4). This compound HydrobroMide | 1220039-64-4.
- AFNS Safety. Oxidizing Agents.
- Jubilant Ingrevia.
- The Vaccine Reaction. (2017, October 24). Are Vaccines Evaluated for Mutagenicity, Carcinogenicity or Impairment of Fertility?.
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 286-327.
- University of Illinois Division of Research Safety. (2019, September 19). Oxidizers.
- PubMed Central. (n.d.). Daphnia magna and Ceriodaphnia dubia have similar sensitivity in standard acute and chronic toxicity tests.
- MDPI. (2023, June 27).
- PubMed Central. (n.d.).
- ResearchGate. (2025, August 9). The thermal decomposition of azidopyridines.
- OEHHA. (1999, March). Determination of Acute Reference Exposure Levels for Airborne Toxicants.
- PubMed. (n.d.). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.
- Chemical Engineering Transactions.
- Science.gov. acute oral toxicity: Topics by Science.gov.
- OUCI. Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals.
- BLD Pharm. 1314777-62-2|this compound hydrochloride.
- MDPI. (2024, February 2). Pyriproxyfen Contamination in Daphnia magna: Identifying Early Warning Biomarkers.
Sources
- 1. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. pdx.edu [pdx.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 10. 1220039-64-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. Reactive Hazards - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 14. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. Research Portal [researchportal.murdoch.edu.au]
- 18. researchers.cdu.edu.au [researchers.cdu.edu.au]
The 4-Bromopyridazine Scaffold: A Versatile Core for the Development of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] Among its many derivatives, 4-Bromopyridazine stands out as a versatile and strategically important starting material for the synthesis of novel therapeutic agents. Its bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments and the exploration of vast chemical space. This guide delves into the potential biological activities stemming from the this compound scaffold, offering insights into its synthetic utility and the pharmacological promise of its derivatives in anticancer, anti-inflammatory, and antimicrobial applications.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug discovery is primarily attributed to its amenability to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient and modular construction of complex molecules with a high degree of functional group tolerance.[2][3]
The Suzuki-Miyaura coupling, for instance, enables the formation of a carbon-carbon bond between the 4-position of the pyridazine ring and a variety of aryl or heteroaryl boronic acids or esters.[4] This allows for the synthesis of 4-arylpyridazine derivatives, a class of compounds with demonstrated biological potential.
Similarly, the Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the 4-position.[5] This opens the door to the synthesis of 4-aminopyridazine derivatives, which are also of significant interest in medicinal chemistry.
The following diagram illustrates the general synthetic utility of this compound in these key cross-coupling reactions.
Caption: Synthetic utility of this compound.
Anticancer Potential of this compound Derivatives
The pyridazine scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Derivatives of pyridazine have been shown to target a variety of biological processes crucial for cancer cell proliferation and survival, including kinase signaling pathways.[6] The this compound scaffold serves as a valuable starting point for the synthesis of potent anticancer compounds.
Kinase Inhibition: A Key Mechanism of Action
Many pyridazine-based anticancer agents exert their effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[4] For instance, derivatives of pyridazine have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[7][8]
The general mechanism of kinase inhibition involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cancer cell growth and survival.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10][11]
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (synthesized from the this compound scaffold) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
The following diagram outlines the workflow of the MTT assay.
Caption: Simplified COX-2 signaling pathway and inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [1][12][13] Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins through the action of COX-2. The ability of a test compound to reduce the carrageenan-induced paw edema is indicative of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize rodents to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups at different doses). [12]2. Baseline Paw Volume Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer. [12]3. Compound Administration: Administer the this compound-derived test compound or control substances orally or via intraperitoneal injection. [12]4. Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw. [12]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema assay.
Caption: Experimental workflow for paw edema assay.
Antimicrobial Potential of this compound Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents. The pyridazine scaffold has been identified as a promising framework for the discovery of novel antibacterial and antifungal compounds.
DNA Gyrase Inhibition: A Validated Antibacterial Target
A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial chromosome, a process that is crucial for relieving the topological stress that arises during DNA unwinding. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
The mechanism of DNA gyrase inhibition often involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks.
The diagram below provides a simplified representation of the DNA gyrase catalytic cycle and its inhibition.
Caption: Simplified mechanism of DNA gyrase inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The minimum inhibitory concentration (MIC) is a fundamental measure of the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium or fungus.
-
Serial Dilutions: Prepare serial dilutions of the this compound-derived test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Summary of Potential Biological Activities and Representative Data
The following table summarizes the potential biological activities of derivatives that can be synthesized from the this compound scaffold, along with representative quantitative data from the literature for analogous pyridazine derivatives.
| Biological Activity | Molecular Target/Mechanism | Representative Compound Class | Example IC50/MIC Values |
| Anticancer | Kinase Inhibition (e.g., VEGFR) | 4-Arylpyridazine Derivatives | IC50 values in the nanomolar to low micromolar range have been reported for various pyridazine-based kinase inhibitors. [14] |
| Anti-inflammatory | COX-2 Inhibition | 4-Arylpyridazinone Derivatives | Pyridazinone derivatives have shown potent and selective COX-2 inhibition with IC50 values in the nanomolar range. [6][14] |
| Antimicrobial | DNA Gyrase Inhibition | 4-Substituted Pyridazine Derivatives | Pyridazine derivatives have demonstrated antimicrobial activity with MIC values in the low µg/mL range against various bacterial and fungal strains. |
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel bioactive molecules with significant therapeutic potential. Its strategic bromine handle allows for the efficient synthesis of a diverse range of derivatives through well-established cross-coupling methodologies. The resulting compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, often targeting key enzymes and signaling pathways implicated in these diseases. The continued exploration of the chemical space accessible from the this compound scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds great promise for the discovery of next-generation therapeutics.
References
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). European Journal of Medicinal Chemistry.
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009).
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical & Pharmacology Journal.
- Antimicrobial activity of new pyridazine deriv
- Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2017). Chemical and Pharmaceutical Bulletin.
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2017).
- New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evalu
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). Molecules.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Topics in Medicinal Chemistry.
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2022).
- Carrageenan induced Paw Edema Model. (n.d.).
- DNA gyrase. (n.d.). Wikipedia.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry.
- What are Bacterial DNA gyrase inhibitors and how do they work? (2024).
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. (2000). Journal of the Chemical Society, Perkin Transactions 2.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Medicinal Chemistry.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- 4-AMINOPYRIDAZINE synthesis. (n.d.). ChemicalBook.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2024). RSC Medicinal Chemistry.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2007). Arkivoc.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). European Journal of Medicinal Chemistry.
- Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. (2023). PlumX Metrics.
- Process for preparing 4-amino-pyridazines. (2016).
Sources
- 1. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 2. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromopyridazine in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Building Block
For researchers, scientists, and professionals in drug development, understanding the solubility of key intermediates is a cornerstone of efficient and successful research. 4-Bromopyridazine, a vital heterocyclic building block, is no exception. Its utility in the synthesis of novel pharmaceutical compounds and other advanced materials makes a thorough understanding of its behavior in various solvents not just advantageous, but essential.
This guide provides an in-depth technical exploration of the solubility of this compound. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility in common organic solvents, and provide detailed, field-proven methodologies for the experimental determination of its solubility. This document is structured to be a practical and authoritative resource, empowering you to make informed decisions in your experimental designs and synthetic strategies.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound (C₄H₃BrN₂) is a solid at room temperature with a molecular weight of approximately 158.98 g/mol .[1] Its structure, featuring a polar pyridazine ring and a bromo substituent, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂ | [1][2] |
| Molecular Weight | 158.98 g/mol | [1] |
| Physical Form | Solid | |
| Density (Predicted) | 1.726 g/cm³ | [2] |
| Boiling Point (Predicted) | 270.0 °C | [2] |
| XLogP3 | 0.2 - 0.8 | [1][2] |
The XLogP3 value, a computed measure of lipophilicity, is relatively low, indicating a degree of polarity. This suggests that this compound will likely exhibit favorable solubility in polar solvents. The presence of the nitrogen atoms in the pyridazine ring allows for hydrogen bonding with protic solvents, which can further enhance solubility.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a fundamental framework for predicting solubility. The polarity, proticity, and hydrogen bonding capabilities of both the solute (this compound) and the solvent are key determinants of their interaction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of both donating and accepting hydrogen bonds. Given the nitrogen atoms in the pyridazine ring, this compound can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is anticipated in these solvents. However, the parent compound, pyridazine, is miscible with water, while some pyridazinone derivatives exhibit poor water solubility.[3][4] This suggests that while solubility in alcohols is likely, water solubility may be more limited.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar but do not have acidic protons to donate for hydrogen bonding. They can, however, act as hydrogen bond acceptors. The polarity of this compound suggests it will be soluble in this class of solvents. For a related compound, 3-amino-6-bromopyridazine, the highest solubility was observed in DMF.[5]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and hydrogen bonding capabilities. Due to the polar nature of the pyridazine ring, this compound is expected to have low solubility in nonpolar solvents.[3]
Experimental Determination of Solubility: A Step-by-Step Guide
While theoretical predictions are valuable, precise quantitative solubility data must be determined experimentally. The equilibrium (thermodynamic) solubility, determined by the shake-flask method, is the industry "gold standard" for its accuracy and reliability.[6]
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene, Hexane
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.
-
Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Seal the vial tightly.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6]
-
-
Phase Separation:
-
After the equilibration period, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[6]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, like methanol or DMF).
-
Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and plotting the peak area against concentration.
-
Dilute the filtered saturated solutions as necessary to fall within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC-UV system and determine the concentration of this compound from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L at the specified temperature.
-
Record any observations, such as color changes or difficulties in filtration.
-
Data Presentation: A Framework for Solubility Profiling
A systematic presentation of the experimentally determined solubility data is essential for clear communication and comparison. The following table provides a structured format for reporting your findings.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Water | Polar Protic | 25 | Equilibrium (Shake-Flask) | |||
| Methanol | Polar Protic | 25 | Equilibrium (Shake-Flask) | |||
| Ethanol | Polar Protic | 25 | Equilibrium (Shake-Flask) | |||
| Isopropanol | Polar Protic | 25 | Equilibrium (Shake-Flask) | |||
| Acetone | Polar Aprotic | 25 | Equilibrium (Shake-Flask) | |||
| Ethyl Acetate | Polar Aprotic | 25 | Equilibrium (Shake-Flask) | |||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Equilibrium (Shake-Flask) | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Equilibrium (Shake-Flask) | |||
| Toluene | Nonpolar | 25 | Equilibrium (Shake-Flask) | |||
| Hexane | Nonpolar | 25 | Equilibrium (Shake-Flask) |
Safety and Handling Considerations
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][7] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.[8][9]
Conclusion: A Predictive and Practical Approach
References
- This compound | C4H3BrN2 | CID 17888927 - PubChem. (n.d.).
- Pyridazine - Solubility of Things. (n.d.).
- Shaikh, J., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.
- This compound hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem. (n.d.).
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET. (2018-08-20).
- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. (2025-08-10). ResearchGate.
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (n.d.). PubMed.
- Pyridazine and its derivatives. (n.d.). Slideshare.
- Pyridazine - Wikipedia. (n.d.).
- Zhang, Y., et al. (2023). Equilibrium Solubility, Modeling, and Extended Hildebrand Solubility Parameter Approach Analysis of 3-Amino-6-bromopyridazine in. Journal of Chemical & Engineering Data, 68(5), 1145-1156.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). MDPI.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
- CAS No : 1220039-64-4 | Product Name : this compound hydrobromide | Pharmaffiliates. (n.d.).
Sources
- 1. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
A Theoretical Investigation into the Electronic Structure of 4-Bromopyridazine: A Guide for Drug Discovery and Materials Science
Abstract
Pyridazine and its derivatives represent a cornerstone in modern medicinal chemistry and materials science, valued for their unique electronic properties and versatile reactivity. Among these, 4-Bromopyridazine serves as a critical building block for synthesizing novel therapeutic agents and functional materials. Understanding its electronic structure is paramount to predicting its behavior, designing rational synthetic pathways, and optimizing its function in molecular systems. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic architecture. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural and electronic properties, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The methodologies detailed herein offer a robust, validated approach for researchers to predict reactivity, understand intermolecular interactions, and accelerate the development of this compound-based compounds.
Introduction: The Significance of the Pyridazine Core
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prevalent scaffold in a multitude of biologically active compounds. Its unique arrangement of heteroatoms imparts a distinct electronic character, influencing properties such as dipole moment, hydrogen bonding capability, and metabolic stability. The introduction of a bromine atom at the 4-position further modulates these properties, creating a versatile chemical handle for synthetic transformations like Suzuki-Miyaura cross-coupling reactions.[1]
Derivatives of the pyridazine core have been instrumental in the development of therapeutics, including γ-secretase modulators for neurodegenerative diseases.[2] A profound understanding of the electronic structure of key intermediates like this compound is therefore not merely an academic exercise; it is a critical component of modern, rational drug design. This guide establishes the theoretical protocols necessary to dissect this structure, providing predictive power for its application.
Part 1: The Computational Foundation - Density Functional Theory (DFT)
The initial and most crucial step in any theoretical analysis is the accurate determination of the molecule's ground-state geometry and electronic wavefunction. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.[3][4]
Expertise & Experience: Why DFT?
Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, a more manageable property than the full many-electron wavefunction. This approach has been shown to be highly effective for determining the geometry and electronic properties of small to medium-sized organic molecules.[5] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is widely used and has a proven track record for its accuracy in predicting molecular structures and thermochemical properties.[4] Coupling this with a Pople-style basis set, such as 6-311++G(d,p), provides the necessary flexibility to accurately describe the electron distribution, including the diffuse functions (++) important for lone pairs and the polarization functions (d,p) needed for non-spherical electron densities around atoms.[6]
Experimental Protocol: Geometry Optimization and Vibrational Analysis
The following protocol outlines the standard procedure for a DFT-based analysis of this compound using a computational chemistry package like Gaussian.
-
Input Structure Generation: Build an initial 3D structure of this compound (C₄H₃BrN₂) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to locate the minimum energy conformation on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to zero.
-
Keyword Example: #p B3LYP/6-311++G(d,p) Opt
-
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation must be performed at the same level of theory.
-
Purpose: This step serves two critical functions. First, it confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. Second, it provides theoretical vibrational frequencies that can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational method.[6]
-
Keyword Example: #p B3LYP/6-311++G(d,p) Freq
-
Caption: Workflow for DFT Geometry Optimization.
Data Presentation: Predicted Geometrical Parameters
The table below presents the expected optimized structural parameters for this compound, based on DFT calculations. These values provide the fundamental geometric framework upon which all electronic properties are built.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Br | ~1.89 Å |
| N-N | ~1.33 Å | |
| C-N | ~1.34 Å | |
| C-C | ~1.39 - 1.41 Å | |
| C-H | ~1.08 Å | |
| Bond Angles | C-C-Br | ~121° |
| N-N-C | ~119° | |
| C-N-N-C (Dihedral) | ~0° (Planar) |
Note: These are typical values and may vary slightly based on the specific computational level.
Part 2: Unveiling Reactivity - Frontier Molecular Orbital (FMO) Analysis
The reactivity of a molecule is largely governed by the interactions of its highest energy occupied electrons and lowest energy unoccupied orbitals. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies this complex picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]
Theoretical Grounding: HOMO, LUMO, and the Energy Gap
-
HOMO: This orbital acts as the primary electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.
-
LUMO: This orbital acts as the primary electron acceptor. Regions with a high LUMO density are susceptible to attack by nucleophiles.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[9]
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the pyridazine ring and the lone pair electrons of the bromine and nitrogen atoms. The LUMO is anticipated to be a π*-antibonding orbital distributed across the heterocyclic ring. The positions of the nitrogen atoms and the bromine substituent significantly influence the energy and spatial distribution of these orbitals, thereby dictating the molecule's reactivity. For instance, the electron-withdrawing nature of the nitrogen atoms lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack, particularly at positions activated by the heteroatoms.[10]
Caption: Frontier Molecular Orbital (FMO) concept.
Data Presentation: Key Electronic Descriptors
From the HOMO and LUMO energies, several important chemical descriptors can be calculated to quantify reactivity.
| Descriptor | Formula | Significance |
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |
| Ionization Potential (IP) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (EA) | -E_LUMO | Energy released when adding an electron |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons |
Part 3: Mapping the Charge Landscape
While FMO theory identifies the orbitals involved in reactions, understanding the overall charge distribution and electrostatic potential provides a more complete picture of a molecule's interactive behavior.
Molecular Electrostatic Potential (MEP)
An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.
-
Causality: The MEP is calculated from the optimized wavefunction and reveals the net electrostatic effect of the molecule's nuclei and electrons.
-
Interpretation:
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites favorable for electrophilic attack. For this compound, these are expected around the nitrogen lone pairs.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites favorable for nucleophilic attack. These are expected around the hydrogen atoms.
-
σ-hole: A region of positive potential can also appear on the halogen atom (bromine) along the C-Br bond axis. This "σ-hole" is critical for understanding and predicting halogen bonding, a highly directional non-covalent interaction increasingly important in drug design and crystal engineering.[11]
-
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into a localized picture of chemical bonds and lone pairs, closely resembling the familiar Lewis structure concept.[12]
-
Trustworthiness: This method provides a self-validating system by quantifying the deviation from an idealized Lewis structure through hyperconjugative interactions.
-
Key Insights from NBO:
-
Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.
-
Hybridization: Determines the hybridization of atomic orbitals in bonds.
-
Intramolecular Interactions: Quantifies the stabilizing energy associated with electron delocalization, such as the interaction between a filled lone-pair orbital (donor) and an empty anti-bonding orbital (acceptor). For example, the delocalization of a nitrogen lone pair (n) into an adjacent C-C anti-bonding orbital (π*) contributes to the aromatic stability of the ring.[9]
-
Protocol: Generating MEP and NBO Data
These analyses are typically performed as a post-processing step on the saved wavefunction file from the optimized DFT calculation.
-
Prerequisite: A successfully completed and converged DFT geometry optimization and frequency calculation.
-
MEP Generation: Use the Cube keyword in Gaussian to generate a cube file of the electrostatic potential, which can then be visualized in software like GaussView or VMD.
-
NBO Analysis: Include the Pop=NBO keyword in the route section of the Gaussian input file to perform a full NBO analysis. The detailed output will include atomic charges, orbital occupancies, and a second-order perturbation theory analysis of donor-acceptor interactions.
Conclusion and Future Perspectives
The theoretical framework presented in this guide provides a powerful, multi-faceted approach to understanding the electronic structure of this compound. By combining DFT-based geometry optimization with FMO, MEP, and NBO analyses, researchers can gain deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. This knowledge is indispensable for professionals in drug discovery, enabling the design of molecules with tailored binding affinities and reactivity profiles. In materials science, these insights can guide the synthesis of novel compounds with specific electronic and optical properties.
Future theoretical studies could extend this work by:
-
Simulating Reaction Mechanisms: Using DFT to map the potential energy surface for reactions involving this compound, identifying transition states and calculating activation barriers.[1]
-
Molecular Docking: Using the optimized structure and calculated partial charges as input for molecular docking simulations to predict binding modes and affinities to biological targets.[4]
-
Excited-State Calculations: Employing Time-Dependent DFT (TD-DFT) to investigate the molecule's photochemical properties, which is relevant for applications in photodynamic therapy or organic electronics.[13]
By grounding synthetic efforts in a robust theoretical understanding, the scientific community can unlock the full potential of the this compound scaffold.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17888927, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407906, this compound hydrobromide.
- Nagy, L. I., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 26(16), 4985.
- ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Preprint.
- ResearchGate. Molecular orbital interaction diagrams showing the C-Br mixing with the S lone pair.
- Acmec Biochemical. 4-Bromopyridazinehydrobromide. Product Page.
- Barzowska, M., et al. (2022). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. International Journal of Molecular Sciences, 23(23), 15303.
- Ferreira da Silva, F., et al. (2022). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 27(15), 4989.
- Scite.ai. 4-Bromopyridine. Topic Page.
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Discussion.
- University of California, Berkeley. Molecular Orbital Theory. Course Material.
- Legon, A. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304.
- ResearchGate. (2014). Molecular structure, vibrational spectra, natural bond orbital and thermodynamic analysis of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid by dft approach. Request PDF.
- Papakyriakopoulos, A., et al. (2022). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. International Journal of Molecular Sciences, 23(24), 15638.
- Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ACS Omega.
- Akter, M., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11(3), 133-154.
- Badenhoop, J. K., & Weinhold, F. (1997). Natural bond orbital analysis of steric interactions. The Journal of Chemical Physics, 107(14), 5406-5421.
- Pearson. Molecular Orbitals. Study Materials.
- Nobel, N., et al. (2017). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Computational Chemistry, 5(2), 55-70.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 8. Molecular Orbitals | Guided Videos, Practice & Study Materials [pearson.com]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromopyridazine
Introduction: The Strategic Importance of the Pyridazine Moiety
For researchers, medicinal chemists, and professionals in drug development, the pyridazine core represents a privileged scaffold. Its unique electronic properties, characterized by two adjacent nitrogen atoms, impart specific hydrogen bonding capabilities and metabolic stability, making it a cornerstone in the design of novel therapeutics and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the C-C bond formation required to functionalize this heterocycle.[2]
This guide provides an in-depth technical overview and field-proven protocols for the successful application of 4-bromopyridazine in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and offer detailed, step-by-step procedures to empower researchers to confidently and efficiently synthesize diverse 4-arylpyridazine derivatives.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. The electron-deficient nature of the pyridazine ring can facilitate this step.
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. A crucial aspect of this phase is the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination : The final step involves the coupling of the two organic moieties (the pyridazinyl and aryl groups) on the palladium center, forming the desired 4-arylpyridazine product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[3]
Visualization of the Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Bromopyridazine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Privileged Pyridazine Scaffold in Drug Discovery
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have cemented its status as a "privileged scaffold." Pyridazine derivatives are integral to a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anti-cancer, anti-hypertensive, anti-inflammatory, and anti-microbial properties.[1][2] The strategic placement of the nitrogen atoms creates a dipole moment and modulates the pKa of the ring, influencing solubility, metabolic stability, and target engagement.
4-Bromopyridazine, in particular, has emerged as a highly valuable and versatile building block for drug development professionals.[3] Its bromine atom serves as a convenient synthetic handle, enabling a variety of reliable and high-yielding cross-coupling and substitution reactions. This allows for the systematic and efficient exploration of chemical space around the pyridazine core, a critical process in structure-activity relationship (SAR) studies and lead optimization. This guide provides an in-depth exploration of the key reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
Core Reactivity of this compound
The reactivity of this compound is governed by the electron-withdrawing nature of the two nitrogen atoms. This electronic pull renders the pyridazine ring electron-deficient, which has two major consequences for its synthetic utility:
-
Facilitation of Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 4-position is activated for oxidative addition to a Palladium(0) catalyst, the crucial first step in widely used reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5]
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen atoms (the 2- and 4-positions).[6][7] The bromine at the 4-position can act as a leaving group in such reactions.
The following sections will delve into the practical applications of this reactivity, providing detailed protocols for leveraging this compound in key synthetic transformations.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse in medicinal chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.[8][9] These motifs are prevalent in many kinase inhibitors and other targeted therapies.[10] Using this compound, medicinal chemists can readily couple a wide variety of aryl or heteroaryl boronic acids or esters, introducing diverse substituents at the 4-position of the pyridazine ring.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The electron-deficient nature of the this compound ring facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Phenylpyridazine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 159 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 4-phenylpyridazine product.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst choice can influence reaction efficiency. |
| Ligand | SPhos, XPhos (with Pd(OAc)₂) | Often required for more challenging substrates. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical for success. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | Solvent systems can be varied to optimize solubility. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[4][12] This reaction is invaluable in medicinal chemistry for synthesizing aryl amines, which are present in a vast number of pharmaceuticals. Using this compound, a diverse range of primary and secondary amines can be coupled to the pyridazine core, allowing for fine-tuning of a compound's physicochemical properties and biological activity.[13]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the this compound to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Morpholino)pyridazine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 159 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Schlenk tube, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene, followed by this compound and then morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(morpholino)pyridazine.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used for convenience and air stability.[14] |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Sterically hindered biaryl phosphine ligands are crucial.[12] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous solvents are essential for this reaction. |
| Temperature | 80 - 110 °C | Reaction temperature is substrate-dependent. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, classical Nucleophilic Aromatic Substitution (SNAr) offers a complementary, often metal-free, approach to functionalizing this compound. The electron-deficient nature of the pyridazine ring allows for the direct displacement of the bromide by strong nucleophiles.[6]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16] A nucleophile attacks the carbon bearing the leaving group (bromine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[17] The aromaticity of the ring is temporarily broken. In the second, faster step, the leaving group is expelled, and aromaticity is restored to form the substituted product. The stability of the Meisenheimer complex, which is enhanced by the electron-withdrawing nitrogen atoms, is key to the reaction's feasibility.[6]
Detailed Protocol: Synthesis of 4-Ethoxypyridazine
This protocol outlines the synthesis of 4-ethoxypyridazine via an SNAr reaction with sodium ethoxide.
Materials:
-
This compound (1.0 mmol, 159 mg)
-
Sodium Ethoxide (NaOEt) (1.5 mmol, 102 mg)
-
Ethanol (EtOH) (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction carefully with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
| Parameter | Recommended Conditions | Notes |
| Nucleophile | Alkoxides (e.g., NaOMe, NaOEt), Thiolates (e.g., NaSMe), Amines | Strong nucleophiles are required. |
| Solvent | Polar aprotic (DMF, DMSO) or the conjugate acid of the nucleophile (e.g., EtOH for NaOEt) | The solvent should be able to dissolve the reagents. |
| Temperature | Room Temperature to Reflux | Heating is often required to drive the reaction to completion. |
| Additives | N/A | Generally not required, but phase-transfer catalysts can be used in biphasic systems. |
Conclusion
This compound is an exceptionally useful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for predictable and efficient functionalization through robust and scalable reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. By mastering these key transformations, researchers can rapidly generate diverse libraries of pyridazine-containing compounds, accelerating the discovery and development of new medicines that address unmet medical needs.
References
- Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry Portal.
- MDPI.
- Taylor & Francis Online.
- PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
- Wikipedia.
- NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
- PubChem - NIH. This compound | C4H3BrN2 | CID 17888927. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Chemistry Stack Exchange.
- YouTube.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Pearson. Nucleophilic Aromatic Substitution: Videos & Practice Problems. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- PMC - PubMed Central - NIH.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Nucleophilic Aromatic Substitution Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 4-Bromopyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] Pyridazine scaffolds are prevalent in medicinal chemistry, and the introduction of alkynyl moieties via Sonogashira coupling offers a versatile strategy for the synthesis of novel drug candidates. However, the electron-deficient nature of the pyridazine ring presents unique challenges that necessitate carefully optimized protocols.
This comprehensive guide provides detailed application notes, field-proven protocols, and a deep dive into the mechanistic nuances of the Sonogashira coupling with 4-bromopyridazine. We will explore both traditional copper-catalyzed and modern copper-free methodologies, offering researchers the tools to confidently and successfully employ this critical reaction in their synthetic endeavors.
Understanding the Landscape: The Pyridazine Challenge
The pyridazine ring, with its two adjacent nitrogen atoms, is electron-deficient. This electronic characteristic has a dual impact on the Sonogashira coupling. On one hand, the electron-withdrawing nature of the ring can facilitate the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step of the catalytic cycle. Conversely, the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the judicious selection of the catalyst, ligands, base, and solvent is paramount to achieving high yields and avoiding common side reactions.
The Catalytic Heart of the Reaction: Mechanism and Key Species
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.
The Palladium Cycle
The palladium cycle is the primary engine of the C-C bond formation. It begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate. This is followed by a transmetalation step, where the alkyne, activated by the copper cycle (or directly in copper-free variants), is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired alkynylpyridazine product and regenerates the active Pd(0) catalyst.
The Copper Cycle (Co-catalyzed Reaction)
In the classical Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst. The copper cycle's primary role is to activate the terminal alkyne. An amine base deprotonates the alkyne, which then coordinates with Cu(I) to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) intermediate.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Field-Proven Protocols for the Sonogashira Coupling of this compound
The following protocols are designed to provide a robust starting point for the Sonogashira coupling of this compound. Optimization of these conditions for specific alkynes may be necessary.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a reliable and widely applicable method for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv.), and CuI (0.04 - 0.10 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF or DMF (to make a ~0.1 M solution of the aryl bromide) and triethylamine (2.0 - 3.0 equiv.) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed Couplings:
| Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 65 | 4 | 85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 6 | 75-85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 60 | 5 | 80-90 |
Note: Yields are based on literature for similar bromopyridine substrates and may vary depending on the specific reaction conditions.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free Sonogashira protocols are advantageous for simplifying purification and avoiding potential issues with copper toxicity in drug development.[3] These methods often employ more sophisticated palladium catalysts and stronger bases.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.01 - 0.03 equiv.) and the phosphine ligand (0.02 - 0.06 equiv.).
-
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv.) and the inorganic base (2.0 - 3.0 equiv.).
-
Add the terminal alkyne (1.2 - 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Copper-Free Couplings:
| Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ / Dioxane | 100 | 12 | 80-90 |
| 4-Ethynyltoluene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ / Toluene | 110 | 16 | 75-85 |
| Cyclohexylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ / DMF | 100 | 18 | 70-80 |
Note: Yields are based on literature for similar electron-deficient aryl bromides and may require optimization.
Visualizing the Workflow
A systematic approach is crucial for successful Sonogashira couplings. The following workflow diagram outlines the key steps from reaction setup to product isolation.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Troubleshooting and Optimization: A Scientist's Guide
Even with robust protocols, challenges can arise. Here are some common issues and strategies for optimization:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary. Consider using a fresh batch of catalyst or a more active precatalyst/ligand system.
-
Insufficient Temperature: Aryl bromides, especially electron-deficient ones, often require heating to facilitate oxidative addition. Gradually increase the reaction temperature.
-
Base Incompatibility: The choice of base is critical. For copper-catalyzed reactions, amine bases are standard. For copper-free systems, stronger inorganic bases are often required.
-
-
Formation of Side Products:
-
Glaser Coupling (Diyne Formation): This is the oxidative homocoupling of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen.[4] To mitigate this, ensure a strictly inert atmosphere. Alternatively, switch to a copper-free protocol.
-
Homo-coupling of this compound: This can occur at higher temperatures or with highly active catalyst systems. Reducing the catalyst loading or reaction temperature may help.
-
-
Difficult Purification:
-
Residual Copper: In copper-catalyzed reactions, copper salts can complicate purification. A thorough aqueous workup with ammonium chloride can help remove copper.
-
Ligand Removal: Bulky phosphine ligands can be challenging to remove. Precipitation of the product or specialized chromatography techniques may be necessary.
-
Conclusion
The Sonogashira coupling of this compound is a powerful tool for the synthesis of novel molecular architectures with significant potential in drug discovery and materials science. While the electron-deficient nature of the pyridazine ring presents certain challenges, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions can lead to high yields and pure products. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important transformation in their synthetic endeavors.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107, 874–922 (2007).
- Liang, Y., Xie, Y.-X. & Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.71, 379-381 (2006).
- Al-Balushi, R. A., Al-Suti, M. K., Khan, M. S., & Al-Harrasi, A. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv., 11(13), 7434-7466 (2021).
- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Organic Chemistry Portal. Sonogashira Coupling.
- Dou, C. et al. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry2023, e7269 (2023).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. thalesnano.com [thalesnano.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 4-Bromopyridazine in Modern Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in the discovery of novel agrochemicals due to its unique physicochemical properties and versatile reactivity.[1] This document serves as a comprehensive technical guide on the application of 4-Bromopyridazine, a key heterocyclic building block, in the synthesis of next-generation fungicides, herbicides, and insecticides. We will move beyond simple procedural lists to explore the causality behind synthetic choices, offering detailed, field-proven protocols and mechanistic insights. This guide is designed to empower researchers to leverage this compound as a strategic synthon in the development of effective and environmentally conscious crop protection agents.[1]
The this compound Synthon: A Gateway to Agrochemical Innovation
This compound is a six-membered heterocyclic compound featuring two adjacent nitrogen atoms and a bromine substituent at the 4-position. This specific arrangement of atoms imparts a unique electronic character to the molecule, making it an exceptionally valuable synthon for agrochemical development.
-
Electronic Nature: The two nitrogen atoms in the 1,2-position act as strong electron-withdrawing groups, rendering the pyridazine ring electron-deficient. This electronic pull polarizes the C4-Br bond, making the C4 position highly susceptible to both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
-
Strategic Reactivity: The bromine atom serves as a versatile functional handle. It is an excellent leaving group in SNAr reactions and a prime participant in a wide array of palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3][4] This allows for the precise and controlled introduction of diverse molecular fragments at a specific vector on the pyridazine core.
-
Bioisosteric Value: The pyridazine moiety itself is a recognized "privileged scaffold" in medicinal and agrochemical chemistry.[5][6] The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets, while the overall ring structure can serve as a bioisosteric replacement for other aromatic systems, often improving properties like solubility and metabolic stability.[6]
This combination of predictable reactivity and inherent biological relevance makes this compound a powerful starting point for creating vast libraries of novel compounds for high-throughput screening in agrochemical discovery programs.
Application in Fungicide Synthesis: Targeting Mitochondrial Respiration
Pyridazine derivatives have been successfully developed into fungicides that combat a wide range of plant pathogens.[7][8][9] A primary mode of action for many of these compounds is the inhibition of the mitochondrial electron transport chain, a crucial process for energy (ATP) production in fungi.[10]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A robust method for synthesizing novel pyridazine-based fungicides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the C4 position of this compound and a functionalized arylboronic acid. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substitution pattern on the aryl partner.
Protocol 1: Synthesis of a 4-Arylpyridazine Fungicide Candidate
This protocol details the synthesis of a model compound, 4-(2,6-difluoro-4-methoxyphenyl)pyridazine, a scaffold found in some patented fungicidal compounds.[8][9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Methodology:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.59 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add 2,6-difluoro-4-methoxyphenylboronic acid (2.07 g, 11.0 mmol, 1.1 equiv.) and sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv.).
-
Catalyst Introduction: Under a gentle flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add a solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure product, 4-(2,6-difluoro-4-methoxyphenyl)pyridazine.
Application in Herbicide Synthesis: Disrupting Photosynthesis
Pyridazinone-based herbicides are a significant class of agrochemicals, with many acting as potent inhibitors of Photosystem II (PSII) in plants, thereby blocking photosynthesis.[11] While many classical syntheses start from precursors like mucochloric acid, this compound offers an alternative entry point for creating novel, substituted pyridazinones.[11]
Synthetic Strategy: Hydroxylation and Functionalization
The synthesis begins with the conversion of this compound to 4-hydroxypyridazine, which exists in tautomeric equilibrium with pyridazin-4(1H)-one. This intermediate can then be further functionalized. A key step in many herbicide syntheses is N-arylation.
Protocol 2: Synthesis of a Phenylpyridazinone Herbicide Moiety
This protocol outlines a two-step synthesis of a core herbicidal structure, 1-phenylpyridazin-4(1H)-one, starting from this compound.
Reaction Workflow:
Caption: Two-step synthesis of a pyridazinone herbicide core.
Methodology - Step 1: Hydrolysis
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (7.95 g, 50 mmol) in 100 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Execution: Heat the mixture to reflux (approx. 105-110 °C) for 24 hours.
-
Isolation: Cool the reaction mixture in an ice bath and carefully neutralize with concentrated hydrochloric acid (HCl) to pH ~7. The product, 4-hydroxypyridazine, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the intermediate.
Methodology - Step 2: N-Arylation (Chan-Lam Coupling)
-
Vessel Preparation: To a 250 mL flask, add the 4-hydroxypyridazine from Step 1 (4.80 g, 50 mmol, 1.0 equiv.), phenylboronic acid (7.32 g, 60 mmol, 1.2 equiv.), and copper(II) acetate (0.91 g, 5 mmol, 0.1 equiv.).
-
Solvent and Base: Add dichloromethane (100 mL) and pyridine (8.1 mL, 100 mmol, 2.0 equiv.).
-
Reaction Execution: Stir the mixture vigorously at room temperature, open to the air, for 48 hours. The reaction mixture will turn deep green/blue.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization from an ethanol/water mixture to yield 1-phenylpyridazin-4(1H)-one.
Application in Insecticide Synthesis: Modulating Ion Channels
The pyridazine ring is a key component in several modern insecticides that act on the nervous systems of insects.[5][7] One such example is the novel class of Pyridazine Pyrazole Carboxamides (PPCs), which includes compounds like Dimpropyridaz.[12] These insecticides can disrupt insect motor function by modulating ion channels.[12]
Synthetic Strategy: Buchwald-Hartwig Amination
A critical step in the synthesis of many pyridazine-based insecticides is the formation of a C-N bond. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that couples an aryl halide (like this compound) with an amine. This allows for the direct connection of the pyridazine core to other complex heterocyclic fragments.
Protocol 3: Synthesis of a 4-Aminopyridazine Insecticide Intermediate
This protocol describes the synthesis of a key intermediate, N-ethyl-N-(pyridazin-4-yl)amine, which could be further elaborated into a more complex insecticide.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.59 g, 10.0 mmol, 1.0 equiv.), ethylamine hydrochloride (1.02 g, 12.5 mmol, 1.25 equiv.), and cesium carbonate (Cs₂CO₃) (8.15 g, 25.0 mmol, 2.5 equiv.).
-
Catalyst Precursor and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol, 1 mol%) and Xantphos (173 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition: Add 40 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of Celite, washing the plug with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane:methanol) to afford the desired N-ethyl-N-(pyridazin-4-yl)amine.
Summary of Applications and Modes of Action
The versatility of this compound allows it to serve as a foundational element in the synthesis of agrochemicals across all major categories.
| Agrochemical Class | Example Target Structure | Key Synthetic Reaction | Primary Mode of Action |
| Fungicide | 4-Arylpyridazine | Suzuki-Miyaura Coupling | Inhibition of Mitochondrial Electron Transport[10] |
| Herbicide | 1-Arylpyridazin-4(1H)-one | Hydrolysis & N-Arylation | Inhibition of Photosystem II (PSII)[11] |
| Insecticide | 4-Aminopyridazine Derivative | Buchwald-Hartwig Amination | Nervous System Ion Channel/Receptor Modulation[12][13] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of novel agrochemicals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and modular approach to synthesizing diverse molecular architectures.[2][4] By understanding the fundamental principles of its reactivity, researchers can efficiently generate and optimize lead compounds, accelerating the development pipeline for new fungicides, herbicides, and insecticides that are essential for global food security. The protocols and insights provided herein offer a robust foundation for harnessing the full potential of this powerful synthon.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides.
- Anonymous. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Lamberth, C. (2018). Pyridazine Chemistry in Crop Protection. Journal of the Brazilian Chemical Society.
- Anonymous. (n.d.). The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. ChemBeanes.
- Anonymous. (n.d.). Mode of action of pyrazoles and pyridazinones.
- Guidechem. (n.d.). What is the new Pyridazine pyrazole carboxamides (PPCs) insecticide developed by BASF Co., Ltd.?. Guidechem.
- Wu, J., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Medicinal Chemistry Research.
- Anonymous. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- Anonymous. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. organic-chemistry.org.
- Anonymous. (n.d.). US8658644B2 - Pyridazine derivatives, processes for their preparation and their use as fungicides.
- Anonymous. (n.d.). WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
- Anonymous. (n.d.). CN102924386B - Industrial preparation method of this compound.
- Anonymous. (n.d.). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. CABI Digital Library.
- Anonymous. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Ningbo Inno Pharmchem Co., Ltd.
- Santa Cruz Biotechnology. (n.d.). This compound Hydrobromide. scbt.com.
- P&S Chemicals. (n.d.). Product information, this compound. ps-chemicals.com.
- ChemicalBook. (n.d.). 4-Bromopyridine synthesis. chemicalbook.com.
- Anonymous. (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. AGRIS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- BLD Pharm. (n.d.). This compound hydrobromide. bldpharm.com.
- Anonymous. (2025). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
- Apollo Scientific. (n.d.). This compound hydrobromide. apolloscientific.co.uk.
- Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. OUCI.
- Anonymous. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability. PubMed.
- ChemicalBook. (n.d.). This compound HydrobroMide. chemicalbook.com.
- Sigma-Aldrich. (n.d.). This compound. sigmaaldrich.com.
- Sun, Q., et al. (n.d.). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry.
Sources
- 1. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8658644B2 - Pyridazine derivatives, processes for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 9. WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromopyridazine
Introduction: Unlocking the Potential of the Pyridazine Scaffold
The Buchwald-Hartwig amination has become an indispensable transformation in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4]
Among the vast array of heterocyclic cores used in drug discovery, the pyridazine moiety presents both significant opportunities and unique synthetic challenges. Its electron-deficient nature and the presence of two adjacent nitrogen atoms impart specific electronic and coordinating properties that can complicate classical synthetic operations. The successful amination of halopyridazines, such as 4-bromopyridazine, is of high value as it provides direct access to a diverse range of substituted aminopyridazines, key building blocks for novel molecular entities.
However, the inherent properties of the pyridazine ring, particularly its potential to coordinate with and deactivate the palladium catalyst, demand carefully optimized reaction conditions.[5] This guide provides a comprehensive overview of the key principles, a selection of robust catalyst systems, detailed experimental protocols, and troubleshooting advice to empower researchers in the successful Buchwald-Hartwig amination of this compound.
The Catalytic Cycle: A Mechanistic Blueprint
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three primary stages, as illustrated below.[1][6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step. The electron-deficient nature of the pyridazine ring can facilitate this process, but the choice of ligand is critical to stabilize the resulting Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then removes a proton from the coordinated amine to form a palladium-amido complex. The strength and solubility of the base are key parameters in this step.
-
Reductive Elimination: This final step involves the formation of the new C–N bond, releasing the desired aminopyridazine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-donating ligands are known to accelerate this crucial, product-forming step.[2][8]
For electron-deficient heteroaryl halides like this compound, the primary challenge is preventing catalyst inhibition where the pyridazine nitrogen coordinates too strongly to the palladium center, effectively sequestering it from the catalytic cycle.[5] The use of sterically hindered, electron-rich phosphine ligands mitigates this issue by creating a bulky coordination sphere around the palladium that favors the productive catalytic pathway over catalyst deactivation.[3][9]
Designing the Optimal Catalyst System
The success of the amination of this compound hinges on the judicious selection of the palladium source, ligand, and base.
Palladium Source
While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pd(II) sources require in-situ reduction to the active Pd(0) state, which is often accomplished by the phosphine ligand or the amine itself. For improved reproducibility and handling, commercially available pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species under reaction conditions, are highly recommended.[10][11]
Ligand Selection: The Key to Success
The ligand is arguably the most critical component of the catalyst system. For challenging heteroaryl substrates, bulky, electron-rich biaryl monophosphine ligands have demonstrated superior performance.[3][9] These ligands promote the formation of a monoligated Pd(0) complex, which is highly active in oxidative addition, and facilitate the final reductive elimination step.[2][8]
| Table 1: Comparison of Ligands for Heteroaryl Amination | |||
| Ligand | Class | Key Features | Comments for Pyridazine Amination |
| Xantphos | Bidentate | Wide bite angle, good thermal stability. | A reliable, general ligand. May require higher temperatures for electron-deficient substrates. |
| RuPhos | Biaryl Monophosphine | Highly bulky and electron-rich. | Excellent for coupling primary and secondary alkylamines. Often provides high turnover numbers.[3] |
| BrettPhos | Biaryl Monophosphine | Features a bulky adamantyl group and a dimethylamino moiety. | Particularly effective for coupling primary amines and amides.[3][6][12] |
| Josiphos-type | Ferrocene-based | Chiral, bidentate ligands. | Can be effective for direct coupling of ammonia or its equivalents.[1] |
For this compound, ligands like RuPhos and BrettPhos are excellent starting points due to their proven efficacy with electron-deficient and sterically demanding heterocyclic substrates.
Base Selection: Balancing Reactivity and Tolerance
The choice of base affects both the rate of reaction and the tolerance of functional groups on the substrates.
| Table 2: Comparison of Common Bases | ||
| Base | Advantages | Disadvantages |
| NaOt-Bu | High reactivity, allows for lower catalyst loadings and temperatures. | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[6] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance, inexpensive. | Often requires higher catalyst loadings, higher temperatures, and longer reaction times.[6] |
| Cs₂CO₃ | Good functional group tolerance, often provides higher rates than other weak bases. | More expensive, can be difficult to stir on a large scale.[6] |
| LHMDS | Allows for reactions at lower temperatures and tolerates some protic groups. | Solid is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[6] |
For initial screening with robust substrates, NaOt-Bu is recommended for its high reactivity. If base-sensitive functional groups are present, a switch to K₃PO₄ or Cs₂CO₃ is advised.
Detailed Experimental Protocol: Amination of this compound with Morpholine
This section provides a detailed, step-by-step methodology for a representative coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Morpholine (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 eq. Pd)
-
RuPhos (0.022 mmol, 0.022 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium source (Pd₂(dba)₃), the ligand (RuPhos), and the base (NaOt-Bu).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Reactant Addition: Under a positive pressure of inert gas, add the this compound.
-
Solvent and Nucleophile Addition: Add the anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-morpholinopyridazine product. Note: To mitigate issues with the basic product sticking to acidic silica gel, consider using a neutral stationary phase like alumina or treating the silica gel with triethylamine.[13]
Troubleshooting Common Issues
| Table 3: Troubleshooting Guide | ||
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.[13]2. Impure or wet solvent/reagents.3. Insufficiently active catalyst system. | 1. Ensure rigorous degassing of solvent and maintenance of inert atmosphere.2. Use fresh, high-purity reagents and anhydrous solvent.3. Screen alternative ligands (e.g., BrettPhos) or a stronger base (if applicable). |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water or other proton sources.2. Unproductive side reaction pathway. | 1. Ensure all reagents and solvents are strictly anhydrous.2. Lower the reaction temperature and monitor closely.3. Switch to a milder base (e.g., K₃PO₄).[13] |
| Poor Product Recovery after Chromatography | 1. Product is basic and adsorbs strongly to acidic silica gel. | 1. Use deactivated (neutral) silica gel or alumina for chromatography.2. Add a small amount of triethylamine (0.5-1%) to the eluent.3. Consider purification by crystallization if the product is a solid.[13] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and highly versatile method for accessing valuable aminopyridazine derivatives. Success in this transformation is not serendipitous; it is the result of a rational approach to catalyst system design and careful experimental execution. By leveraging sterically hindered, electron-rich biaryl phosphine ligands such as RuPhos and BrettPhos, researchers can effectively overcome the inherent challenges posed by the electron-deficient and coordinating nature of the pyridazine ring. This guide provides the foundational knowledge and practical protocols to enable scientists in both academic and industrial settings to confidently and efficiently utilize this reaction in the synthesis of complex molecules for drug discovery and beyond.
References
- Current time information in Denbighshire, GB. Google.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH).
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
- New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
- The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing).
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. Benchchem.
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube.
- Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate.
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH).
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
synthesis of novel heterocyclic compounds from 4-Bromopyridazine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Bromopyridazine
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthesis of novel heterocyclic compounds utilizing this compound as a versatile starting material. The protocols and insights are grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of the Pyridazine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with 59% of FDA-approved drugs featuring such a ring system.[1] Among these, the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold in drug design.[2] Its high dipole moment, robust hydrogen-bonding capacity, and inherent polarity contribute to favorable drug-target interactions and can improve pharmacokinetic profiles.[2]
Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-hypertensive properties.[3][4][5] this compound serves as an excellent and highly versatile starting material for accessing a diverse library of these valuable compounds. Its bromine atom can be readily displaced or engaged in various coupling reactions, providing a strategic entry point for molecular elaboration. This guide details several powerful synthetic transformations starting from this compound.
Synthetic Pathways from this compound
The reactivity of this compound allows for several classes of transformations. The electron-deficient nature of the pyridazine ring, combined with the C-Br bond, enables both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Furthermore, the pyridazine core can act as a diene in cycloaddition reactions to construct complex fused systems.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of 4-(Thiophen-2-yl)pyridazine
This protocol is adapted from established procedures for Suzuki-Miyaura couplings on bromopyridazine systems. [6]
| Reagent/Component | Molar Eq. | Amount |
|---|---|---|
| This compound | 1.0 | 0.5 mmol, 79.5 mg |
| Thiophen-2-ylboronic acid | 1.2 | 0.6 mmol, 76.8 mg |
| Pd(PPh₃)₄ | 0.05 | 5 mol%, 28.9 mg |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 1.0 mmol, 106 mg |
| 1,2-Dimethoxyethane (DME) | - | 8 mL |
| Ethanol | - | 2 mL |
| Water | - | 1 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound, thiophen-2-ylboronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Prepare a 2M aqueous solution of Na₂CO₃. Add the DME, ethanol, and 1 mL of the 2M Na₂CO₃ solution to the flask.
-
Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10-15 minutes while stirring to degas the mixture.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound spot is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Extract with chloroform or ethyl acetate (3 x 20 mL). Wash the combined organic layers with a saturated NaCl solution (brine).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-(thiophen-2-yl)pyridazine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds. [7]This reaction is exceptionally useful for synthesizing arylamines, which are prevalent in pharmaceuticals.
Causality and Optimization:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands like BINAP or DavePhos are often required to facilitate the crucial reductive elimination step. [7][8][9]Pre-catalysts, where the ligand is already coordinated to the palladium source, can also improve efficiency.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice. [9]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and its derivatives | PPTX [slideshare.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: 4-Bromopyridazine as a Versatile Precursor in Advanced Materials Synthesis
Introduction: The Strategic Value of the 4-Bromopyridazine Scaffold
In the landscape of materials science, the rational design of functional molecules is paramount. The selection of foundational building blocks dictates the electronic, optical, and structural properties of the final material. This compound (C₄H₃BrN₂) is a heterocyclic compound that has emerged as a strategically important precursor for a diverse range of advanced materials.[1][2] Its utility stems from a unique combination of features: the electron-deficient nature of the 1,2-diazine ring and the synthetically versatile carbon-bromine bond.
The two adjacent nitrogen atoms in the pyridazine ring create a strong dipole moment and lower the energy levels of the molecule's frontier orbitals (LUMO), making it an excellent component for n-type or ambipolar organic semiconductors.[2][3] The bromine atom at the 4-position serves as a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, enabling the precise installation of this valuable scaffold into complex molecular architectures, polymers, and metal-organic frameworks.[4][5]
This guide provides an in-depth exploration of this compound's applications, detailing not just the "how" but the critical "why" behind key synthetic protocols. It is designed for researchers and scientists seeking to leverage this precursor for the development of next-generation materials.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂ | [6] |
| Molecular Weight | 158.98 g/mol | [6] |
| CAS Number | 115514-66-4 | [6] |
| Appearance | Solid | |
| Key Feature | Reactive C-Br bond for cross-coupling | [4] |
| Electronic Nature | Electron-deficient diazine ring | [1][2] |
Application I: Building Blocks for Organic Electronics
The electron-accepting character of the pyridazine core makes it an ideal component for donor-acceptor (D-A) type organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). By coupling this compound with electron-donating aromatic systems, chemists can fine-tune the material's bandgap and charge transport properties. The Suzuki-Miyaura coupling is a cornerstone reaction for this purpose.[7]
Protocol 1: Synthesis of a Donor-Acceptor Molecule via Suzuki-Miyaura Coupling
This protocol details the synthesis of a model compound, 4-(Thiophen-2-yl)pyridazine, illustrating the fusion of an electron-rich thiophene donor with the pyridazine acceptor.
Causality Behind the Protocol:
-
Catalyst System: Palladium(0) complexes, such as Pd(PPh₃)₄, are highly effective for C-C bond formation. The tetrakis(triphenylphosphine)palladium(0) is often chosen as it is commercially available and reliable, though other Pd(0) or Pd(II) precatalysts can be used.[8]
-
Base Selection: A base is essential for the transmetalation step of the Suzuki mechanism.[9] It activates the organoboron species by forming a more nucleophilic "ate" complex. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used; K₃PO₄ is often preferred for more challenging couplings due to its higher basicity.[8][10]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical, as the water is necessary to dissolve the inorganic base and facilitate the formation of the "ate" complex.[8]
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure reproducible results.
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), thiophene-2-boronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).
-
Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The mixture should be stirred and thoroughly degassed by bubbling nitrogen through the solution for 15 minutes.
-
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(Thiophen-2-yl)pyridazine.
Catalytic Cycle Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application II: Synthesis of Functional Conjugated Polymers
Incorporating the pyridazine moiety into a polymer backbone is a powerful strategy for creating materials for applications in electronics and sensing.[11][12] The Stille cross-coupling reaction is particularly well-suited for polymerization due to its tolerance for a wide array of functional groups and its robustness, despite the toxicity concerns of organotin reagents.[13][14]
Protocol 2: Synthesis of a Pyridazine-Containing Polymer via Stille Coupling
This protocol outlines the polymerization of a distannylated comonomer with a dibrominated pyridazine-containing monomer.
Causality Behind the Protocol:
-
Monomer Purity: The success of step-growth polymerization is highly dependent on the stoichiometric balance and purity of the monomers. Impurities can act as chain terminators, limiting the molecular weight and adversely affecting material properties.
-
Catalyst Choice: Pd(PPh₃)₄ is a workhorse for Stille couplings.[15] Its primary role is to facilitate the oxidative addition and subsequent steps in the catalytic cycle. The phosphine ligands stabilize the palladium center.
-
Solvent and Temperature: Anhydrous, high-boiling, polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the growing polymer chain. The reaction is typically heated to increase the reaction rate and drive the polymerization to completion.
-
Tin Byproduct Removal: A significant challenge in Stille reactions is the removal of toxic organotin byproducts (e.g., Bu₃SnBr).[15] Post-polymerization workup often involves precipitation of the polymer and washing with a fluoride solution (like KF) to sequester the tin species as insoluble fluorides.
Step-by-Step Methodology:
-
Monomer Synthesis: First, synthesize the required dibrominated monomer, for example, 4,4'-dibromo-2,2'-bipyridazine, through appropriate methods.
-
Polymerization Setup: In a Schlenk tube, combine the dibrominated pyridazine monomer (1.0 mmol, 1.0 eq.) and an equimolar amount of a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol, 1.0 eq.).
-
Add the catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF (or toluene) via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100-110°C and stir for 48-72 hours under a positive pressure of argon. The solution may become viscous as the polymer forms.
-
Polymer Isolation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the solid polymer and wash it extensively with methanol, acetone, and hexane to remove oligomers and residual catalyst.
-
To remove tin residues, the polymer can be redissolved in a suitable solvent (e.g., chloroform) and washed with an aqueous solution of potassium fluoride (KF).
-
Reprecipitate the polymer in methanol, filter, and dry under vacuum to yield the final conjugated polymer.
Polymerization Workflow Visualization:
Caption: Workflow for Stille polymerization.
Application III: C-N Bond Formation for Functional Dyes and Ligands
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[16][17] Applying this reaction to this compound opens a direct route to 4-aminopyridazine derivatives, which are valuable precursors for pharmaceuticals, agrochemicals, and functional dyes.[3][5][18]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the coupling of this compound with a secondary amine, morpholine, as a representative example.
Causality Behind the Protocol:
-
Ligand is Key: The success of modern Buchwald-Hartwig amination hinges on the use of specialized, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[19] These ligands accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wide range of substrates under milder conditions.[17][20]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[19] Its role is to deprotonate the amine, forming the active amide nucleophile without competing in the reaction itself.
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the base and deactivate the catalyst. Therefore, the use of anhydrous solvents and inert atmosphere techniques is critical for high yields.
Step-by-Step Methodology:
-
Add this compound (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.).
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 100°C for 4-12 hours, monitoring by TLC.
-
After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-morpholinopyridazine product.
Buchwald-Hartwig Catalytic Cycle:
Caption: Key steps in the Buchwald-Hartwig amination cycle.
| Amine | Catalyst System | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | ~90% |
| Piperidine | Pd(OAc)₂ / RuPhos | ~85% |
| Aniline | Pd(OAc)₂ / SPhos | ~78% |
| n-Hexylamine | Pd₂(dba)₃ / tBuXPhos | ~82% |
| Note: Yields are representative and highly dependent on specific reaction conditions. |
Conclusion and Future Outlook
This compound is far more than a simple halogenated heterocycle; it is a master key for unlocking a vast chemical space in materials science. The protocols outlined here for Suzuki, Stille, and Buchwald-Hartwig reactions represent foundational techniques for its use. By mastering these transformations, researchers can construct sophisticated molecules and polymers with precisely tailored electronic and physical properties. The future will likely see this compound and its derivatives used in increasingly complex applications, including the synthesis of energetic materials, stimuli-responsive systems, and advanced ligands for catalysis and metal-organic frameworks.[1][21][22] Its versatility ensures it will remain a staple precursor in the toolkit of the modern materials chemist.
References
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances. [Link]
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (Year not available). PubMed. [Link]
- SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. (Year not available). Liberty University. [Link]
- The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. (Year not available).
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
- A novel and convenient protocol for synthesis of pyridazines. (Year not available). PubMed. [Link]
- Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][4][19]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. (2025). Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (Year not available).
- Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. (2025). Journal of the American Chemical Society. [Link]
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). Molecules. [Link]
- Buchwald–Hartwig amination. (Year not available). Wikipedia. [Link]
- This compound. (Year not available). PubChem. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (Year not available). MDPI. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (Year not available). Organic Chemistry Portal. [Link]
- Stille reaction. (Year not available). Wikipedia. [Link]
- This compound hydrobromide. (Year not available). PubChem. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Year not available). Beilstein Journal of Organic Chemistry. [Link]
- Stille Coupling. (Year not available). Organic Chemistry Portal. [Link]
- Stille Coupling. (Year not available). NROChemistry. [Link]
- Recent advances in versatile pyridazine-cored materials: principles, applications, and challenges. (Year not available).
- Suzuki reaction. (Year not available). Wikipedia. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (Year not available). Common Organic Chemistry. [Link]
- Stille Reaction (Palladium Catalyzed Coupling). (Year not available). Common Organic Chemistry. [Link]
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (2006). Molecular Diversity. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. (2025).
- Suzuki Coupling. (Year not available). Organic Chemistry Portal. [Link]
- Progress in the Application of Diazine Compounds in Optoelectronic Functional Materials. (Year not available). Progress in Chemistry. [Link]
- Special Issue : Functional Polymer Synthesis. (Year not available). MDPI. [Link]
- Functionalized polymers: synthesis and properties. (2010). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Recent advances in versatile pyridazine-cored materials: principles, applications, and challenges - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Functionalized polymers: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Lithiation of 4-Bromopyridazine: A Guide for Researchers
Introduction: The Strategic Importance of Lithiated Pyridazines in Medicinal Chemistry
The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous therapeutic agents. The targeted functionalization of this heterocycle is a cornerstone of modern drug discovery, enabling the synthesis of novel molecular entities with tailored pharmacological profiles. Among the various synthetic strategies, the generation of organolithium intermediates via lithium-halogen exchange stands out as a powerful and versatile method for C-C and C-heteroatom bond formation.
This application note provides a comprehensive guide to the experimental setup for the lithiation of 4-bromopyridazine, a key building block for accessing a diverse array of 4-substituted pyridazine derivatives. We will delve into the mechanistic underpinnings of the lithium-halogen exchange, present a detailed, field-proven protocol, and discuss the critical safety considerations inherent in working with pyrophoric organolithium reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Mechanistic Insight: The Lithium-Halogen Exchange
The lithiation of this compound proceeds via a lithium-halogen exchange reaction, a process that is kinetically driven and remarkably rapid, even at cryogenic temperatures.[1] The generally accepted mechanism involves the formation of an "ate" complex, where the nucleophilic alkyl group of the organolithium reagent (e.g., n-butyllithium) attacks the electrophilic bromine atom on the pyridazine ring.[1][2] This intermediate then collapses to form the more stable 4-lithiopyridazine and the corresponding alkyl bromide.
The equilibrium of this reaction is shifted towards the products due to the greater stability of the aryllithium species compared to the alkyllithium reagent.[2] However, potential side reactions, such as the nucleophilic addition of the alkyllithium to the electron-deficient pyridazine ring, necessitate careful control of reaction parameters, most notably temperature.[3]
Experimental Workflow and Protocol
The following protocol details a representative procedure for the lithiation of this compound and the subsequent in situ trapping of the generated 4-lithiopyridazine with an electrophile, in this case, benzaldehyde.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Pyrophoric. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Benzaldehyde | ≥99% | Commercially Available | Freshly distilled to remove benzoic acid. |
| Saturated aqueous NH₄Cl | Reagent Grade | - | Used for quenching the reaction. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | - | For drying. |
Equipment Setup
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is required. All glassware must be scrupulously dried to prevent quenching of the organolithium reagent. The reaction should be conducted in a fume hood, and a dry ice/acetone bath is necessary for maintaining the cryogenic temperature.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the lithiation of this compound.
Step-by-Step Protocol
-
Preparation: To a flame-dried 100 mL two-necked round-bottom flask under a positive pressure of nitrogen, add this compound (1.59 g, 10.0 mmol) and 40 mL of anhydrous THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Slowly add freshly distilled benzaldehyde (1.17 g, 1.1 mL, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted pyridazine.
Safety First: Handling Pyrophoric Reagents
The use of organolithium reagents such as n-butyllithium demands stringent safety protocols due to their pyrophoric nature, meaning they can ignite spontaneously on contact with air.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. It is highly recommended to wear nitrile gloves underneath neoprene or other more robust gloves.[4]
-
Inert Atmosphere: All manipulations of organolithium reagents must be performed under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[4]
-
Syringe and Cannula Techniques: Use well-maintained syringes and needles for transferring small volumes. For larger volumes, a double-tipped needle (cannula) transfer is recommended.[5]
-
Quenching: Have a quenching solution (e.g., isopropanol) and a container of sand readily available to extinguish small fires.
-
Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible. Never work alone when handling pyrophoric reagents.[5]
Visualizing the Reaction Mechanism
Caption: Mechanism of lithium-halogen exchange and subsequent electrophilic trap.
Conclusion
The lithiation of this compound is a robust and highly effective method for the introduction of a wide range of functional groups at the 4-position of the pyridazine ring. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can confidently employ this strategy to accelerate their drug discovery and development efforts. The protocols and insights provided herein serve as a foundational guide to empower scientists in the synthesis of novel pyridazine-containing compounds.
References
- University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
- University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Wakefield, B. J. (1988). Organolithium Methods. Academic Press.
- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive lithiation of halopyridines using lithium naphthalenide. Heterocycles, 37(1), 1467-1470.
- Bailey, W. F., & Punzalan, E. R. (1990). The stereochemistry of the lithium−halogen exchange reaction. The Journal of Organic Chemistry, 55(19), 5404-5406.
- Cai, D., et al. (2003). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 68(1), 256-258.
- Chen, G., et al. (2018).
- Wikipedia. (n.d.). n-Butyllithium.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Products Derived from 4-Bromopyridazine
Abstract
4-Bromopyridazine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development, serving as a versatile precursor for a multitude of complex molecular architectures.[1][2] Its derivatives are integral to the synthesis of active pharmaceutical ingredients (APIs) targeting a wide array of conditions, from central nervous system disorders to infectious diseases.[1][3] However, the inherent basicity and polarity of the pyridazine core present unique challenges during product purification. This guide provides a comprehensive overview of robust purification strategies, detailed protocols, and troubleshooting advice tailored for researchers working with this compound derivatives. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower scientists with a deeper understanding of the purification process.
Foundational Principles: Understanding the Crude Reaction Mixture
Effective purification begins with a thorough understanding of the starting materials, the reaction mechanism, and potential side products. Products derived from this compound typically arise from cross-coupling reactions or nucleophilic substitutions.
Common Reaction Classes & Associated Impurities:
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura Coupling: Couples the pyridazine with boronic acids or esters.[4][5] Common impurities include unreacted this compound, boronic acid starting material, homocoupled byproducts, and residual palladium catalyst.
-
Buchwald-Hartwig Amination: Forms a C-N bond between the pyridazine and an amine.[6][7] The crude mixture often contains unreacted amine, starting halide, and catalyst/ligand residues. The strong bases used (e.g., NaOtBu) must also be effectively removed.[8]
-
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom acts as a good leaving group, allowing for substitution by various nucleophiles.[9] Incomplete reactions are a primary source of impurity.
The basic nitrogen atoms in the pyridazine ring can interact strongly with acidic surfaces, such as silica gel, leading to purification challenges like peak tailing or irreversible binding.[10] Therefore, the choice of purification strategy must account for both the properties of the target compound and the nature of the impurities.
Strategic Decision-Making in Purification
Selecting the appropriate purification technique is critical for achieving high purity and yield. The following decision tree illustrates a logical approach to selecting a primary purification strategy.
Caption: Decision tree for selecting a primary purification strategy.
Core Purification Techniques: Application Notes
Acid-Base Liquid-Liquid Extraction (LLE)
This is often the most powerful and scalable first step in a purification workflow. It leverages the basicity of the pyridazine nitrogen atoms to separate the desired product from non-basic impurities.[11][12]
-
Expertise & Experience: The pKa of the protonated pyridazine ring allows it to be extracted from an organic solvent (e.g., Ethyl Acetate, Dichloromethane) into an aqueous acidic solution (e.g., 1M HCl). Neutral organic impurities, such as boronic acid esters or homocoupled byproducts from a Suzuki reaction, will remain in the organic layer and can be discarded. The aqueous layer containing the protonated product is then basified (e.g., with NaOH or NaHCO₃) and back-extracted with an organic solvent to recover the purified, neutral product.[12][13] This technique is exceptionally effective for removing palladium catalyst residues and non-basic organic byproducts post-coupling reactions.
Flash Column Chromatography
Chromatography is the most common technique for purifying products that are not amenable to crystallization or require the removal of closely related impurities.[14]
-
Normal-Phase (Silica Gel):
-
The Challenge: The acidic nature of the silanol groups (Si-OH) on the silica surface can lead to strong, non-specific binding of basic pyridazine derivatives, resulting in significant peak tailing (streaking) and potential product loss.[10]
-
The Solution - Basic Modifiers: To mitigate this issue, a small amount of a basic modifier should be added to the mobile phase.[10] This deactivates the acidic sites on the silica.
-
Triethylamine (Et₃N): Typically added at 0.1-1% (v/v) to the eluent system (e.g., Hexane/Ethyl Acetate).
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the eluent system (e.g., Dichloromethane/Methanol/Ammonia).
-
-
Solvent System Selection: The choice of solvent is determined by the polarity of the product. A good starting point is to find a system that gives the target compound an Rf of ~0.3 on a TLC plate.
-
| Compound Polarity | Typical Starting Solvent System (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) + 0.5% Et₃N | The most common system. Adjust ratio for desired Rf. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) + 0.5% Et₃N | For more polar pyridazine derivatives. |
| High | Dichloromethane / (7N NH₃ in MeOH) (95:5 to 80:20) | Highly effective for very polar, basic compounds. |
-
Reversed-Phase (C18 Silica):
-
When to Use: This is an excellent alternative for highly polar compounds that have low retention on silica gel even with polar eluents.[10] It is generally less prone to issues with basic compounds.[15]
-
Mobile Phase: Typically a gradient of Water and Acetonitrile or Methanol is used. Adding a modifier like 0.1% Formic Acid or Trifluoroacetic Acid can improve peak shape by ensuring the basic nitrogens are consistently protonated.
-
Sample Loading: For compounds with poor aqueous solubility, dissolve the crude material in a minimal amount of a strong organic solvent (DMSO, DMF, Methanol) and adsorb it onto C18 silica or Celite for "dry loading".[10]
-
Crystallization
Crystallization can provide material of the highest purity and is an excellent final polishing step. The key is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.[16]
-
Expertise & Experience:
-
Solvent Screening: For pyridazine derivatives, polar solvents are often a good starting point.[16] Ethanol, isopropanol, and ethyl acetate are excellent candidates.[17]
-
Anti-Solvent Method: If a single good solvent is found, an anti-solvent (in which the compound is insoluble, e.g., water or hexanes) can be slowly added to the dissolved compound at room temperature until turbidity is observed, which induces crystallization.[17]
-
Troubleshooting "Oiling Out": If a compound separates as an oil instead of a solid, it indicates the solution is too supersaturated or cooling too quickly. The solution should be reheated until clear, a small amount of additional solvent added, and then allowed to cool much more slowly. Using a solvent system where the compound is slightly more soluble can also help.
-
Detailed Experimental Protocols
Protocol 1: Purification of a Suzuki Coupling Product (e.g., 4-Arylpyridazine)
This protocol details the purification of a typical product from a Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][18]
Caption: Experimental workflow for Suzuki coupling purification.
Methodology:
-
Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the insoluble palladium catalyst and inorganic salts.[19] Wash the pad with additional solvent.
-
Acid-Base Extraction: Transfer the combined filtrate to a separatory funnel. Extract the organic layer with 1M HCl (aq) (2 x volumes). The basic pyridazine product will move into the aqueous layer, leaving non-basic impurities behind.
-
Product Recovery: Separate the layers. Cool the acidic aqueous layer in an ice bath and carefully basify with 6M NaOH (aq) or saturated NaHCO₃ until pH > 10.
-
Back-Extraction: Extract the now basic aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[19]
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) containing 0.5% triethylamine to prevent streaking.[19]
-
Purity Assessment: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final product. Confirm purity by LC-MS and ¹H NMR.
Protocol 2: Purification of a Buchwald-Hartwig Amination Product (e.g., 4-Morpholinopyridazine)
This protocol addresses the purification of a product from the coupling of this compound and a secondary amine like morpholine.[7][20]
Methodology:
-
Initial Workup: After cooling the reaction, quench it with water and dilute with ethyl acetate. Filter through a pad of Celite® to remove catalyst residues.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine. This step removes the bulk of the inorganic base (e.g., NaOtBu hydrolysis products) and any water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: The primary challenge here is separating the product from the excess amine starting material, which is also basic.
-
Expert Insight: An acid-base extraction is often ineffective here as both the starting amine and the product are basic. Therefore, direct purification by chromatography is the preferred method.
-
Purify the residue by silica gel chromatography. A solvent system like hexanes/acetone or hexanes/ethyl acetate is often effective.[20] The addition of 0.5% triethylamine to the eluent is critical to ensure good peak shape for both the product and the residual amine.
-
-
Crystallization (Optional): If the purified product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or acetone/hexanes) can be performed to achieve higher purity.[21]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Severe streaking/tailing on silica TLC/column. | Interaction of the basic pyridazine with acidic silanol groups.[10] | Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the silica surface.[10] Alternatively, switch to a neutral stationary phase like alumina. |
| Product is insoluble in common chromatography solvents. | High polarity or zwitterionic character of the molecule.[16] | Consider reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase. Dry loading the sample is recommended.[10] |
| Low recovery after crystallization. | Too much solvent was used, or the compound is too soluble in the chosen solvent.[10] | Use the minimum amount of hot solvent to dissolve the compound.[10] If recovery is still low, try adding an anti-solvent to decrease solubility and induce further precipitation. |
| Product "oils out" during crystallization. | Solution is too supersaturated; cooling is too rapid; inappropriate solvent. | Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a different solvent system.[17] |
| Residual palladium (black/grey color) in the final product. | Inefficient removal during workup. | Ensure thorough filtration through Celite®. An acid-base extraction sequence is also highly effective at removing metal contaminants from the desired basic product. |
References
- Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. Journal of Molecular Recognition.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Benchchem.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- What types of organic synthesis reactions can 4 - bromopyridine hydrochloride participate in? Blog.
- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Acid-Base Extraction.
- Preparation of substituted pyridazines. Google Patents.
- Acid–base extraction. Wikipedia.
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
- This compound HydrobroMide. ChemicalBook.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography. Semantic Scholar.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Acid-Base Extraction Tutorial. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki reaction. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. huarongpharma.com [huarongpharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
Application Notes & Protocols: Advanced Catalytic Methods for the Derivatization of 4-Bromopyridazine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic derivatization of 4-bromopyridazine. This document outlines field-proven protocols for key cross-coupling reactions, offering insights into experimental design, mechanistic considerations, and practical execution.
The pyridazine core is a crucial scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The targeted functionalization of this heterocycle is therefore of significant interest. This compound serves as a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents at the C4 position. This guide focuses on the practical application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions for this purpose.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, pairing an organoboron reagent with an organic halide. In the context of this compound, this reaction is highly effective for introducing aryl, heteroaryl, or alkyl groups.
Mechanistic Insight
The catalytic cycle, illustrated below, initiates with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Protocol: Synthesis of 4-(4-methoxyphenyl)pyridazine
This protocol details a typical Suzuki-Miyaura reaction for the synthesis of 4-arylpyridazines.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 159 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)pyridazine.
Comparative Data for Suzuki Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | |
| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 92 | |
| XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 95 |
Table 1: Comparison of representative reaction conditions for the Suzuki coupling of this compound with various boronic acids. Yields are indicative and may vary.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of alkynylpyridazines, which are valuable intermediates for further transformations. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.
Mechanistic Insight
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The use of a base is crucial to deprotonate the terminal alkyne.
Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 4-(phenylethynyl)pyridazine
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 159 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(phenylethynyl)pyridazine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as other N-nucleophiles, at the C4 position of the pyridazine ring.
Mechanistic Insight
Similar to other palladium-catalyzed cross-couplings, the cycle involves oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired 4-aminopyridazine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is paramount for facilitating the reductive elimination step, which is often rate-limiting.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Protocol: Synthesis of 4-morpholinopyridazine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol, 159 mg) in toluene (3 mL).
-
Add the this compound solution and morpholine (1.2 mmol, 0.105 mL) to the catalyst mixture.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.
-
After cooling to room temperature, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-morpholinopyridazine.
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider screening different ligands, bases, or solvents. For Suzuki couplings, more activating boronic esters (e.g., MIDA or pinacol esters) can be beneficial. For Buchwald-Hartwig aminations, a different generation of Buchwald-Hartwig precatalyst may improve results.
-
Dehalogenation: The competing hydrodehalogenation (replacement of bromine with hydrogen) can be an issue. This often arises from moisture or protic sources. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Catalyst Decomposition: Catalyst decomposition can lead to the formation of palladium black and stalled reactions. This can sometimes be mitigated by using a more robust ligand, lower reaction temperatures, or a lower catalyst loading.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of Precatalyst Purity in the Interpretation of Cross-Coupling Reaction Mechanisms. Angewandte Chemie International Edition, 53(13), 3359-3360. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C−C and C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Liang, Y., Xie, Y., & Li, J. (2007). A Unified Mechanistic Study of Palladium-Catalyzed Sonogashira, Heck, and Suzuki Cross-Coupling Reactions. Organometallics, 26(11), 2739–2747. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Application Note: Mastering 4-Bromopyridazine Chemistry with Continuous Flow
Introduction: The Pyridazine Scaffold and the Imperative for Modern Synthesis
The pyridazine ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] As a synthetic building block, 4-Bromopyridazine offers a versatile handle for introducing molecular complexity through a variety of transformations. However, reactions involving heteroaromatic halides often present challenges in traditional batch processing, including issues with mass and heat transfer, the handling of hazardous organometallic intermediates, and difficulties in achieving process control and scalability.[2][3]
Continuous flow chemistry emerges as a transformative solution, converting these challenges into opportunities.[4][5] By performing reactions in a continuously flowing stream through microreactors or coiled tubes, flow chemistry provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[6][7] This enhanced control leads to higher yields, improved selectivity, and a significantly better safety profile, particularly when dealing with highly exothermic reactions or unstable intermediates.[3][8] This guide provides detailed application notes and protocols for key transformations of this compound, demonstrating the strategic advantages of adopting a continuous flow approach.
Core Advantages of Flow Chemistry for this compound Reactions
-
Enhanced Safety: The small reactor volume drastically minimizes the quantity of hazardous material present at any given time, mitigating risks associated with exothermic events or the handling of pyrophoric reagents like organolithiums.[8][9]
-
Superior Process Control: The high surface-area-to-volume ratio of flow reactors enables rapid and efficient heat transfer, eliminating hotspots and allowing for precise temperature control that is unachievable in large batch vessels.[3][7] This is critical for reactions with narrow optimal temperature windows.
-
Rapid Optimization: Automated flow systems permit the rapid screening of reaction parameters (e.g., temperature, residence time, stoichiometry), significantly accelerating process development compared to sequential batch experiments.[10]
-
Seamless Scalability: Scaling a reaction in flow is achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex re-optimization often required when moving from a lab-scale flask to a large production reactor.[4][6]
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical development.[11][12] In flow, this reaction benefits from superheating solvents past their atmospheric boiling points to accelerate catalysis and the ability to use packed-bed reactors with heterogeneous catalysts for simplified purification.[11][13] For this compound, this allows for the efficient synthesis of 4-arylpyridazines, key intermediates in drug discovery.
General Workflow: Homogeneous Suzuki-Miyaura Coupling
The following diagram illustrates a typical setup for a homogeneous Suzuki-Miyaura cross-coupling reaction in a continuous flow system.
Caption: Workflow for a homogeneous Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Phenylpyridazine
This protocol details the coupling of this compound with phenylboronic acid.
1. Reagent Preparation:
-
Solution A (Aryl Halide/Catalyst): In a 50 mL volumetric flask, dissolve this compound (795 mg, 5.0 mmol) and Pd(PPh₃)₄ (115 mg, 0.1 mmol, 2 mol%) in 1,4-dioxane to the mark. Degas the solution by sparging with nitrogen for 15 minutes.
-
Solution B (Boronic Acid/Base): In a separate 50 mL volumetric flask, dissolve phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv) in 1,4-dioxane. Add a 2M aqueous solution of K₂CO₃ (7.5 mL, 15.0 mmol, 3.0 equiv) and add deionized water to the mark. Sonicate briefly to ensure homogeneity.
2. System Setup & Priming:
-
Assemble the flow system as shown in the diagram above, using a 10 mL PFA reactor coil.
-
Set the reactor heating unit to 120 °C.
-
Set the Back Pressure Regulator (BPR) to 10 bar (150 psi). This allows the solvent mixture to be heated well above its normal boiling point without vaporizing.[14]
-
Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are in the lines.
3. Reaction Execution:
-
Set the flow rate for Pump A to 0.5 mL/min.
-
Set the flow rate for Pump B to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the 10 mL reactor.
-
Commence pumping. Divert the initial output (corresponding to the first 3 residence times, i.e., 30 minutes) to waste to ensure the system reaches a steady state.
4. Collection & Work-up:
-
After reaching steady state, collect the product stream in a round-bottom flask for 60 minutes (60 mL total volume).
-
Transfer the collected solution to a separatory funnel, add ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain 4-phenylpyridazine.
Data & Optimization Insights
| Parameter | Range | Rationale & Insights |
| Temperature | 100 - 160 °C | Higher temperatures significantly accelerate the reaction; flow chemistry safely enables superheating.[3] |
| Residence Time | 5 - 20 min | A shorter residence time increases throughput, while a longer one can improve conversion for less reactive partners.[7] |
| Catalyst Loading | 0.5 - 5 mol% | Flow allows for efficient use of homogeneous catalysts; for heterogeneous Pd/C, a packed-bed reactor is ideal.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical. K₃PO₄ is often effective for heteroaromatic substrates.[15] |
Application Note II: Low-Temperature Lithiation and Electrophilic Trapping
Rationale: The generation of organolithium species from aryl halides is a powerful tool, but it is often hampered by the instability of the intermediates, requiring cryogenic temperatures (-78 °C) and rapid subsequent reactions.[16] Batch scale-up is notoriously difficult and hazardous due to the pyrophoric nature of reagents like n-BuLi and the highly exothermic nature of the lithiation and quenching steps.[17] Flow chemistry excels here by offering superior thermal control and enabling the generation and immediate use of unstable intermediates within seconds.[14][18]
General Workflow: Lithiation and In-line Quench
This workflow is designed for the safe generation of a reactive organolithium species and its immediate trapping with an electrophile at cryogenic temperatures.
Caption: Cryogenic lithiation and electrophilic trapping workflow.
Protocol: Synthesis of 4-(Trimethylsilyl)pyridazine
This protocol describes the lithiation of this compound followed by trapping with trimethylsilyl chloride (TMSCl).
1. Reagent Preparation (under inert atmosphere):
-
Solution A (Substrate): Dissolve this compound (1.59 g, 10.0 mmol) in anhydrous THF (to a final volume of 50 mL).
-
Solution B (Base): Use a commercial solution of n-BuLi (e.g., 2.5 M in hexanes). For this protocol, a 1.1 M solution is targeted. Dilute 2.5 M n-BuLi (4.4 mL, 11.0 mmol, 1.1 equiv) with anhydrous THF to a final volume of 10 mL. Caution: n-BuLi is pyrophoric.
-
Solution C (Electrophile): Dissolve trimethylsilyl chloride (TMSCl) (1.40 mL, 11.0 mmol, 1.1 equiv) in anhydrous THF to a final volume of 10 mL.
2. System Setup & Priming:
-
Assemble the flow system as shown, using two 1 mL PFA reactor coils.
-
Immerse both coils and T-mixers in a cooling bath maintained at -78 °C (dry ice/acetone).
-
Use inert, dry syringe pumps and ensure the entire system is under a positive pressure of nitrogen or argon.
-
Prime all pumps with their respective solutions.
3. Reaction Execution:
-
Set the flow rates as follows to achieve a short residence time and prevent decomposition:
-
Pump A (Substrate): 5.0 mL/min
-
Pump B (n-BuLi): 1.0 mL/min
-
Pump C (Electrophile): 1.0 mL/min
-
-
The combined flow rate into Reactor 1 is 6.0 mL/min, giving a residence time of 10 seconds.
-
The combined flow rate into Reactor 2 is 7.0 mL/min, giving a residence time of ~8.6 seconds.
-
Commence pumping all three solutions simultaneously. The output from Reactor 2 is fed directly into a vigorously stirred flask containing saturated aqueous ammonium chloride (NH₄Cl) at 0 °C to quench the reaction and any unreacted n-BuLi.
4. Collection & Work-up:
-
After the reagents are consumed, allow the quenched mixture to warm to room temperature.
-
Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield 4-(trimethylsilyl)pyridazine.
Data & Optimization Insights
| Parameter | Value/Range | Rationale & Insights |
| Temperature | -78 °C to -60 °C | Essential for stabilizing the pyridazinyl-lithium intermediate. The superior heat exchange in flow prevents localized warming that would cause decomposition in batch.[17][19] |
| Residence Time | 1 - 20 seconds | Must be precisely controlled. Long residence times lead to decomposition or side reactions. Flow provides this exquisite temporal control.[14][16] |
| Solvent | THF, Diethyl Ether | Anhydrous, aprotic solvents are required. THF is common for its ability to solvate organolithium species. |
| Stoichiometry | 1.05 - 1.2 equiv n-BuLi | A slight excess of n-BuLi ensures complete conversion of the starting material. |
Safety and Concluding Remarks
While flow chemistry offers an intrinsically safer way to perform hazardous reactions, standard laboratory safety practices remain paramount.[8] All operations, especially those involving pyrophoric or toxic reagents, should be conducted in a well-ventilated fume hood by trained personnel. The use of a back-pressure regulator requires careful handling to avoid over-pressurization.
The transition from batch to continuous flow represents a paradigm shift in chemical synthesis. For a challenging substrate like this compound, flow chemistry is not merely an alternative but a superior method for achieving higher yields, cleaner reactions, and a safer operational environment. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to harness the power of continuous flow for the synthesis of novel pyridazine-containing molecules.
References
- Kappe, C. O. The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 2020. URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00249
- Gemoets, H. et al. How to approach flow chemistry. Chemical Society Reviews, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/cs/c9cs00832b
- Syrris. Continuous Flow Reactors. Syrris.com. URL: https://www.syrris.com/flow-chemistry/
- Amar Equipment. Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Amarequip.com, 2025. URL: https://www.amarequip.
- Wang, G. et al. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI, 2024. URL: https://www.mdpi.com/2673-4583/5/3/30
- Pinho e Melo, T. M. V. D. et al. Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate, 2020. URL: https://www.researchgate.net/publication/340989397_Flow_Chemistry_Towards_A_More_Sustainable_Heterocyclic_Synthesis
- Ritter, S. K. Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology, 2017. URL: https://www.pharmtech.
- SEQENS. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. Seqens.com, 2024. URL: https://www.seqens.com/revolutionizing-drug-chemical-processes-the-benefits-of-flow-chemistry/
- Elveflow. A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Elveflow.com, 2024. URL: https://www.elveflow.com/microfluidic-tutorials/microfluidic-reviews-and-tutorials/chemistry/a-field-guide-to-flow-chemistry-for-synthetic-organic-chemists/
- Aragen Life Sciences. Flow Chemistry vs. Batch Processes. Aragen.com. URL: https://www.aragen.
- Pinho e Melo, T. M. V. D. et al. Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate, 2020. URL: https://www.researchgate.net/figure/Main-advantages-of-flow-chemistry-on-the-drug-discovery-and-development-pipeline_fig2_340989397
- Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.com. URL: https://www.vapourtec.
- Basavaraju, K. C. et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 2024. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00085
- Frede, M. et al. Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development, 2022. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00052
- Browne, D. L. et al. Batch Versus Flow Lithiation–Substitution of 1,3,4‐Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry. ResearchGate, 2017. URL: https://www.researchgate.
- Di Mauro, G. et al. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 2025. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00457
- American Chemical Society. Suzuki Coupling in Flow Reactors. acs.org, 2025. URL: https://reagents.acsgreenchem.org/static/wp-content/uploads/2016/01/2.1.3.1-Suzuki-Coupling-in-Flow-Reactors.pdf
- ThalesNano Inc. Flow Chemistry Basics I. YouTube, 2021. URL: https://www.youtube.
- Pathirana, R. et al. The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8171790/
- Roughley, S. D. and Jordan, A. M. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery, 2016. URL: https://www.royalgesellschaftedeschimie.nl/wp-content/uploads/2020/07/978-1-84973-597-4.pdf
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aragen.com [aragen.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 6. syrris.com [syrris.com]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. amarequip.com [amarequip.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 14. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 15. iris.unina.it [iris.unina.it]
- 16. vapourtec.com [vapourtec.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis Strategies Starting from 4-Bromopyridazine: An Application Note for Advanced Drug Discovery
Introduction: The Privileged Pyridazine Scaffold and the Quest for Synthetic Efficiency
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic profiles have established it as a "privileged scaffold" in the design of novel therapeutics. Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2] The starting material, 4-bromopyridazine, represents a versatile and readily available building block for the synthesis of complex, functionalized pyridazine libraries.
In the fast-paced environment of drug discovery and development, synthetic efficiency is paramount. One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages. They reduce solvent waste, minimize purification steps, save time and resources, and can lead to higher overall yields. This application note provides a detailed guide for researchers, scientists, and drug development professionals on advanced one-pot synthesis strategies starting from this compound, focusing on palladium-catalyzed sequential cross-coupling reactions.
Core Concept: The Power of Sequential Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] When applied sequentially in a one-pot fashion, they enable the rapid and efficient construction of highly decorated pyridazine scaffolds from this compound. The key to a successful one-pot sequential coupling lies in the careful selection of catalysts, ligands, bases, and reaction conditions to ensure compatibility and high yields for each step.
Strategy 1: One-Pot Borylation/Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyridazines
The one-pot borylation/Suzuki-Miyaura coupling is a highly efficient method for the synthesis of biaryl compounds from two different aryl halides.[6][7][8] In this strategy, this compound is first converted in situ to a pyridazine-4-boronate ester, which then undergoes a Suzuki-Miyaura coupling with a second aryl halide in the same reaction vessel. This approach circumvents the need to synthesize, purify, and handle often unstable boronic acids.
Causality Behind Experimental Choices:
-
Catalyst System: A versatile palladium catalyst that is active for both the borylation and the Suzuki-Miyaura coupling is essential. A combination of a palladium precursor like Pd(OAc)₂ or a pre-catalyst such as XPhos-Pd-G2 with a suitable phosphine ligand (e.g., XPhos, SPhos) is often employed. The ligand plays a crucial role in stabilizing the palladium species and facilitating the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable boron source for the Miyaura borylation.
-
Bases: A weaker base, such as potassium acetate (KOAc), is typically used for the borylation step to avoid premature hydrolysis of the diboron reagent. A stronger base, like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is then added for the subsequent Suzuki-Miyaura coupling to facilitate the transmetalation step.
-
Solvent: Anhydrous aprotic polar solvents like 1,4-dioxane or dimethylformamide (DMF) are commonly used to ensure the stability of the reagents and intermediates.
-
Microwave Irradiation: Microwave heating can significantly accelerate both the borylation and the Suzuki-Miyaura coupling steps, often reducing reaction times from hours to minutes.[6][9][10][11]
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving 4-Bromopyridazine Suzuki Reaction Yields
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Bromopyridazine. The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities in this powerful C-C bond-forming reaction. This resource, presented in a direct question-and-answer format, addresses common experimental hurdles to help you enhance your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing very low to no yield of my desired coupled product. What are the primary factors to investigate?
Low yields in Suzuki reactions involving this compound can often be attributed to several critical parameters. The pyridazine substrate's electron-deficient character can influence catalyst activity and stability.[1][2] Here’s a breakdown of potential causes and actionable solutions:
-
Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ancillary ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this specific substrate.[1] The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step.[2]
-
Recommendation: A screening of bulky and electron-rich phosphine ligands is highly recommended. Ligands developed by Buchwald (e.g., XPhos, SPhos) or Fu are known to enhance catalyst activity and longevity.[1] Consider using Pd₂(dba)₃ as a palladium precursor in conjunction with these ligands.
-
-
Inappropriate Base Selection: The base is crucial for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[3][4] The base's strength and solubility can dramatically affect the reaction's rate and overall success.[3]
-
Suboptimal Solvent Choice: The solvent must effectively solubilize all reaction components, including the starting materials, catalyst, and base, to ensure a homogeneous and efficient reaction.
-
Recommendation: A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is often employed.[5][6] The ratio of the organic solvent to water may need to be optimized to ensure all components remain in solution throughout the reaction.[5] For substrates with poor solubility, solvents like DMF can be considered, though its high boiling point can complicate product isolation.[7][8]
-
Q2: I'm seeing significant amounts of side products, primarily the homocoupling of my boronic acid and protodebromination of the this compound. How can I minimize these?
Side reactions are a common challenge in Suzuki couplings and can significantly reduce the yield of the desired product.[9][10] Understanding their mechanisms is key to suppression.
-
Boronic Acid Homocoupling: This side reaction, forming a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen.[11] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[11]
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.[3][11]
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas. Using Schlenk techniques or a glovebox is highly recommended.[3][11]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that can promote homocoupling.[12]
-
-
-
Protodebromination: This is the replacement of the bromine atom on the pyridazine ring with a hydrogen atom, leading to the formation of unsubstituted pyridazine. This is a particularly common issue with electron-deficient heteroaromatic halides.[7]
-
Mitigation Strategies:
-
Choice of Base: Harsher basic conditions can sometimes promote protodebromination.[3] Using milder bases like KF or carefully controlling the stoichiometry of stronger bases can be beneficial.[3][9]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for this side reaction.[11] If protodebromination is a significant issue, consider using anhydrous conditions with a base like K₃PO₄.[13]
-
Protecting Groups: In some cases, particularly with other heteroaromatic systems, N-protection has been shown to suppress dehalogenation.[14]
-
-
Q3: My reaction seems to stall, or the conversion is incomplete even after extended reaction times. What could be the issue?
Incomplete conversion can be frustrating and often points to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation: The lone pair of electrons on one of the pyridazine nitrogens can coordinate to the palladium center, leading to the formation of inactive catalyst species.[5][9] Additionally, any residual oxygen can oxidize the active Pd(0) catalyst.[5][11]
-
Troubleshooting:
-
Ligand Selection: As mentioned, bulky, electron-rich ligands can shield the palladium center, preventing inhibitory coordination from the pyridazine nitrogen.[9]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow deactivation.
-
-
-
Reaction Temperature: Suzuki couplings often require heating to overcome activation barriers.[3] However, excessively high temperatures can accelerate catalyst decomposition and the formation of side products.[15]
-
Optimization: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.[3]
-
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized starting point and requires optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[11]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).[3] Allow the inert gas to bubble through the solution for an additional 10-15 minutes.[11] Finally, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (typically between 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]
-
Purification: Purify the crude product by flash column chromatography.[3]
Comparative Data: The Impact of Reaction Parameters
The following table summarizes typical starting points and optimization ranges for key reaction parameters.
| Parameter | Recommended Starting Conditions | Optimization Range | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂, Pd(dppf)Cl₂ | Pd(0) sources like Pd₂(dba)₃ can be highly effective. Pd(II) precatalysts require in-situ reduction.[3] |
| Ligand | XPhos or SPhos (2-4 mol%) | Other Buchwald ligands, cataCXium A | Bulky, electron-rich ligands are crucial for stabilizing the catalyst and preventing pyridine coordination.[1][9] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) | Base strength and solubility are critical for the transmetalation step.[1][3] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, MeCN/H₂O | Solvent choice impacts solubility of all components. The water ratio may need adjustment.[5][13] |
| Temperature | 100 °C | 80-120 °C | Balances reaction rate with catalyst stability. Higher temperatures can lead to degradation.[3][15] |
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yields.
References
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- Vedejs, E., & Cammers-Goodwin, A. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Al-Masum, M., & El-Sayed, T. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Miyaura, N., & Suzuki, A. (1995). Organoboron coupling reactions (Suzuki coupling). PMC - NIH.
- Martins, M. A. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side-Product Formation in 4-Bromopyridazine Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-Bromopyridazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to side-product formation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This resource provides in-depth technical guidance, frequently asked questions (FAQs), and actionable protocols to enhance your reaction efficiency and product purity.
Introduction: The Challenges of this compound Cross-Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its cross-coupling reactions are often plagued by side-product formation, leading to reduced yields and complex purification challenges. The presence of two nitrogen atoms in the pyridazine ring introduces unique electronic properties and potential for catalyst inhibition, making these reactions particularly sensitive to reaction conditions.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products I should expect in my this compound cross-coupling reactions?
A1: The most frequently observed side-products are:
-
Homocoupling Product: Formation of a biaryl from the coupling of two molecules of your boronic acid or ester (in Suzuki-Miyaura reactions) or two molecules of your amine (in Buchwald-Hartwig reactions).[1][3]
-
Dehalogenation Product (Pyridazine): The bromine atom on this compound is replaced by a hydrogen atom.[4][5][6]
-
Protodeboronation Product: In Suzuki-Miyaura reactions, the boronic acid or ester is replaced by a hydrogen atom, leading to the formation of an unwanted arene or heteroarene.[1][7]
Q2: Why is catalyst poisoning a significant issue with this compound?
A2: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the desired reaction.[1][8][9] The choice of a suitable ligand is crucial to mitigate this effect.
Q3: How does the choice of base impact my reaction?
A3: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[10] In Buchwald-Hartwig amination, it facilitates the deprotonation of the amine-palladium complex.[11][12] An inappropriate base can lead to poor reaction rates, catalyst decomposition, or an increase in side reactions like protodeboronation. The solubility of the base in the chosen solvent is also a critical factor.[13]
Q4: Can the purity of my reagents affect the outcome?
A4: Absolutely. Impurities in your this compound, boronic acid/ester, or amine can have a detrimental effect. Water is a common culprit, leading to protodeboronation of the boronic acid.[1] Oxygen can promote the homocoupling of boronic acids.[3][8] It is crucial to use high-purity reagents and properly dried, degassed solvents.
Troubleshooting Guides
Guide 1: Diagnosing and Minimizing Homocoupling Products
Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product. This guide will help you identify the cause and implement effective solutions.
Caption: Troubleshooting workflow for homocoupling.
| Potential Cause | Explanation | Recommended Action |
| Presence of Oxygen | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the oxidative homocoupling of boronic acids.[3][8] | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Pd(II) Pre-catalyst | In-situ reduction of Pd(II) to the active Pd(0) species can sometimes be inefficient, leaving residual Pd(II) that can catalyze homocoupling. | Consider using a Pd(0) pre-catalyst such as Pd(PPh₃)₄. Alternatively, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[14] |
| Boronic Acid Instability | Some boronic acids are prone to homocoupling, especially at elevated temperatures. | Use the boronic acid as the limiting reagent if possible. Consider switching to a more stable boronic ester (e.g., pinacol ester).[1] |
Guide 2: Tackling Dehalogenation of this compound
Dehalogenation results in the formation of pyridazine, a volatile and often difficult-to-remove byproduct.
Caption: Troubleshooting workflow for dehalogenation.
| Potential Cause | Explanation | Recommended Action |
| Presence of Protic Impurities | Water, alcohols, or even certain amine impurities can act as proton sources for the dehalogenation of the aryl halide.[5][6] | Ensure all solvents and reagents are scrupulously dry. Use high-purity amines in Buchwald-Hartwig reactions. |
| Inappropriate Base | Some bases, particularly strong alkoxides, can promote dehalogenation pathways. The choice of base can significantly influence the rate of this side reaction.[12] | Screen a range of bases with varying strengths and properties, such as K₃PO₄, Cs₂CO₃, or organic bases like DBU in specific cases.[15] |
| Suboptimal Ligand | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus side reactions. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote reductive elimination over dehalogenation.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Seal the flask, and perform at least three vacuum/inert gas (Argon or Nitrogen) cycles.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu or K₂CO₃, 1.2-2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask and perform at least three vacuum/inert gas (Argon or Nitrogen) cycles.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Catalyst Poisoning by Pyridazine
Caption: Equilibrium between active catalyst and inactive pyridazine complex.
References
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1035-1039. [Link]
- Dai, X., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 173-183. [Link]
- Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(1), 135-153. [Link]
- Viciosa, M. J., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
- Raza, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3328. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Worthington, R. J., & Melen, R. L. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- Reddy, T. J., et al. (2012). Palladium-catalyzed dehalogenation of 5-halopyrazoles. Journal of Heterocyclic Chemistry, 49(4), 896-899. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
- Fresneda, P. M., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(25), 8564–8569. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- Fitzner, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 10934-10943. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
- Reddit. (2018).
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). [Link]
- Thomas, A. A., et al. (2017). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. Tetrahedron, 73(29), 4121-4127. [Link]
- Maman, S., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 857-861. [Link]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Le-Duc, T., et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 24(59), 15694-15707. [Link]
- Moody, C. J., & Roff, G. J. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 7(12), 2531-2533. [Link]
- Knowledge at UChicago. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]
- Sigman, M. S., et al. (2021). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232-14237. [Link]
- ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Ren, H., et al. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Tetrahedron, 65(5), 1089-1092. [Link]
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- Daugulis, O., et al. (2012). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science, 3(3), 863-866. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fairlamb, I. J. S., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Štĕpnička, P. (2021). Editorial: Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromopyridazine Functionalization
Welcome to the technical support center for the functionalization of 4-bromopyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet sometimes challenging, heterocyclic building block. The electron-deficient nature of the pyridazine ring, a consequence of its adjacent nitrogen atoms, facilitates the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] However, these same nitrogen atoms can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Issues
Q1: My reaction is sluggish or shows no conversion. Where do I start troubleshooting?
A1: A lack of conversion is a common issue that can often be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Deactivation: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[2] Ensure you are using a sufficiently active catalyst system. For challenging couplings, consider using pre-formed catalysts or highly active ligand systems (see Section 2). Also, palladium black precipitation indicates catalyst decomposition, often caused by oxygen or impurities.[3]
-
Reagent Purity:
-
Solvents: Ensure you are using anhydrous and thoroughly degassed solvents. Oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[1][3]
-
Reagents: Use fresh, high-purity starting materials. Boronic acids, in particular, can be prone to degradation.[1]
-
-
Insufficient Degassing: This is a critical and often overlooked step. Oxygen must be rigorously excluded from the reaction mixture. Degas your solvents by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]
Suzuki-Miyaura Coupling
Q2: I'm observing a low yield in my Suzuki-Miyaura coupling with this compound, and I see significant amounts of a biaryl byproduct from my boronic acid. What's happening and how can I fix it?
A2: The formation of a biaryl byproduct from the boronic acid is known as homocoupling. This side reaction can be a significant issue, reducing the yield of your desired product.[2]
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] Rigorous degassing of all solvents and the reaction headspace is crucial.
-
Boronic Acid Instability: Boronic acids can be unstable. Consider using freshly prepared boronic acids or more stable derivatives like pinacol esters or MIDA boronates to minimize degradation and subsequent homocoupling.[1]
-
High Concentration of Boronic Acid: A high concentration of the boronic acid can increase the rate of homocoupling. Employing a slow addition of the boronic acid reagent to the reaction mixture can help to suppress this side reaction.[1]
-
Inefficient Transmetalation: If the transmetalation step is slow, it can allow for competing side reactions. The choice of base and ligand is critical for efficient transmetalation. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate this step.[1]
Q3: I'm also seeing a significant amount of debrominated pyridazine. What causes this and how can I prevent it?
A3: The replacement of the bromine atom with a hydrogen atom is a side reaction known as protodeboronation or dehalogenation.[2]
Possible Causes & Solutions:
-
Source of Protons: This is often promoted by the presence of water and certain bases.[2] While many Suzuki reactions use aqueous bases, ensure the water content is controlled. Using anhydrous conditions with a non-protic base can sometimes mitigate this issue.
-
Reaction Temperature: High temperatures can sometimes exacerbate dehalogenation.[2] Try running the reaction at a lower temperature for a longer period.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is giving me a low yield. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent. The key is finding a combination that promotes the desired C-N bond formation over competing pathways.
-
Catalyst and Ligand Selection: The development of sterically hindered and electron-rich phosphine ligands has dramatically increased the scope and efficiency of this reaction.[4] For an electron-deficient substrate like this compound, ligands such as XPhos, SPhos, or RuPhos are often good starting points as they favor the monoligated palladium species, increasing the rate of the catalytic cycle.[4]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and often leads to high reaction rates.[5] However, it is incompatible with some functional groups.[5] Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures and longer reaction times.[5]
-
Solvent Choice: Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[6]
Sonogashira Coupling
Q5: In my Sonogashira coupling, I'm getting a lot of the diyne byproduct from the self-coupling of my terminal alkyne. How do I prevent this?
A5: The formation of a diyne byproduct is due to the Glaser coupling, an oxidative homocoupling of terminal alkynes.[3] This is a very common side reaction in Sonogashira couplings.
Possible Causes & Solutions:
-
Copper(I) Co-catalyst: The copper(I) co-catalyst is a known promoter of Glaser coupling, especially in the presence of oxygen.[1][7]
-
Presence of Oxygen: As with the copper catalyst, oxygen is a key component in the mechanism of Glaser coupling.[1] Ensure a strictly inert atmosphere.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[3]
Q6: My Sonogashira reaction with this compound is not working, even at elevated temperatures. What should I try?
A6: Sonogashira couplings with aryl bromides can be challenging due to the slower rate of oxidative addition compared to aryl iodides.[7]
Possible Causes & Solutions:
-
Low Temperature: The oxidative addition step for aryl bromides is often rate-limiting. You may need to increase the reaction temperature, potentially to around 100°C in a sealed tube.
-
Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough. Consider using a more robust ligand system, such as one involving dppf (diphenylphosphinoferrocene).
-
Solvent Choice: While THF is common, it has been anecdotally reported to promote the formation of palladium black.[8] Consider switching to a different solvent like DMF or even running the reaction in neat triethylamine.[8]
Section 2: Data Presentation & Comparative Tables
The following tables summarize common starting conditions for various cross-coupling reactions with halopyridazines, compiled from literature sources. These should be used as a starting point for your optimization.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyridazines with Phenylboronic Acid [9]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Halopyridazines with Morpholine [9]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 18 | Good |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | 24 | High |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | High |
Note: "Good" and "High" are qualitative descriptors from the literature, and yields are often substrate and amine dependent.
Section 3: Experimental Protocols & Methodologies
The following are generalized experimental protocols. It is crucial to optimize these conditions for your specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound[9][10]
Reagent and Solvent Preparation:
-
Ensure the this compound, boronic acid (or ester), palladium catalyst, ligand, and base are of high purity and dry.
-
Use anhydrous, degassed solvent (e.g., dioxane, toluene, or a DME/water mixture).[1] Degas the solvent by bubbling with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.[1]
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) if required.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Mechanistic Insights & Visualizations
Understanding the catalytic cycles of these reactions is key to effective troubleshooting. The diagrams below illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[4]
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[7]
References
- Palladium catalysed functionalization of the pyridazin-3(2H)-one ring via aminocarbonylation. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. PubMed.
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate.
- Palladium-Catalyzed Reactions on 1,2-Diazines. Bentham Science.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Palladium catalyzed regioselective distal C (sp 2 )–H functionalization. RSC Publishing.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). ResearchGate.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. National Institutes of Health.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira troubleshooting help needed. Reddit.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Siloxane-based Cross-Coupling of Bromopyridine Derivatives: Studies for the Synthesis of Streptonigrin and Lavendamycin. PubMed.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Sonogashira coupling. Wikipedia.
- Greening cross coupling reactions by using sustainable solvents/bases blends. American Chemical Society.
- Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Late-Stage C–H Functionalization of Azines. PubMed Central.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Opportunities and challenges for direct C-H functionalization of piperazines. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
challenges in the purification of 4-Bromopyridazine products
Welcome to the technical support center for the purification of 4-Bromopyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the purification of this compound and its derivatives. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
I. Understanding the Challenges: Why Can this compound Purification Be Difficult?
This compound, like many halogenated pyridazines, presents a unique set of purification challenges that stem from its chemical properties. A thorough understanding of these properties is the first step toward developing a robust purification strategy.
-
Potential for Instability: The free base of this compound can be unstable, particularly when compared to its hydrohalide salts. Similar compounds, like 4-bromopyridine, are known to self-oligomerize, and it is prudent to assume that this compound may exhibit similar behavior.[1] This instability can lead to the formation of colored impurities and a decrease in overall yield.
-
Sensitivity to Acid: The pyridazine ring contains two nitrogen atoms, making it basic. This basicity can cause issues during purification on standard silica gel, which is inherently acidic. The interaction between the basic product and the acidic stationary phase can lead to peak tailing, poor separation, and even degradation of the product on the column.[2][3]
-
Co-elution with Related Impurities: The synthesis of this compound often involves starting materials and intermediates that are structurally similar to the final product. For instance, a common synthetic route starts from 3,6-dichloropyridazine and proceeds through intermediates like 3,4,6-trichloropyridazine and 4-hydroxypyridazine.[4] These compounds can have similar polarities, making their separation from the final product challenging.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of this compound.
Question 1: My purified this compound is a yellow or brown oil/solid, but I was expecting a light-colored solid. What is causing the discoloration?
Answer: Discoloration is a common indicator of impurity or degradation. There are several potential causes:
-
Degradation of the Free Base: As mentioned, the free base of this compound can be unstable. Exposure to air, light, or residual acid from the workup can accelerate degradation, leading to the formation of colored byproducts. For related compounds, a pinkish hue is a known sign of decomposition.[5]
-
Residual Starting Materials or Byproducts: If the synthesis was incomplete or generated side products, these may be colored and carried through the purification process.
-
Charring on Silica Gel: If the product is left on a silica gel column for an extended period, or if the solvent polarity is too low for too long, some degradation can occur on the acidic surface of the silica, leading to colored bands.
Solutions:
-
Minimize Exposure of the Free Base: If you have isolated the free base, handle it quickly. It is often preferable to store this compound as its more stable hydrobromide or hydrochloride salt.[6] You can neutralize the salt just before use by dissolving it in a saturated sodium bicarbonate solution and extracting it with an organic solvent like dichloromethane or ethyl acetate.[5]
-
Use Activated Charcoal: To remove colored impurities, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent, cool the solution slightly, and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[2] Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal. The desired product should be in the filtrate. Be aware that excessive charcoal can reduce your yield.
-
Optimize Chromatography: Use a neutralized silica gel or an alternative stationary phase like alumina to minimize on-column degradation.[2][3] Elute the column as efficiently as possible to reduce the residence time of the product on the stationary phase.
Question 2: I'm performing column chromatography, but I'm getting poor separation between my product and an impurity. What can I do to improve the resolution?
Answer: Poor separation is a frequent challenge, often due to the similar polarities of the product and impurities.
-
Suboptimal Mobile Phase: The choice of eluent is critical for achieving good separation.
-
Acidic Silica Gel: The interaction of the basic pyridazine with acidic silica can cause peak tailing, which masks closely eluting impurities.[2][3]
-
Column Overloading: Loading too much crude material onto the column will invariably lead to poor separation.
Solutions:
-
Fine-Tune the Mobile Phase: A good starting point for this compound is a non-polar solvent system, such as petroleum ether or a gradient of ethyl acetate in hexanes/cyclohexane.[4] Run thin-layer chromatography (TLC) with several different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurity.
-
Use Neutralized Silica or Alumina: To mitigate peak tailing, use silica gel that has been washed with a solvent containing a small amount of triethylamine (e.g., 1% triethylamine in the eluent) and then re-equilibrated with the mobile phase. Alternatively, neutral alumina can be a good choice of stationary phase for basic compounds.
-
Employ a Shallow Gradient: If using a gradient elution, make the gradient shallower around the point where your product and the impurity elute. This will increase the resolution between the two peaks.
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider using a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the top of your column.[2] This often results in sharper bands and better separation.
Question 3: My yield of this compound is very low after purification. Where could my product be going?
Answer: Low recovery can be frustrating. The loss of product can occur at several stages of the purification process.
-
Loss During Workup: If you are washing the organic layer with an acidic aqueous solution, your basic product may become protonated and partition into the aqueous layer.
-
Adsorption on Silica Gel: A significant amount of a basic compound can irreversibly adsorb to acidic silica gel, especially if it is highly polar.
-
Volatility: While this compound is a solid at room temperature, it may have some volatility, and prolonged exposure to high vacuum at elevated temperatures could lead to loss of material.
-
Inefficient Recrystallization: Using too much solvent or choosing an inappropriate solvent for recrystallization will result in a low yield of recovered crystals.
Solutions:
-
Neutral to Basic Workup: During aqueous extractions, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-9) to keep your product in the organic phase. A final wash with brine can also help to reduce the solubility of the organic product in the aqueous layer.
-
Deactivate Silica Gel: As mentioned previously, deactivating the silica gel with triethylamine can prevent strong adsorption of your product.
-
Careful Solvent Removal: When removing solvents using a rotary evaporator, use a moderate temperature and vacuum to avoid potential loss of product.
-
Optimize Recrystallization: Perform small-scale solubility tests to find an ideal recrystallization solvent. The ideal solvent will dissolve the product when hot but not when cold. For this compound, non-polar solvents like cyclohexane or n-hexane have been reported to be effective.[4][7] Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure maximum recovery upon cooling.
III. Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: Due to its potential instability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3] Storing it as a hydrohalide salt can improve its long-term stability.
-
-
Q2: What are the most common impurities I should look for in my crude this compound?
-
A2: The impurities will depend on the synthetic route. If using the route described in patent CN102924386B, potential impurities include unreacted starting materials and intermediates such as 3,6-dichloropyridazine, 3,4,6-trichloropyridazine, and 4-hydroxypyridazine.[4]
-
-
Q3: What analytical techniques are best for assessing the purity of this compound?
-
A3: A combination of techniques is recommended. NMR spectroscopy (¹H and ¹³C) is excellent for structural confirmation and identifying organic impurities.[8][9] LC-MS (Liquid Chromatography-Mass Spectrometry) is highly sensitive for detecting trace impurities and confirming the molecular weight of the product. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.
-
-
Q4: Can I use reverse-phase chromatography to purify this compound?
-
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for polar impurities. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, for the final product, which is relatively non-polar, normal-phase chromatography is often more straightforward.
-
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurities present in your crude material.
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from the purification method described in patent CN102924386B.[4]
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material to be purified.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% petroleum ether or hexanes).
- Pack the column with the slurry, ensuring there are no air bubbles.
- Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the prepared column.
3. Elution:
- Begin eluting with a low-polarity solvent such as petroleum ether or hexanes.
- If necessary, gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal eluent composition should be determined beforehand by TLC analysis.
- Collect fractions and monitor their composition by TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization of this compound
This protocol is based on solvents reported to be effective for this compound and related compounds.[4][7]
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents. Good candidates include cyclohexane, n-hexane, and mixtures of ethyl acetate and hexanes. The ideal solvent should dissolve the crude product when hot but not when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals in a vacuum oven at a moderate temperature.
V. Visualization of Workflows
Diagram 1: Decision-Making Workflow for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
Diagram 2: Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
VI. References
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. (URL not available)
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. (URL not available)
-
Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide. Benchchem. (URL not available)
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. (URL not available)
-
Kim, S., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. (URL not available)
-
CN102924386B - Industrial preparation method of this compound. Google Patents.
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. (URL not available)
-
Pyridazine. Wikipedia. [Link]
-
Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. PubMed. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... MDPI. (URL not available)
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Help with 4-Bromopyridine HCl. Reddit. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (URL not available)
-
Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem. (URL not available)
-
NMR Chemical Shifts of Trace Impurities... Organometallics. (URL not available)
-
Chromatography Columns & Cartridges. Teledyne LABS. [Link]
-
Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Benchchem. (URL not available)
-
This compound. PubChem. [Link]
-
This compound hydrobromide. Pharmaffiliates. [Link]
-
How to neutralize 4-Bromopyridine hydrochloride? ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1220039-64-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 4-Bromopyridazine
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with 4-bromopyridazine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of pyridazine as a byproduct.[1] This is particularly problematic as it reduces the yield of your desired product and introduces a significant purification challenge, given the similar polarity of the starting material and the dehalogenated product. This compound is susceptible to this reaction due to the electron-deficient nature of the pyridazine ring, which can influence the stability of intermediates in various reaction pathways.
Q2: What are the most common types of reactions where dehalogenation of this compound is observed?
A2: Dehalogenation is frequently observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] It can also occur during nucleophilic aromatic substitution (SNAr) reactions, particularly under harsh conditions or with certain nucleophiles.
Q3: Can the quality or form of this compound affect dehalogenation?
A3: Yes. This compound can be unstable under ambient conditions.[3] It is often supplied as a hydrochloride salt to improve its stability.[3][4] If you are using the free base, ensure it is pure and has been stored correctly. For reactions requiring the free base, it is typically generated from the hydrochloride salt by treatment with a base and used immediately.[3]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the electron-deficient nature of the this compound ring can make it prone to dehalogenation, a process often referred to as hydrodehalogenation.[2]
Issue 1: Significant pyridazine byproduct detected in my Suzuki-Miyaura coupling.
Root Cause Analysis: Hydrodehalogenation in Suzuki-Miyaura reactions is a common side reaction.[5][6] The mechanism often involves the formation of a palladium-hydride species (Pd-H) which can then reductively eliminate with the coordinated this compound to yield pyridazine. Sources of the hydride can include solvents (like DMF or alcohols), the base, or even trace water in the reaction.[1][2]
Solutions & Scientific Rationale:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[7] They can also shield the palladium center, potentially hindering the formation of deleterious Pd-H species.[7]
-
Base Selection: The base plays a crucial role. While stronger bases can facilitate transmetalation, some can also promote dehalogenation. If you are using a base that can act as a hydride source (e.g., some alkoxides or amines), consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[1]
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents or those that can decompose to provide hydride species (e.g., DMF at high temperatures).[1][8]
-
Temperature Control: Higher temperatures can increase the rate of dehalogenation.[1] It is advisable to run the reaction at the lowest temperature that allows for efficient coupling.
Comparative Table for Suzuki-Miyaura Reaction Parameters:
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos)[7] | Promotes faster reductive elimination of the desired product. |
| Base | Amine bases (e.g., Et₃N), some alkoxides | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1] | Reduces the availability of hydride sources. |
| Solvent | DMF, ACN, alcohols (especially at high temp.)[1] | Toluene, Dioxane, THF[1][8] | Aprotic solvents are less likely to act as hydride donors. |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature | Minimizes side reactions, including catalyst decomposition and dehalogenation.[1] |
Issue 2: My Heck reaction with this compound is giving low yields and a complex mixture.
Root Cause Analysis: Similar to Suzuki couplings, dehalogenation in Heck reactions can be a significant issue, particularly at the higher temperatures often required for these reactions.[1] The mechanism of dehalogenation is also believed to proceed through a Pd-H intermediate.
Solutions & Scientific Rationale:
-
Catalyst System: Consider using more modern, highly active palladium catalysts that can operate at lower temperatures. N-heterocyclic carbene (NHC) palladium complexes can be effective.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes act as a halide scavenger and improve the efficiency of the Heck reaction, potentially reducing side reactions.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in byproducts. Monitor the reaction closely and stop it once the starting material is consumed.
Workflow for Troubleshooting Dehalogenation in Cross-Coupling Reactions
Caption: A decision tree for systematically troubleshooting dehalogenation.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr).[9] The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is key.[9][10]
Issue 3: I am seeing dehalogenation instead of substitution with my nucleophile.
Root Cause Analysis: If the nucleophile has basic properties, it can promote dehalogenation through various mechanisms. In some cases, if the nucleophile can act as a reducing agent or if there are reducing impurities present, reductive dehalogenation can occur.
Solutions & Scientific Rationale:
-
Nucleophile Choice: If possible, use a less basic nucleophile or the conjugate acid form with a non-nucleophilic base to deprotonate it in situ.
-
Reaction Conditions: SNAr reactions can sometimes be promoted by microwave irradiation, which can lead to shorter reaction times and potentially cleaner reactions.[11]
-
Solvent: Use a polar aprotic solvent like DMSO or NMP to facilitate the SNAr reaction. These solvents can stabilize the charged Meisenheimer intermediate.
Experimental Protocol: Screening for Optimal Conditions in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing reaction conditions to minimize dehalogenation.
1. Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligands for screening (e.g., PPh₃, SPhos, XPhos)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, Toluene)
-
Reaction vials and stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
2. Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.) to a series of reaction vials.
-
To each vial, add the palladium precatalyst (e.g., 2 mol %) and the respective ligand (e.g., 4 mol %).
-
Add the anhydrous solvent to each vial to a consistent concentration (e.g., 0.1 M).
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., start at 80 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of the desired product to the dehalogenated pyridazine byproduct.
3. Analysis: Compare the results from the different conditions to identify the ligand, base, and solvent combination that provides the highest yield of the desired product with the minimal amount of dehalogenation.
Visualizing the Competing Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. huarongpharma.com [huarongpharma.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Reactivity of 4-Bromopyridazine
Welcome to our dedicated technical support center for 4-Bromopyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic utility of this versatile yet sometimes challenging building block. As an electron-deficient heteroaromatic halide, this compound presents unique reactivity patterns. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes and how can I fix it?
Low conversion in Suzuki-Miyaura couplings involving this compound is a frequent challenge. The primary culprits are often related to the electronic nature of the pyridazine ring and its interaction with the palladium catalyst.
Core Problem: The pyridazine core is π-deficient, which generally facilitates the oxidative addition step (often the rate-determining step for aryl bromides) of the catalytic cycle. However, the two adjacent nitrogen atoms possess lone pairs that can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This is a common issue with nitrogen-containing heterocycles[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Detailed Solutions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-rich and sterically hindered phosphine ligands developed by Buchwald are often superior as they promote reductive elimination and can mitigate catalyst inhibition by the pyridazine nitrogens.
-
Actionable Advice: Screen a panel of ligands such as XPhos, SPhos, or RuPhos. Using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) can also lead to more reproducible results by ensuring the formation of the active Pd(0) species.
-
-
Choice of Base and Solvent: The base is critical for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation[2]. Weak bases may not be effective.
-
Actionable Advice: Use stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For the solvent, a mixture of an aprotic solvent like 1,4-dioxane or DME with a minimal amount of water is often effective[3]. Ensure your solvents are thoroughly degassed to prevent oxidation of the catalyst.
-
-
Side Reactions - Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved to give the corresponding arene, reducing the amount of nucleophile available for the coupling[2]. This is often exacerbated by excess water or high temperatures.
-
Actionable Advice: Use anhydrous solvents and freshly opened boronic acid. Consider using boronic esters (e.g., pinacol esters) which are often more stable.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2-5 mol%) | Air-stable, reliable formation of active catalyst. |
| Ligand | XPhos (if using a Pd salt) | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases facilitate boronate formation. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Good solubility for most reagents, water aids base solubility. |
| Temperature | 80-110 °C | Balances reaction rate against potential decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |
Q2: I'm struggling with a Buchwald-Hartwig amination of this compound. The reaction is sluggish and gives a complex mixture. What should I investigate?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the catalytic system[4][5].
Core Problem: Similar to the Suzuki coupling, catalyst inhibition by the pyridazine nitrogens is a major concern. Furthermore, the choice of base is critical; it must be strong enough to deprotonate the amine nucleophile but not so strong as to cause degradation of the substrate or catalyst. An unproductive side reaction can be β-hydride elimination from the palladium-amido intermediate, leading to hydrodehalogenation (replacement of Br with H)[4].
Key Troubleshooting Points:
-
Ligand Choice is Paramount: The ligand's role is to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination. For electron-deficient heteroaryl bromides, bulky, electron-rich "Buchwald ligands" are essential.
-
Actionable Advice: For primary and secondary alkylamines or anilines, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. Bidentate ligands like Xantphos can also be effective[6].
-
-
Base Selection: The pKa of the amine nucleophile dictates the required base strength. Strong, non-nucleophilic bases are preferred.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times. Lithium bis(trimethylsilyl)amide (LiHMDS) is an option for substrates with base-sensitive functional groups[7].
-
-
Solvent Considerations: Anhydrous, aprotic solvents are necessary.
-
Actionable Advice: Toluene, 1,4-dioxane, and DME are standard solvents. Ensure they are rigorously dried and degassed.
-
Generalized Protocol for Buchwald-Hartwig Amination:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol% per Pd atom).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound, and what factors influence its success?
Yes, SNAr is a viable strategy for functionalizing this compound. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by strong nucleophiles.
Core Principles: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate[8]. The rate of reaction is influenced by:
-
Ring Activation: The electron-withdrawing nature of the two nitrogen atoms activates the ring towards nucleophilic attack.
-
Leaving Group Ability: The reactivity order for halogens in SNAr is typically F > Cl > Br > I. While bromide is a good leaving group, it is less activating than fluoride or chloride.
-
Nucleophile Strength: Stronger nucleophiles react faster.
Common Issues & Solutions:
-
Low Reactivity with Weak Nucleophiles: Neutral nucleophiles like alcohols or water may react very slowly or not at all without activation.
-
Actionable Advice: Use the corresponding conjugate base (e.g., sodium methoxide instead of methanol). For weaker nucleophiles, a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) can be used to generate the active nucleophile in situ.
-
-
Solvent Effects: Polar aprotic solvents are ideal as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
-
Actionable Advice: Use solvents like DMF, DMSO, or NMP. Ensure they are anhydrous, as water can compete as a nucleophile, leading to undesired hydroxylation byproducts[1].
-
-
Temperature Control: While heating is often necessary to drive the reaction, excessively high temperatures can lead to decomposition of the starting material or product.
-
Actionable Advice: Start at a moderate temperature (e.g., 60-80 °C) and increase incrementally if the reaction is slow.
-
Table 2: Nucleophile Guide for SNAr with this compound
| Nucleophile Type | Example | Typical Conditions | Potential Issues |
| Oxygen | Sodium Methoxide (NaOMe) | NaOMe in Methanol or THF, RT to 60 °C | Competitive reaction with solvent if not anhydrous. |
| Sulfur | Sodium Thiophenoxide (NaSPh) | NaSPh in DMF, RT to 80 °C | Thiols are potent nucleophiles; reactions are often fast. Over-oxidation of the product sulfide can occur during workup. |
| Nitrogen | Piperidine, Morpholine | Neat amine or in DMSO, 80-120 °C | Generally requires higher temperatures than O or S nucleophiles. |
Q4: I am observing a significant amount of a debrominated byproduct (pyridazine) in my cross-coupling reaction. What is causing this and how can I prevent it?
The formation of pyridazine is due to a side reaction called hydrodehalogenation . This is a common problem in palladium-catalyzed cross-coupling reactions of heteroaryl halides.
Mechanism of Hydrodehalogenation:
Caption: Competing pathways of productive coupling vs. hydrodehalogenation.
Sources of Hydride: The hydride source can be varied and sometimes difficult to pinpoint. Potential sources include:
-
Bases: Certain bases, especially alkoxides with β-hydrogens (like NaOtBu), can undergo β-hydride elimination.
-
Solvents: Solvents like isopropanol or even trace impurities in ethers can act as hydride donors.
-
Reagents: Boronic acids can sometimes be a source, as can trace water which can participate in catalytic cycles that generate hydride species.
Prevention Strategies:
-
Optimize the Base: Switch to a base less prone to β-hydride elimination. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often safer choices than alkoxides if hydrodehalogenation is severe.
-
Use High-Purity, Anhydrous Solvents: Ensure solvents are freshly distilled or from a sealed bottle to minimize water and other impurities. Avoid using alcohols as the primary solvent.
-
Increase the Rate of the Desired Reaction: Often, side reactions become significant when the main catalytic cycle is slow. Using a more active ligand (e.g., a bulkier, more electron-rich phosphine) can accelerate the productive coupling, outcompeting the hydrodehalogenation pathway.
-
Protect the N-H of the Nucleophile: In Buchwald-Hartwig reactions, if the amine has an N-H bond, it can sometimes be a source of hydride. While less common, ensuring complete deprotonation by the base can mitigate this.
By systematically addressing these factors—catalyst, base, solvent, and reagent purity—the low reactivity of this compound can be overcome, enabling its successful application in a wide range of synthetic transformations.
References
- Safe Synthesis of 4,7-Dibromo[1][4][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025). Molecules. [Link]
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. (2008). Journal of the American Chemical Society. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). Organic & Biomolecular Chemistry. [Link]
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2018). Chemical and Pharmaceutical Bulletin. [Link]
- Sonogashira coupling. (n.d.). In Wikipedia.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. (2018). Molecules. [Link]
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. [Link]
- Heck Reaction—State of the Art. (2017).
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2003).
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. (2022).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. (2025).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2006). Journal of Organic Chemistry. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). ACS Green Chemistry Institute. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2011).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021).
- Palladium-catalyzed cyanation of aryl halides with CuSCN. (2013). The Journal of Organic Chemistry. [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. [Link]
- Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.).
- Synthesis of Functionalized 4‐Fluoropyridazines. (2021). European Journal of Organic Chemistry. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2021). Molecules. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022).
- Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (2015). Chemical Reviews. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Journal of Organic Chemistry. [Link]
- This compound. (n.d.). PubChem.
- Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2001). Organic Letters. [Link]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromopyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in chemical reactions involving 4-Bromopyridazine. Our focus will be on palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic chemistry but are often plagued by catalyst instability when N-heterocyclic substrates are used.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a significant challenge in transition metal-catalyzed reactions. The presence of two adjacent nitrogen atoms in the pyridazine ring creates a potent coordination site that can lead to rapid catalyst deactivation. Understanding the mechanisms of this deactivation is the first step toward developing robust and efficient synthetic protocols.
The primary mechanism of catalyst deactivation in reactions with this compound is catalyst poisoning . The lone pairs of electrons on the pyridazine nitrogen atoms can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[1][2][3][4] This sequestration of the active catalyst from the catalytic cycle is a common issue with nitrogen-containing heterocycles.[5]
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is not proceeding, or the yield is very low. What is the most likely cause?
A1: The most common culprit is catalyst deactivation through poisoning by the pyridazine nitrogen atoms.[1][2][3][4] The two adjacent nitrogen atoms in the this compound ring can act as a strong bidentate ligand, chelating to the palladium catalyst and forming a highly stable, inactive complex. This effectively removes the catalyst from the reaction cycle. Other potential causes include impurities in your starting materials or solvents, or a non-inert atmosphere.[1][6]
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal.[1] Its formation is a clear indicator of catalyst decomposition. This can be triggered by several factors:
-
High Temperatures: Excessive heat can cause the catalyst to agglomerate and precipitate.[1][3]
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents or a leaky reaction setup can lead to oxidation and subsequent decomposition.[3][6]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and vulnerable to aggregation.[3]
To prevent the formation of palladium black, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), use thoroughly degassed solvents, and consider running the reaction at the lowest effective temperature.[3]
Q3: How does the choice of phosphine ligand impact catalyst stability and activity?
A3: The phosphine ligand is arguably the most critical component for success in cross-coupling reactions with this compound. The ideal ligand should:
-
Be Sterically Bulky: Large, bulky ligands can physically block the pyridazine nitrogens from coordinating to the palladium center.[2][7]
-
Be Electron-Rich: Electron-donating ligands increase the electron density on the palladium, which can help to stabilize the active catalyst and promote key steps in the catalytic cycle.[8][9]
Examples of effective ligands for N-heterocyclic substrates include biaryl phosphines like SPhos, XPhos, and RuPhos.[10]
Q4: Can impurities in my this compound starting material affect the catalyst?
A4: Absolutely. Commercially available this compound may contain impurities that can act as catalyst poisons. These can include residual starting materials from its synthesis or degradation products. It is always advisable to use high-purity starting materials. If you suspect impurities are an issue, consider purifying the this compound by recrystallization or column chromatography before use.
Q5: What is the role of the base in these reactions, and can it contribute to catalyst deactivation?
A5: The base is a crucial component of the catalytic cycle in most cross-coupling reactions.[11] However, an inappropriate choice of base can be detrimental. A base that is too strong might react with the this compound or the phosphine ligand, leading to byproducts that can inhibit the catalyst.[2] For Suzuki reactions with heteroaryl halides, common bases include K₂CO₃ and K₃PO₄.[3] It is important to use a dry, finely powdered base to ensure reproducibility.[6]
Troubleshooting Guide: Low Yield and Catalyst Deactivation
This section provides a structured approach to troubleshooting common issues encountered in cross-coupling reactions with this compound.
Visualizing the Problem: Common Deactivation Pathways
Caption: Common catalyst deactivation pathways in reactions with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding reactions.
Quantitative Data Summary: Recommended Starting Conditions
The following table provides a starting point for optimizing a Suzuki-Miyaura coupling reaction with this compound.
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective Pd(0) sources. |
| Ligand | SPhos or XPhos (1.2-2 eq. to Pd) | Bulky, electron-rich ligands to prevent poisoning.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective bases for heteroaryl couplings.[3] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Non-coordinating solvents that are widely used.[3] |
| Temperature | 80-110 °C | A typical temperature range for these reactions.[2] |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation of the catalyst.[3][6] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the arylboronic acid (1.1-1.5 equivalents), a suitable base such as K₃PO₄ (2.0-3.0 equivalents), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Reagents: Add this compound (1.0 equivalent) to the flask, followed by the addition of anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Catalyst Regeneration (Bench-Scale)
While not always practical, regeneration of a spent palladium catalyst can be attempted. This is a general guide and may require optimization.
-
Catalyst Recovery: After the reaction, recover the spent catalyst (which may include palladium black) by filtration.
-
Washing: Suspend the recovered solid in a suitable solvent to wash away residual organic material.
-
Acid Treatment: A more aggressive regeneration can involve suspending the catalyst in a mixture of chloroform and glacial acetic acid and stirring for 1-2 hours.[1]
-
Isolation: Filter the catalyst, wash thoroughly with a solvent to remove the acid, and dry under vacuum.
-
Activity Test: The activity of the regenerated catalyst should be tested in a small-scale reaction to evaluate its efficacy.
References
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions.
- National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Tobias, A. (n.d.).
- BenchChem. (2025).
- ChemCatBio. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Hartwig, J. F. (2008).
- Gessner Group. (n.d.).
- BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- Daugulis, O. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. gessnergroup.com [gessnergroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions Involving 4-Bromopyridazine
Welcome to the technical support center for handling 4-Bromopyridazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. While this compound is invaluable in synthesizing complex nitrogen-containing molecules, its participation in highly energetic coupling reactions necessitates a robust understanding of thermal hazard management. This document provides practical, in-depth troubleshooting guides and frequently asked questions to ensure your experiments are conducted safely and effectively.
The pyridazine core is electron-deficient, making this compound an excellent substrate for various C-C and C-N bond-forming reactions.[1] However, reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are often exothermic and can pose significant safety risks if not properly controlled, especially during scale-up.[2][3][4] This guide is built on the principles of proactive safety, causality-based experimental design, and authoritative best practices.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during your reaction. The solutions are based on established principles of chemical process safety.[5][6]
Question 1: My reaction has started, but the internal temperature is rising much faster than anticipated and is approaching the solvent's boiling point. What should I do?
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system, a precursor to a potential thermal runaway.[5] Immediate and calm intervention is critical.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent via a syringe pump or dropping funnel, stop the addition immediately. This removes fuel from the exothermic process.
-
Enhance Cooling:
-
Ensure your cooling bath has sufficient volume and is at the lowest possible temperature (e.g., add more ice or switch to a colder bath like dry ice/acetone if compatible with your flask).
-
Check that the flask is adequately immersed in the bath for maximum heat transfer.
-
-
Increase Stirring Rate: If safe to do so, increase the stirring speed. This improves heat transfer from the reaction mixture to the flask walls and into the cooling bath, preventing the formation of localized hot spots.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. Have a pre-chilled, appropriate quenching agent (e.g., a weak acid or base, depending on your reaction's nature) and a larger flask ready for the quench.
Causality & Prevention:
-
Why this happens: The kinetics of highly exothermic reactions can be deceptively slow to initiate and then rapidly accelerate. This is common in palladium-catalyzed coupling reactions where an induction period may be followed by a vigorous exotherm.[7] The primary cause is adding the limiting reagent too quickly for the available heat removal capacity.
-
How to prevent it:
-
Controlled Dosing: Always add one of the key reagents (e.g., the boronic acid in a Suzuki coupling or the amine in a Buchwald-Hartwig reaction) slowly and sub-surface if possible, monitoring the internal temperature closely.[8]
-
Calorimetry Data: For scale-up, reaction calorimetry is essential to quantify the heat of reaction and determine the maximum safe addition rate.[9]
-
Dilution: Running reactions at a lower concentration can help moderate the temperature rise by increasing the thermal mass of the system.[10]
-
Question 2: My reaction (e.g., a Suzuki coupling) is not initiating, even after heating to the prescribed temperature. I'm concerned about adding more catalyst or increasing the temperature further due to the risk of a sudden, delayed exotherm.
Answer: This is a valid and critical concern. A delayed, runaway reaction can occur if a significant concentration of unreacted reagents accumulates and then reacts suddenly.[6]
Systematic Troubleshooting Steps:
-
Confirm Catalyst Activity:
-
Was the palladium catalyst handled under inert conditions? Exposure to air can deactivate many Pd(0) catalysts.
-
Consider adding a small, fresh portion of the catalyst as a solution, but do not increase the overall temperature yet.
-
-
Check Base and Reagent Quality:
-
In Suzuki reactions, the base is crucial for activating the boronic acid.[3] Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and of suitable quality.
-
Verify the purity of your this compound and coupling partner. Impurities can inhibit catalysis.
-
-
Solvent Purity: Ensure your solvent is dry and degassed. Oxygen can deactivate the catalyst, and water can interfere with the catalytic cycle.
-
Controlled Temperature Increase: If you must increase the temperature, do so in small increments (e.g., 5 °C), allowing the system to equilibrate at each new setpoint while monitoring for any temperature rise independent of the external heating.
Logical Decision Workflow:
Caption: Troubleshooting workflow for non-starting reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound? While specific public data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on this compound is limited, the primary hazard stems from its use in highly exothermic reactions.[11][12] Notably, its hydrobromide salt is listed as being shock, temperature, and light sensitive, which suggests that the pyridazine ring system can be energetic.[8] Prudence dictates treating the parent compound with a high degree of caution, assuming it may have low thermal stability until proven otherwise by analytical testing.
Q2: Which reactions involving this compound are most likely to be exothermic?
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N coupling is a powerful tool but is known to be exothermic.[2][13] The reaction involves oxidative addition and reductive elimination steps that can release significant energy.
-
Suzuki-Miyaura Coupling: As one of the most common C-C bond-forming reactions, Suzuki couplings are frequently exothermic. The transmetallation step and subsequent reductive elimination contribute to the heat release.[3][14]
-
Nucleophilic Aromatic Substitution (SₙAr): Reactions with potent nucleophiles (e.g., alkoxides, thiolates) can also be highly exothermic, driven by the formation of a stable product from the electron-deficient pyridazine ring.
Q3: How should I design a safe laboratory setup for a potentially exothermic reaction with this compound? A robust experimental setup is your first line of defense.
Key Components for a Safe Setup:
-
Jacketed Reactor: For reactions larger than a few grams, a jacketed lab reactor connected to a circulating cooling unit provides superior heat transfer and control compared to a simple cooling bath.
-
Internal Temperature Probe: Never rely on the external bath temperature. An internal thermocouple or resistance thermometer provides the true reaction temperature.
-
Efficient Overhead Stirring: Ensures homogenous mixing and heat distribution. A magnetic stir bar may be insufficient for viscous reactions or larger scales.
-
Controlled Addition: Use a syringe pump for precise, slow addition of the limiting reagent. This is the most critical parameter for controlling the heat release rate.[8]
-
Inert Atmosphere: Maintain a nitrogen or argon atmosphere to protect the catalyst and prevent side reactions.[15]
Caption: Diagram of a safe experimental setup.
Q4: Are there any specific storage and handling precautions for this compound? Yes. Based on its Safety Data Sheet (SDS) and the properties of related compounds, the following precautions are essential:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Some suppliers recommend storing under inert atmosphere in a freezer at -20°C.
-
Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Q5: What is the Stoessel Criticality Index and how does it relate to my reaction? The Stoessel Criticality Index is a method used in the pharmaceutical industry to classify the thermal risk of chemical processes.[9] It helps determine if a reaction has the potential for a runaway scenario by comparing the heat evolved during the reaction to the cooling capacity of the reactor and the temperature at which a dangerous secondary decomposition reaction might begin. While you may not perform a full Stoessel classification in an academic lab, the principle is vital: always understand the potential energy of your reaction and ensure your cooling and control measures are sufficient to manage it. For any process being considered for scale-up, a formal thermal hazard assessment is mandatory.[16]
Quantitative Data Summary
While specific experimental calorimetric data for this compound reactions is not widely published, the table below summarizes its key physical properties. The lack of public thermal stability data (e.g., TD24 - temperature for 24-hour time-to-maximum-rate) underscores the need for cautious experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrN₂ | [17] |
| Molecular Weight | 158.98 g/mol | [17] |
| Appearance | Solid | |
| Predicted Boiling Point | 270.0 ± 13.0 °C | [15] |
| GHS Hazard Statement | H302: Harmful if swallowed | [17] |
References
- Journal of Pharmaceutical Analysis - Research and Reviews. (2014). Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2013). DARU Journal of Pharmaceutical Sciences.
- This compound. (n.d.). PubChem.
- Thermal Hazards in the Pharmaceutical Industry. (2019). Purdue University.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. (2023). The Seybold Report.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- T2 Laboratories Runaway Reaction Hazards. (2025). ioKinetic.
- Runaway Reaction During Production of an Azo Dye Intermediate. (2002). ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry.
- Runaway reaction during production of an Azo dye intermediate. (2002). IChemE.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Molecules.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2018). Future Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. T2 Laboratories Runaway Reaction Hazards [iokinetic.com]
- 6. icheme.org [icheme.org]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. scbt.com [scbt.com]
- 9. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. rroij.com [rroij.com]
- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. echemi.com [echemi.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromopyridazine Derivatives
Welcome to the technical support center for the synthesis and scale-up of 4-Bromopyridazine derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale experiments to larger, pilot, or industrial-scale production. Pyridazine derivatives are crucial intermediates in the pharmaceutical and agrochemical industries, but their synthesis presents unique challenges that are often amplified during scale-up.[1]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental principles of chemical engineering and organic synthesis. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common scale-up issues, ensuring a safe, efficient, and reproducible process.
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific, practical problems encountered during the scale-up of this compound synthesis in a direct question-and-answer format.
Q1: My reaction with phosphorus oxybromide (POBr₃) was well-controlled in the lab, but on a larger scale, I'm seeing a dangerous exotherm during the water quench. Why is this happening and how can I prevent it?
A1: The Root Cause Analysis: Surface Area-to-Volume Ratio
This is a classic and critical scale-up challenge. The underlying issue is the change in the surface-area-to-volume ratio. A small laboratory flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings. As you scale up, the volume of your reaction increases cubically (V ∝ r³), while the surface area of the reactor only increases squarely (A ∝ r²). Consequently, the larger system generates heat much faster than it can be removed, leading to a rapid temperature increase (a runaway reaction) during the highly exothermic quenching of unreacted POBr₃. A Chinese patent for an industrialized preparation method of this compound specifically highlights the optimization of this post-reaction processing to mitigate this risk.[1]
Recommended Solutions & Protocol Adjustments:
-
Reverse Quenching: Instead of adding water to the reactor, slowly add the reaction mixture to a separate, well-stirred vessel containing cold water or ice. This ensures that the bulk liquid is always water, which has a high heat capacity and can absorb the heat of reaction more effectively.
-
Controlled Addition Rate: Use a dropping funnel or a pump to control the addition rate of the reaction mixture into the quench vessel. Monitor the temperature of the quench vessel continuously and adjust the addition rate to maintain a safe temperature (e.g., below 20°C).
-
Dilution: Diluting the reaction mixture with an inert, high-boiling solvent (if compatible with your process) before quenching can help to moderate the reaction rate and improve heat transfer.
-
Reactor Cooling: Ensure your quench vessel has adequate cooling capacity, such as a cooling jacket or internal cooling coils.
Workflow: Managing Exothermic Quenching
Caption: A decision tree for safely managing exothermic reactions.
Q2: My yield of this compound dropped from 75% at the 10g scale to 55% at the 2kg scale. What are the likely causes?
A2: The Compounding Factors of Scale
A drop in yield during scale-up is rarely due to a single factor. It's often a combination of physical and chemical phenomena that are negligible at the lab scale but become dominant in a large reactor.
Potential Causes & Troubleshooting Steps:
-
Inefficient Mixing & Mass Transfer: In a large reactor, achieving homogenous mixing is difficult. This can lead to:
-
Localized Hotspots: Poor mixing allows heat to build up in certain areas, causing thermal degradation of the product or starting material and promoting side reactions.
-
Poor Reagent Distribution: If the brominating agent (e.g., POBr₃) is not dispersed quickly, localized high concentrations can lead to over-bromination or other byproducts.
-
Action: Evaluate your reactor's agitation system. Consider changing the impeller type (e.g., from a simple anchor to a pitched-blade turbine or retreat curve impeller) to improve both axial and radial flow. Perform a mixing study if necessary.
-
-
Heat Transfer Inefficiencies: As discussed in Q1, poor heat removal can lead to higher overall reaction temperatures than intended, even if the jacket temperature is correct.
-
Action: Monitor the internal batch temperature, not just the jacket temperature. If a significant delta exists, it confirms a heat transfer limitation. Improve heat removal by using a colder utility fluid or by increasing the heat transfer area if possible.
-
-
Extended Reaction & Addition Times: Adding reagents and heating/cooling a large volume takes significantly longer. This extended processing time can lead to the degradation of sensitive intermediates or products.
-
Action: Analyze the stability of your starting materials, intermediates, and product under the reaction conditions over time. If degradation is an issue, you may need to explore more reactive reagents or catalysts to shorten the reaction time.[2]
-
Data Comparison: Lab vs. Plant
| Parameter | Lab Scale (10g) | Pilot Scale (2kg) | Potential Impact of Discrepancy |
| Reagent Addition Time | 5 minutes | 60 minutes | Increased side reactions, degradation. |
| Heat-up Time | 10 minutes | 90 minutes | Degradation of starting material before reaction starts. |
| Max Internal Temp (ΔT) | 2°C above jacket | 15°C above jacket | Thermal decomposition, byproduct formation. |
| Mixing Efficiency | High (Vortex visible) | Low (Surface stagnant) | Localized concentrations and temperatures. |
Q3: I'm observing a new, significant impurity in my scaled-up batch that wasn't present in the lab. How do I identify and control it?
A3: The Challenge of Impurity Profiling
The appearance of new impurities at scale is often linked to the issues of extended reaction times and higher temperatures discussed above, which can activate alternative reaction pathways. Impurity profiling—the identification, quantification, and control of these unwanted substances—is critical for pharmaceutical applications.[3][4]
A Systematic Approach to Impurity Management:
-
Isolation and Identification:
-
Use analytical techniques like HPLC to determine the retention time and relative amount of the impurity.
-
Employ preparative chromatography to isolate a sufficient quantity of the impurity for structural elucidation.
-
Utilize spectroscopic methods such as Mass Spectrometry (MS) for molecular weight information and Nuclear Magnetic Resonance (NMR) to determine the exact structure.[5]
-
-
Hypothesize Formation Pathway: Once the structure is known, deduce its likely formation mechanism. Common impurities in pyridazine synthesis can include:
-
Isomers: Formed from non-regioselective reactions.[6]
-
Over-brominated products: Resulting from localized high concentrations of the brominating agent.
-
Unreacted Intermediates: Due to incomplete reaction.
-
Degradation Products: From thermal or chemical decomposition.
-
-
Process Modification for Control:
-
If an isomer or over-brominated product: Improve mixing and control the addition rate of the brominating agent.
-
If an unreacted intermediate: Increase the reaction time or temperature cautiously, while monitoring for the formation of other impurities.
-
If a degradation product: Reduce the reaction temperature and/or time. Ensure the reactor is free of contaminants that could catalyze decomposition.
-
Workflow: Impurity Identification and Control
Caption: A systematic workflow for identifying and controlling impurities.
Frequently Asked Questions (FAQs)
-
What are the Critical Process Parameters (CPPs) for the bromination of 4-hydroxypyridazine with POBr₃?
-
Temperature: This is arguably the most critical parameter. The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation. A typical range is 60-120°C.[1]
-
Reagent Stoichiometry: The molar ratio of POBr₃ to the 4-hydroxypyridazine substrate is crucial. An excess of POBr₃ can lead to over-bromination and more challenging work-up, while too little will result in an incomplete reaction. A molar ratio of 1:1 to 1:5 (substrate:POBr₃) has been reported.[1]
-
Reaction Time: The reaction must be held long enough for completion, but not so long that product degradation occurs. Typical times range from 0.5 to 5 hours, depending on the temperature.[1]
-
Agitation Rate: As discussed, this directly impacts heat and mass transfer and is essential for consistency and safety at scale.
-
-
What are the best practices for purifying multi-kilogram batches of this compound?
-
While silica gel column chromatography is effective at the lab scale, it is often expensive and impractical for multi-kilogram production.[1] The preferred industrial method is recrystallization .
-
Solvent Selection: The key is to find a solvent system where the this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Cyclohexane has been successfully used for this purpose.[1]
-
Seeding: To ensure consistent crystal size and purity, it may be beneficial to seed the supersaturated solution with a small amount of pure product.
-
Controlled Cooling: A slow, controlled cooling profile is essential for forming pure, easily filterable crystals. Crash cooling will trap impurities.
-
-
What are the primary safety concerns when handling phosphorus oxybromide and pyridazine derivatives at scale?
-
Phosphorus Oxybromide (POBr₃): This reagent is highly corrosive and reacts violently with water, releasing HBr gas. All handling must be done in a dry, well-ventilated area by personnel wearing appropriate PPE, including acid-resistant gloves, splash goggles, a face shield, and a lab coat.
-
Pyridazine Derivatives: Many pyridazine compounds exhibit biological activity and should be treated as potentially toxic.[7][8] Avoid inhalation of dust or vapors and skin contact.
-
Process Safety: The primary process safety risk is the thermal runaway potential during the water quench. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.
-
Protocol: Industrial Synthesis of this compound
This protocol is adapted from a patented industrial method and is intended for informational purposes.[1] All operations should be conducted by trained personnel with appropriate engineering and safety controls in place.
Step 1: Reaction Setup
-
Charge a suitable glass-lined reactor with phosphorus oxybromide (POBr₃) (e.g., 6.25 kg per 1 kg of substrate).
-
Begin agitation and ensure the reactor is inerted with nitrogen.
Step 2: Reagent Addition
-
Slowly add 4-hydroxypyridazine (1.0 kg) to the POBr₃ in portions, keeping the temperature from rising uncontrollably.
-
Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 80-120°C).
Step 3: Reaction
-
Hold the mixture at the target temperature for the specified time (e.g., 1-3 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
Step 4: Work-up and Isolation
-
Cool the reaction mixture to approximately 60°C.
-
In a separate, appropriately sized quench vessel equipped with robust cooling and agitation, charge a sufficient amount of ice water.
-
Slowly transfer the reaction mixture from the reactor into the ice water, carefully monitoring the temperature of the quench vessel to keep it below 20°C.
-
Once the quench is complete, adjust the pH of the aqueous solution to ~8.0 using a concentrated base like ammonium hydroxide.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform.
-
Combine the organic extracts and dry them over a drying agent like anhydrous magnesium sulfate.
Step 5: Purification
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
For high purity, the crude material can be further purified first by silica gel chromatography (eluting with a non-polar solvent like petroleum ether) and then by recrystallization from a solvent such as cyclohexane to yield this compound as a light yellow powder.[1]
References
- Industrial preparation method of this compound. (CN102924386B).
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (2006). Molecular Diversity. [Link]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society. [Link]
- SYNTHESIS OF PYRIDAZINE DERIVATIVES-V' - FORMATION OF s-TRIAZOLO-(4,3-b). ElectronicsAndBooks. [Link]
- Synthetic method of 2-amino-4-bromopyridine. (CN105153023A).
- Pyridazine and condensed pyridazine synthesis. (2008).
- Synthetic method of 2-amino-4-bromopyridine. (CN102603622B).
- Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2011).
- 4-Bromopyridine.
- Synthesis and Characterization of Unique Pyridazines. (2020). Liberty University. [Link]
- Synthesis of pyridazines. Organic Chemistry Portal. [Link]
- IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2024). Iconic Research And Engineering Journals. [Link]
- bromination of pyridine derivatives. (2021).
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2022). RSC Publishing. [Link]
- Various Aspects in the Impurity Profiling of Pharmaceutical Formulations. (2014). Walsh Medical Media. [Link]
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). Knowledge UChicago. [Link]
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. [Link]
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. (2009).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [Link]
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2021). PubMed Central. [Link]
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
Sources
- 1. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. ijcrt.org [ijcrt.org]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Purification of 4-Bromopyridazine Reactions
Welcome to the technical support center for handling 4-Bromopyridazine. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic building block. Here, we address common challenges encountered during the workup and purification of reactions involving this compound, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your procedures effectively.
Frequently Asked Questions (FAQs)
Section 1: Quenching and Initial Workup
Question 1: My reaction mixture has a persistent red-brown or yellow color after completion. How do I safely and effectively remove unreacted bromine?
Answer: The residual color is characteristic of elemental bromine (Br₂), which is a common excess reagent in bromination reactions and must be neutralized before extraction. The process of neutralization is called "quenching." The most reliable method is to use a reducing agent that converts elemental bromine into colorless, water-soluble bromide salts (Br⁻), which can be easily washed away.[1]
The choice of quenching agent is critical and depends on the pH sensitivity of your product and the reaction scale.[2]
Recommended Protocol: Quenching with Sodium Thiosulfate
-
Cooling: Before adding any quenching agent, cool your reaction vessel in an ice-water bath to 0-5 °C. The reaction between bromine and thiosulfate is exothermic, and cooling is crucial to maintain control.[1][2]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3]
-
Slow Addition: Add the sodium thiosulfate solution dropwise to the vigorously stirred reaction mixture. Continue addition until the reddish-brown color of bromine completely disappears and the organic layer becomes colorless or pale yellow.[2][3]
-
Proceed to Extraction: Once the color is gone, the mixture is ready for liquid-liquid extraction.
Table 1: Comparison of Common Bromine Quenching Agents
| Quenching Agent | Stoichiometry (moles per mole Br₂) | Typical Concentration | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | 5-10% (w/v) aqueous | Inexpensive, highly effective, readily available.[2] | Can form elemental sulfur (a yellow precipitate) under acidic conditions.[1][4] |
| Sodium Bisulfite (NaHSO₃) | 1 | 5-10% (w/v) aqueous | Effective, does not typically form sulfur.[4] | Generates sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor.[2] |
| Sodium Sulfite (Na₂SO₃) | 1 | 5-10% (w/v) aqueous | Effective, less likely to form sulfur than thiosulfate.[5] | Can also generate SO₂ under acidic conditions.[2] |
Troubleshooting Quenching:
-
Issue: A fine yellow or white precipitate (sulfur) forms upon adding sodium thiosulfate.
-
Cause: The reaction mixture is acidic, causing the thiosulfate to decompose.[1][4]
-
Solution: Before quenching, cautiously neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, use sodium bisulfite, which is less prone to this issue.[4] If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite® before extraction.[1]
Section 2: Liquid-Liquid Extraction of this compound
Question 2: I'm experiencing low recovery of my this compound product after aqueous extraction. Where is it going?
Answer: This is a common issue stemming from the chemical nature of this compound. As a nitrogen-containing heterocycle, it is basic and can be protonated by acidic residues in the reaction mixture, forming a water-soluble salt.[6] This salt will partition into the aqueous layer during extraction, leading to significant product loss.
Core Principle: pH Control is Essential To ensure your product remains in the organic layer, the aqueous phase must be kept neutral or slightly basic during extraction.
Recommended Protocol: Basic Aqueous Workup
-
Initial Wash: After quenching, transfer the biphasic mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃). This will neutralize any residual acid and deprotonate any protonated pyridazine, making it less water-soluble.
-
Extraction: Extract the product into an appropriate organic solvent like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Diethyl Ether (Et₂O). Repeat the extraction 2-3 times to maximize recovery.
-
Brine Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and break up emulsions.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]
Troubleshooting Extraction:
-
Issue: An emulsion has formed at the interface of the organic and aqueous layers.
-
Cause: Vigorous shaking or the presence of fine particulates can stabilize emulsions.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl), which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.[1]
-
In persistent cases, filter the entire mixture through a pad of Celite®.[1]
-
Workflow 1: General Workup Procedure This diagram outlines the decision-making process from a completed reaction to an isolated crude product.
Caption: Decision tree for quenching and extraction.
Section 3: Purification Strategies
Question 3: My crude product is a solid but contains impurities. Should I use recrystallization or column chromatography?
Answer: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a crude product that is already >80-90% pure.[8] It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system.[9]
-
Flash Column Chromatography is more suitable for separating complex mixtures, removing impurities with similar polarity to the product, or purifying oils.[10]
Recommended Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, isopropanol) to find a suitable one.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and boiling chips). Continue adding small portions of hot solvent until the solid just dissolves.[12]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8]
-
Induce Crystallization (if needed): If crystals don't form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.[12]
-
Ice Bath: Once crystals have started to form, cool the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[11]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[12] Dry the crystals under vacuum.
Question 4: I'm trying to purify this compound using silica gel chromatography, but the product is tailing or not moving. What can I do?
Answer: This is a classic problem when purifying basic, polar compounds like pyridazines on acidic silica gel. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation and "tailing" or "streaking" of the spot on a TLC plate and the band on a column.[13]
Troubleshooting Chromatography:
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Compound Tailing / Streaking | Strong interaction between basic product and acidic silica gel. | 1. Add 0.5-1% triethylamine (Et₃N) or ammonia (in MeOH) to your eluent system (e.g., Hexanes/EtOAc). The amine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[14] 2. Use a less acidic stationary phase like alumina (neutral or basic). |
| Compound Won't Elute (Sticks to Baseline) | Eluent is not polar enough. Product is highly polar. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc in Hexanes/EtOAc, or switch to DCM/MeOH). 2. For very polar compounds, consider reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).[15] |
| Poor Separation from Impurities | Eluent is too polar (compounds elute together at the solvent front) or not polar enough (compounds don't move). | 1. Systematically screen eluent systems using TLC to find one that gives a target Rf value of ~0.2-0.3 for the this compound and good separation from impurities.[13] |
Workflow 2: Purification Strategy Selection This flowchart helps in choosing the appropriate purification method.
Caption: Flowchart for selecting a purification method.
References
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. (n.d.). BenchChem.
- Technical Support Center: Quenching and Removal of Excess Bromine. (n.d.). BenchChem.
- Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. (n.d.). BenchChem.
- Technical Support Center: Stille Coupling with Brominated Heterocycles. (n.d.). BenchChem.
- Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. (n.d.). BenchChem.
- Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. (n.d.). BenchChem.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). BenchChem.
- quenching? organic lab. (2007, February 2). The Student Room.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. (2025, August 6). ResearchGate.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Purification of Organic Compounds by Recrystallization. (n.d.). CUNY.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. orgsyn.org [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. Chromatography [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. biotage.com [biotage.com]
refining catalyst and ligand choice for 4-Bromopyridazine couplings
Welcome to the technical support center for refining catalyst and ligand choices in cross-coupling reactions involving 4-bromopyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes.
Section 1: Suzuki-Miyaura Coupling – C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but the electron-deficient nature of the pyridazine ring and the coordinating nitrogen atom introduce specific challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What is the most likely cause?
A: The most common issue with pyridazine and pyridine substrates is catalyst inhibition by the ring nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. Additionally, the C-Br bond on the electron-deficient pyridazine ring can be challenging to activate.[1]
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos , SPhos , and RuPhos are designed to create a sterically hindered environment around the palladium center.[1] This bulkiness physically obstructs the pyridine nitrogen from coordinating while the ligand's electron-donating properties facilitate the oxidative addition step, which is often rate-limiting.[1][2]
-
Re-evaluate Your Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. For challenging couplings, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4] Ensure the base is finely powdered to maximize surface area.[5]
-
Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and water is standard. The ratio may need optimization to ensure all reagents, particularly the inorganic base, are sufficiently soluble.[6][7]
Q2: I'm observing significant homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
A: These are classic side reactions in Suzuki couplings. Homocoupling is often promoted by the presence of oxygen, while protodeboronation is caused by excess water or acidic protons.[1][2]
Solutions:
-
Rigorous Degassing: Oxygen is a known culprit for promoting the homocoupling of boronic acids.[2][8] Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is superior to simply bubbling argon or nitrogen through the solvent.[9]
-
Use Boronic Esters: Boronic acids can be unstable. Consider converting your boronic acid to a more stable pinacol ester (Bpin) or using a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[1]
-
Anhydrous Conditions: If protodeboronation is severe, try switching to anhydrous conditions using a base like K₃PO₄ in a dry solvent like dioxane.[3]
Troubleshooting Workflow for Suzuki-Miyaura Couplings
This workflow provides a logical sequence for diagnosing failed reactions.
Caption: A decision-making workflow for troubleshooting Suzuki couplings.
Comparative Catalyst & Ligand Performance
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (3) | PPh₃ (12) | Na₂CO₃ (2) | Dioxane/Toluene/H₂O | 100 | Low/Variable | [10] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | Inconsistent | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | High | [4] |
| Pd₂(dba)₃ (2) | tBu₃P (4) | KF (3) | THF | RT | Good | [9][11] |
Section 2: Buchwald-Hartwig Amination – C-N Bond Formation
Forming a C-N bond with this compound is essential for accessing a wide array of bioactive molecules. Success hinges on selecting a catalyst system that can overcome both substrate inhibition and product inhibition.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not working. I'm using Pd(OAc)₂ with BINAP and NaOtBu, but the reaction is stalled. What's wrong?
A: While BINAP was a significant advancement, it can be suboptimal for electron-deficient heteroaryl halides like this compound.[12] Modern dialkylbiarylphosphine ligands have largely superseded older systems for these challenging substrates.[13]
Recommended Catalyst Systems:
-
Ligands: The Buchwald laboratory has developed several generations of ligands. For a substrate like this compound, highly active and sterically hindered ligands are required. XPhos , tBuXPhos , or RuPhos are excellent starting points.[14][15] These ligands promote the crucial, often rate-limiting, reductive elimination step to release the aminated product.[16]
-
Palladium Source: Using a palladium(II) precursor like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[16] Consider using a well-defined precatalyst , such as XPhos Pd G3 . These are air- and moisture-stable Pd(II) complexes that reliably generate the active monoligated Pd(0) species upon activation by the base.[17]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a standard strong base and a good choice.[4] However, other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[18] The choice can depend on the functional group tolerance of your amine coupling partner.
Q2: I need to couple a primary aliphatic amine, but I'm getting over-arylation and other side products. How can I improve selectivity?
A: Mono-arylation of primary amines can be challenging due to the product (a secondary amine) being more nucleophilic than the starting primary amine.
Strategies for Selectivity:
-
Ligand Control: Certain ligands are specifically designed to favor mono-arylation. The Josiphos family of ligands or specific biaryl phosphines can provide the right steric environment to disfavor the binding of the bulkier secondary amine product to the palladium center.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry (using a slight excess of the amine) can sometimes improve selectivity.
-
Use an Ammonia Equivalent: If you need to install a primary -NH₂ group, direct coupling with ammonia is extremely difficult.[19] Instead, use an ammonia surrogate like benzophenone imine, followed by hydrolysis.[15]
General Catalytic Cycle & Points of Failure
This diagram illustrates the fundamental steps of a cross-coupling reaction and where common issues arise.
Caption: A simplified catalytic cycle highlighting key failure points.
Section 3: Sonogashira Coupling – C-C Alkyne Formation
The Sonogashira coupling provides a powerful method for installing alkyne moieties onto the pyridazine core.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is messy, with a lot of alkyne homocoupling (Glaser coupling). What causes this?
A: The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst (typically CuI).[20] While effective, the copper co-catalyst is notorious for promoting the oxidative homocoupling of terminal alkynes to form diynes.[21]
Solution: Copper-Free Sonogashira Coupling
To avoid Glaser coupling, switch to a copper-free protocol. These conditions rely on a carefully chosen palladium catalyst and ligand system, along with an amine base.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like XPhos or SPhos is highly effective.[21][22]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, acting as both the base and, in some cases, the solvent.[23][24]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and should be optimized for specific substrates.[1][7]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G4, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio), degassed
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) line
Procedure:
-
Setup: To the Schlenk flask, add this compound, the arylboronic ester, finely powdered K₃PO₄, and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This procedure is a starting point for coupling amines with this compound.[4]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar, glovebox recommended for base handling
Procedure:
-
Setup (in a glovebox): To the Schlenk flask, add the palladium precatalyst and sodium tert-butoxide.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add this compound, the degassed solvent, and finally the amine via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
References
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands - Royal Society of Chemistry.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - OUCI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF - ResearchGate.
- Synthesis of pyridazinyl ligands for multimetallic complexes - RSC Publishing.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
- Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed.
- Sonogashira coupling - Wikipedia.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - ACS Publications.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC - NIH.
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals | Chemical Reviews - ACS Publications.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. - Semantic Scholar.
- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET | The Journal of Organic Chemistry - ACS Publications.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes - ResearchGate.
- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET - Organic Chemistry Portal.
- This compound | C4H3BrN2 | CID 17888927 - PubChem - NIH.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. DSpace [repository.kaust.edu.sa]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 4-Bromopyridazine in Comparison to Other Halopyridazines
Introduction: The Pyridazine Core in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient nature imparted by the vicinal nitrogen atoms, make it an attractive building block for creating novel compounds with diverse biological activities. Halogenated pyridazines, particularly 4-bromopyridazine, serve as versatile and critical intermediates, enabling the strategic introduction of various functional groups through a range of chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of this compound against other halopyridazine analogs. We will dissect the core chemical principles governing their reactivity in two major classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and provide supporting data and detailed protocols to inform your synthetic strategy. Our goal is to move beyond mere procedural lists and explain the causality behind experimental choices, empowering researchers to select the optimal substrate for their specific synthetic challenge.
Chapter 1: Foundational Principles of Halopyridazine Reactivity
The reactivity of a halopyridazine is not absolute; it is a function of the reaction type, the position of the halogen, and the nature of the halogen itself. The electron-deficient pyridazine ring is inherently activated towards nucleophilic attack, yet the specific outcome is dictated by the interplay of two opposing mechanistic demands.[1]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heteroaromatic functionalization. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of the halide leaving group restores aromaticity.
-
Causality of Reactivity Trend (F > Cl > Br > I): In most SNAr reactions, the initial nucleophilic attack is the rate-determining step.[3] The reactivity is therefore governed by the ability of the halogen to activate the ring towards attack through its inductive electron-withdrawing effect. Fluorine, being the most electronegative halogen, exerts the strongest inductive pull, making the attached carbon highly electrophilic and accelerating the formation of the Meisenheimer complex.[4] This electronic effect typically outweighs the C-F bond strength, leading to the general reactivity trend of F > Cl > Br > I.[3]
-
Positional Effects: The positions ortho and para to the ring nitrogens (C3, C6, and C4) are most activated for SNAr, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms.[1]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized C-C, C-N, and C-O bond formation.[5][6] These reactions proceed through a catalytic cycle involving a palladium complex.
-
Causality of Reactivity Trend (I > Br > Cl >> F): The first and often rate-determining step in these catalytic cycles is the oxidative addition of the halo-heterocycle to the Pd(0) catalyst.[7] This step involves the cleavage of the carbon-halogen (C-X) bond. The reaction rate is therefore inversely proportional to the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br and C-Cl bonds, establishing a clear reactivity trend of I > Br > Cl.[8][9] Fluoro-substituted pyridazines are generally unreactive under standard cross-coupling conditions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Chapter 2: A Head-to-Head Comparison
Here, we directly compare this compound with its analogs, synthesizing data from literature and established chemical principles. The choice of substrate is dictated by the desired transformation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For SNAr, this compound occupies an intermediate position in reactivity. It is generally less reactive than 4-fluoropyridazine but more reactive than 4-iodopyridazine. While quantitative kinetic data for direct comparison is sparse, the established principles allow for a reliable qualitative assessment.
Table 1: Comparative Reactivity of 4-Halopyridazines in SNAr
| Substrate | Halogen | C-X Electronegativity | Expected SNAr Reactivity | Typical Reaction Conditions |
| 4-Fluoropyridazine | F | 3.98 | Highest | Often proceeds at lower temperatures; suitable for less potent nucleophiles. |
| 4-Chloropyridazine | Cl | 3.16 | High | Moderate to high temperatures may be required. |
| This compound | Br | 2.96 | Intermediate | Typically requires heating; good balance of reactivity and substrate stability. |
| 4-Iodopyridazine | I | 2.66 | Lowest | May require harsh conditions or fail to react, as C-I bond cleavage can compete. |
-
Expert Insight: While 4-fluoropyridazine is the most reactive, its synthesis can be more complex. This compound often represents a practical compromise, offering good reactivity under accessible thermal conditions without the extreme reactivity that can sometimes lead to side reactions. The choice between 4-chloro- and this compound is often dictated by cost and the specific nucleophile being used.
Reactivity in Palladium-Catalyzed Cross-Coupling
In cross-coupling reactions, the hierarchy is inverted. This compound is a reliable and widely used substrate, offering a significant advantage over its chloro-analog but being less reactive than its iodo-counterpart.[10]
Table 2: Comparative Reactivity of 4-Halopyridazines in Suzuki-Miyaura Coupling
| Substrate | C-X Bond Energy (kJ/mol, approx.) | Expected Cross-Coupling Reactivity | Typical Reaction Conditions | | :--- | :--- | :--- | :--- | :--- | | 4-Iodopyridazine | ~220 | Highest | Milder conditions (lower temp., lower catalyst loading), faster reaction times. Ideal for sensitive substrates.[8] | | This compound | ~280 | High / Intermediate | Robust and versatile; slightly higher temperatures and catalyst loadings may be needed compared to the iodide.[11][12] | | 4-Chloropyridazine | ~340 | Moderate / Low | Requires more specialized, electron-rich phosphine ligands, higher temperatures, and higher catalyst loadings to facilitate oxidative addition. | | 4-Fluoropyridazine | ~460 | Very Low / Inert | Generally not a suitable substrate for standard cross-coupling reactions. |
-
Expert Insight: 4-Iodopyridazine is the substrate of choice when mild conditions are paramount.[9] However, iodides can be less stable and more expensive. This compound is the workhorse for cross-coupling.[12] It provides an excellent balance of high reactivity, stability, and commercial availability. The successful coupling of 4-chloropyridazines often requires careful optimization of ligands and conditions, making it a less routine transformation.
Chapter 3: Validated Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for a successful transformation.
Protocol 1: SNAr of this compound with Morpholine
This protocol details a typical nucleophilic substitution to form a C-N bond.
Workflow Diagram:
Caption: Experimental workflow for a typical SₙAr reaction.
Step-by-Step Methodology:
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as DMSO or NMP (to provide a ~0.5 M solution).
-
Causality: K₂CO₃ is a mild base used to neutralize the HBr formed during the reaction, driving it to completion. DMSO is a polar aprotic solvent that effectively solvates the cation but leaves the nucleophile relatively "naked," enhancing its reactivity.[13]
-
-
Nucleophile Addition: Add morpholine (1.2 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack on the moderately reactive this compound.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired 4-(morpholino)pyridazine.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol describes a robust method for C-C bond formation.
Step-by-Step Methodology:
-
Reagent Setup: In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere until the starting material is consumed as monitored by TLC/LC-MS (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to afford 4-phenylpyridazine.
Conclusion and Strategic Recommendations
The choice between this compound and other halopyridazines is a strategic decision guided by the intended chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , the reactivity order is F > Cl > Br > I . This compound offers a practical balance of reactivity and availability, requiring moderate heating. For highly sensitive substrates or weak nucleophiles, the more reactive 4-chloropyridazine or 4-fluoropyridazine should be considered.
-
For Palladium-Catalyzed Cross-Coupling , the reactivity order is I > Br > Cl . This compound is a robust and reliable "workhorse" substrate.[11] It is significantly more reactive than 4-chloropyridazine, avoiding the need for specialized and often expensive ligands. While 4-iodopyridazine is the most reactive substrate, allowing for the mildest conditions, this compound's superior stability and cost-effectiveness make it the preferred choice for a vast range of applications.
By understanding the fundamental principles that dictate these reactivity trends, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and yield.
References
- PubChem. This compound.
- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
- Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. [Link]
- ResearchGate.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemical Science.
- National Center for Biotechnology Information. Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Chemistry LibreTexts. 4.7: Factors Affecting the SN1 Reaction. [Link]
- National Center for Biotechnology Information. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Wikipedia.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube.
- PubMed. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
- ChemRxiv.
- Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- PubChem. 4-Chloro-1,2-dihydropyridazine-3,6-dione.
- Journal of the American Chemical Society. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
- Chemistry LibreTexts. 16.
- MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- YouTube. FACTORS AFFECTING REACTIVITY IN SUBSTITUTION REACTIONS: STRUCTURE OF ALKYL GROUP. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
- National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
- Wikipedia.
- National Center for Biotechnology Information.
- YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromopyridazine
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 4-Bromopyridazine, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the goal is to present not just protocols, but the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can make informed decisions for their specific analytical needs. The methodologies discussed are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the standards set forth by the International Council for Harmonisation (ICH)[1][2].
Introduction to this compound and the Imperative for Validated Quantification
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents. The pyridazine ring's unique physicochemical properties, such as its high dipole moment and capacity for hydrogen bonding, make it a valuable scaffold in drug design[1]. The purity and exact quantity of this starting material are critical, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
An analytical method is not merely a set of instructions; it is a scientifically rigorous process designed to be "fit for purpose"[3]. The validation of an analytical procedure is the documented evidence that the method is suitable for its intended use[3][4]. This guide will compare two of the most powerful and commonly employed analytical techniques for the quantification of small organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds[5]. Given the aromatic nature of this compound, it possesses a UV chromophore, making it an ideal candidate for HPLC with UV detection.
Rationale for HPLC Method Design
The choice of a reversed-phase C18 column is based on the moderate polarity of this compound, allowing for good retention and separation from potential impurities[2][5]. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides excellent resolving power and maintains a stable pH to ensure consistent retention times and peak shapes. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Illustrative HPLC Experimental Protocol
This protocol is a representative method and may require optimization for specific sample matrices.
Instrumentation:
-
A standard HPLC system with a UV detector, autosampler, and column oven[5].
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection[5].
Validation of the HPLC Method
The validation of this HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability[2][6].
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of this compound.
-
Inject the this compound standard solution.
-
Inject the sample solution.
-
If available, inject solutions of known impurities to demonstrate separation.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure the main peak is free from co-eluting degradants. A diode array detector (DAD) can be used to assess peak purity.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol:
-
Prepare a series of at least five concentrations of this compound standard solution, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.999 is typically desired[7][8].
Accuracy is the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (RSD) for the results should be less than 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the buffer (e.g., ± 0.1 units)
-
-
Analyze the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay results to assess the impact of these changes.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
GC-MS is a powerful alternative, especially for volatile and thermally stable compounds. It offers high sensitivity and the structural information from the mass spectrometer provides a high degree of specificity[5][9].
Rationale for GC-MS Method Design
The choice of a capillary column with a non-polar or mid-polar stationary phase is suitable for the separation of halogenated aromatic compounds. A temperature program is employed to ensure the efficient elution of this compound and its separation from any potential volatile impurities. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
Illustrative GC-MS Experimental Protocol
This protocol is a representative method and may require optimization.
Instrumentation:
-
A standard GC-MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of this compound (e.g., molecular ion and key fragment ions) |
Reagent and Sample Preparation:
-
Solvent: HPLC grade dichloromethane or ethyl acetate.
-
Standard Solution (10 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the solvent. Further dilute 1 mL of this solution to 10 mL.
-
Sample Solution (10 µg/mL): Prepare in the same manner as the standard solution.
Validation of the GC-MS Method
The validation of the GC-MS method follows the same principles as the HPLC method, as outlined in the ICH Q2(R1) guidelines[2][6]. The key difference is that the response is based on the peak area of the selected ion chromatogram.
Comparative Analysis of HPLC and GC-MS for this compound Quantification
The choice between HPLC and GC-MS depends on several factors, including the properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and available instrumentation).
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on boiling point and mass-to-charge ratio |
| Applicability | Suitable for non-volatile and thermally labile compounds | Suitable for volatile and thermally stable compounds |
| Specificity | Good, can be enhanced with DAD peak purity analysis | Excellent, due to mass fragmentation patterns |
| Sensitivity (Illustrative) | LOQ: ~0.03% | LOQ: ~0.005% |
| Precision (RSD) | Typically < 2% | Typically < 5% |
| Sample Preparation | Simple dissolution, may require filtration | Simple dissolution in a volatile solvent |
| Run Time | Typically 10-20 minutes | Typically 20-30 minutes |
| Advantages | Widely available, robust, suitable for a broad range of compounds | High sensitivity and specificity, provides structural information |
| Limitations | Requires impurities to have a UV chromophore for detection | Not suitable for non-volatile or thermally labile compounds |
Visualizing the Workflow
Analytical Method Validation Workflow
Caption: Workflow for analytical method validation.
Decision Tree for Method Selection
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1220039-64-4|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. uoguelph.ca [uoguelph.ca]
A Senior Application Scientist's Guide to Catalyst Selection for 4-Bromopyridazine Cross-Coupling Reactions
Introduction: The Pyridazine Core and the Challenge of Functionalization
The pyridazine nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anti-inflammatory, cardiotonic, and GABAA antagonist properties.[1] The synthetic challenge, however, lies in the precise and efficient functionalization of this electron-deficient heteroaromatic ring. 4-Bromopyridazine serves as a versatile and critical building block, where the bromine atom acts as a synthetic handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[2][3]
Palladium-catalyzed cross-coupling reactions have become the cornerstone for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on such scaffolds.[2][3][4] The success of these transformations is critically dependent on the judicious selection of the catalytic system—a combination of a palladium precursor and a supporting ligand. The inherent electron-deficient nature of the pyridazine ring and the potential for the ring nitrogens to coordinate with and deactivate the metal center present unique challenges that necessitate a carefully optimized catalyst system.
This guide provides a comparative analysis of palladium-based catalyst systems for the three most pivotal cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the interplay between catalyst, ligand, and reaction conditions, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate catalyst selection and streamline the synthesis of novel pyridazine derivatives.
Suzuki-Miyaura Coupling: Forging the Aryl-Pyridazine Bond
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)–C(sp²) bonds, enabling the coupling of this compound with a vast array of aryl and heteroaryl boronic acids and their derivatives.[5] The choice of catalyst is paramount to overcoming the low reactivity of the electron-deficient pyridazine ring and preventing undesired side reactions like protodeboronation.[1][6]
Comparative Catalyst Performance
The efficacy of a Suzuki-Miyaura coupling is dictated by the ligand's ability to promote the key steps of oxidative addition and reductive elimination. For a substrate like this compound, bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and facilitate the catalytic cycle.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 3 | 82 | [7] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [2] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [8] |
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: This is a classic, "all-in-one" Pd(0) catalyst. It is often effective for reactive aryl bromides but can be sluggish with more challenging substrates. Its use with a simple base like Na₂CO₃ represents a standard, first-pass approach.[7]
-
PdCl₂(dppf): The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides both steric bulk and electron-donating properties, enhancing the stability and activity of the palladium center. This system is a robust choice for a wide range of substrates.[2]
-
Pd(OAc)₂ / SPhos: This combination represents a more modern, highly active catalyst system. SPhos is a bulky, electron-rich biaryl phosphine ligand that excels at promoting the oxidative addition of less reactive halides and facilitating the reductive elimination step, often leading to higher yields and broader substrate scope. The use of a stronger base like K₃PO₄ is typical for these advanced systems to facilitate the transmetalation step.[2]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10] The ligand plays a crucial role in modulating the electron density and steric environment of the palladium center, thereby influencing the rate and efficiency of each step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3-5 mol%).
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) to the tube.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, or until reaction completion is observed by TLC or LC-MS analysis.[2]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of arylamines from aryl halides.[11][12] This reaction is indispensable in drug discovery for introducing amine functionalities, which are prevalent in pharmaceuticals. When applied to this compound, the reaction requires a highly active catalyst to overcome the electron-deficient nature of the heterocycle and the potential for catalyst inhibition.[13]
Comparative Catalyst Performance
The key to a successful Buchwald-Hartwig amination is a ligand that accelerates the rate of reductive elimination from the palladium(II) amido complex, which is often the rate-limiting step.[11] Sterically hindered, electron-rich biarylphosphine ligands developed by the Buchwald and Hartwig groups are the gold standard.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 18 | Good | [11] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 110 | 1-4 | High | [2] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | High | [14] |
| [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | Dioxane | 100 | 18 | High | [12] |
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ / BINAP: An early-generation system. BINAP was one of the first bidentate phosphine ligands to show general utility, but it often requires higher catalyst loadings and longer reaction times compared to modern ligands.[11]
-
Pd(OAc)₂ / XPhos or RuPhos: These are highly effective, state-of-the-art ligands. Their steric bulk and electronic properties create a coordinatively unsaturated palladium center that promotes both rapid oxidative addition and facile reductive elimination.[2][14] They are the catalysts of choice for challenging substrates, including heteroaryl chlorides.
-
Strong Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile and facilitating the formation of the key palladium-amido intermediate.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig cycle shares similarities with the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination.[13][15]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[2]
-
Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the amine (1.2 equiv).[2]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C), stirring until complete consumption of the starting material is observed by GC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction provides a direct and efficient route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide.[16][17] This reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[17][18] The resulting alkynylpyridazines are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.
Comparative Catalyst Performance
The standard Sonogashira catalyst system is highly reliable, though copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | Toluene | 80 | 3 | Good | [7] |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | THF | RT | 12 | 85 | [19] |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 80 | 1 | Low | [7] |
| [Pd(allyl)Cl]₂ | - (Copper-free) | PPh₃ | Cs₂CO₃ | Toluene | 110 | 24 | Quantitative | [20] |
Causality Behind Experimental Choices:
-
PdCl₂(PPh₃)₂ / CuI: This is the classic Sonogashira system. The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) salt activates the alkyne by forming a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[7][17] Triethylamine (Et₃N) serves as both the base and often as a solvent.
-
Copper-Free Systems: Concerns over copper-catalyzed side reactions and residual copper in pharmaceutical products have driven the development of copper-free protocols. These reactions typically require a stronger base (e.g., Cs₂CO₃) and sometimes more specialized ligands to facilitate the direct reaction of the palladium complex with the alkyne.[20]
Mechanistic Insight: The Dual Sonogashira Catalytic Cycle
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle serves to generate the reactive copper acetylide species.[17][18]
Caption: Interconnected Palladium and Copper cycles in a typical Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[2]
-
Base Addition: Add a suitable amine base, such as triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Alternative Catalyst Systems: A Note on Nickel
While palladium dominates the field, nickel-catalyzed cross-coupling reactions are gaining attention as a more sustainable and cost-effective alternative.[21] Nickel catalysts can perform similar transformations, such as Suzuki-type couplings of chloropyridazines. However, they can be more sensitive to air and moisture, and their substrate scope, while expanding, is sometimes less general than their palladium counterparts. For specific applications, particularly at an industrial scale, exploring nickel catalysis can be a worthwhile endeavor.[21]
Conclusion and Strategic Catalyst Selection
The successful functionalization of this compound via cross-coupling is a multifactorial problem where the catalyst system is the most critical variable.
-
For Suzuki-Miyaura couplings, begin with a robust, general system like PdCl₂(dppf) . If yields are suboptimal or the boronic acid partner is particularly challenging, move to a high-performance system using a biarylphosphine ligand such as SPhos or XPhos with Pd(OAc)₂.
-
For Buchwald-Hartwig aminations, the use of modern, bulky, electron-rich biarylphosphine ligands is almost mandatory. An initial screen with XPhos or RuPhos in combination with Pd(OAc)₂ and a strong base like NaOt-Bu is the most direct path to success.
-
For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a reliable and effective choice for most substrates. If copper sensitivity or homocoupling is a concern, investigate established copper-free protocols, which may require higher temperatures and stronger bases.
By understanding the mechanistic principles behind each reaction and leveraging the comparative data presented, researchers can make informed decisions, minimize optimization time, and accelerate the discovery and development of novel pyridazine-based molecules.
References
- Clapham, K. M., Batsanov, A. S., Greenwood, R. D. R., Bryce, M. R., Smith, A. E., & Tarbit, B. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(6), 2176–2181. [Link]
- Clapham, K. M., Batsanov, A. S., Greenwood, R. D. R., Bryce, M. R., Smith, A. E., & Tarbit, B. (2008). Full-text of "Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology". American Chemical Society. [Link]
- Sénéchal-David, K., et al. (2006). Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(10), 3944-3947*. [Link]
- Clapham, K. M., et al. (2008). Functionalized Heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology. Journal of Organic Chemistry, 73(6), 2176-81. [Link]
- Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
- Riemer, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]
- Wikipedia. (n.d.).
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
- McElroy, W. T., & DeShong, P. (2003). Siloxane-Based Cross-Coupling of Bromopyridine Derivatives: Studies for the Synthesis of Streptonigrin and Lavendamycin. Organic Letters, 5(25), 4779–4782. [Link]
- Request PDF. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(11), 7148-7155. [Link]
- Request PDF. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Boyle, F. T., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(20), 7941-7944. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2631. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3513. [Link]
- McElroy, W. T., & DeShong, P. (2003). Siloxane-based cross-coupling of bromopyridine derivatives: studies for the synthesis of streptonigrin and lavendamycin. Organic Letters, 5(25), 4779-82. [Link]
- Chemistry LibreTexts. (2023).
- Request PDF. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
- Request PDF. (2025). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13456-13468. [Link]
- Cai, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11048-11065. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Nachtsheim, B. J., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nobelprize.org [nobelprize.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4-Bromopyridazine Derivatives and Their Analogues in Biological Systems
An In-Depth Guide for Researchers in Drug Discovery and Development
The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities. Among its many derivatives, those halogenated at the 4-position have garnered significant interest for their potential as therapeutic agents. This guide provides a comprehensive comparison of the biological activity of 4-Bromopyridazine derivatives against their analogues, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Pivotal Role of Halogen Substitution in Biological Activity
The introduction of a halogen atom, particularly bromine, into the pyridazine ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can dramatically alter the compound's interaction with biological targets, leading to enhanced potency and selectivity. This guide will delve into specific examples, comparing 4-bromo derivatives to their non-brominated or otherwise halogenated counterparts to elucidate the strategic advantage of this particular substitution.
Anticancer Activity: A Comparative Study of 4-Halopyridazine Derivatives
Recent studies have highlighted the potential of 4-halopyridazine derivatives as potent anticancer agents. A notable example is the investigation of 4-chloropyridazinoxyphenyl conjugates, which have demonstrated significant growth inhibition in various cancer cell lines[1]. While direct comparative data for 4-bromopyridazinoxyphenyl analogues from the same study is not available, the established anticancer potential of the 4-chloro scaffold provides a strong rationale for the exploration of its 4-bromo counterpart. The larger atomic radius and greater polarizability of bromine compared to chlorine can lead to altered binding interactions with target proteins, potentially resulting in enhanced efficacy.
A study on pyrazoline analogues of curcumin further underscores the impact of halogen substitution, where a 4-bromo-4'-chloro analog exhibited significantly augmented anticancer activity against human cervical cancer (HeLa) cells compared to the parent curcumin molecule[2]. This highlights the synergistic or additive effects that can be achieved by incorporating bromo and chloro substituents in a targeted manner.
Key Insights into Structure-Activity Relationships (SAR)
The anticancer activity of pyridazine derivatives is often linked to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, many pyridazinone-containing compounds have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers[3]. Preliminary SAR studies on 4-phenoxyquinoline derivatives with a pyridazinone moiety suggest that electron-withdrawing groups on the terminal phenyl rings are beneficial for antitumor activity[3]. This provides a valuable clue for the design of future this compound derivatives, where the electron-withdrawing nature of the bromine atom can be strategically employed.
The following table summarizes the cytotoxic activity of representative pyridazine derivatives, illustrating the potency that can be achieved with this scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 15a | 4-Phenoxyquinoline-pyridazinone | HT-29 (Colon) | 0.10 | [3] |
| H460 (Lung) | 0.13 | [3] | ||
| A549 (Lung) | 0.05 | [3] | ||
| Chloro bromo analog | Pyrazoline-curcumin | HeLa (Cervical) | 8.7 µg/mL | [2] |
| Curcumin | Parent Compound | HeLa (Cervical) | 42.4 µg/mL | [2] |
Antimicrobial Activity: Unveiling the Potential of Substituted Pyridazinones
The pyridazine core is also a promising scaffold for the development of novel antimicrobial agents. Studies on various pyridazinone derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens[4][5][6].
One study on novel pyridazinone derivatives reported that compounds bearing a thiadiazole moiety at the C-4 position of the pyridazinone ring were active against several microbial strains[6]. This suggests that modifications at the 4-position are critical for antimicrobial activity. While this particular study did not include a 4-bromo derivative, it provides a framework for designing future experiments to compare the effects of a bromo substituent against other functionalities at this position.
Another investigation into N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, a related diazine scaffold, demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi[7]. This finding further supports the potential of incorporating a bromo-substituted phenyl ring in the design of new antibacterial agents.
The following table presents the antimicrobial activity of selected pyridazinone derivatives, showcasing their potential against various microorganisms.
| Compound ID | Derivative Class | Microorganism | Activity | Reference |
| IIIa | Bis-pyridazinone | S. pyogenes (Gram +) | Excellent | [4] |
| E. coli (Gram -) | Excellent | [4] | ||
| IIId | Bis-pyridazinone | S. aureus (Gram +) | Very Good | [4] |
| 5d | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | XDR S. Typhi | MIC 6.25 mg/mL | [7] |
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives and their analogues.
Anticancer Activity Assessment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and their analogues in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is observed after incubation.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives and their analogues in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Experimental Workflow for Broth Microdilution
Caption: Workflow for Broth Microdilution Assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of compounds with significant potential in both anticancer and antimicrobial drug discovery. The strategic incorporation of a bromine atom at the 4-position of the pyridazine ring can lead to enhanced biological activity, although the precise effects are target-dependent and require empirical validation.
Future research should focus on the systematic synthesis and evaluation of this compound derivatives alongside their direct analogues (e.g., 4-fluoro, 4-chloro, 4-iodo, and non-halogenated counterparts). Such comparative studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial investigations, ensuring the generation of high-quality, comparable data that will accelerate the journey from discovery to clinical application.
References
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
- Altalbawy, F. (2015). Synthesis, in Vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry, 27(12), 4361-4368.
- Chilin, A., et al. (2013). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm, 4(1), 136-143.
- Kumar, D., et al. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure and Dynamics, 38(10), 2949-2960.
- Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6289.
- Anis, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6682.
- Sallam, A. A., et al. (2018). Synthesis and antimicrobial activity of some novel substituted pyridazin-3(2H)-ones containing 1,3,4-thiadiazole moiety. Journal of the Serbian Chemical Society, 83(1), 43-55.
- Gong, P., et al. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 83, 457-467.
- Karczmarzyk, Z., et al. (2018). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 16(11), 441.
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
- Al-Warhi, T., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(43), 28163-28181.
- Li, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(9), 3745-3758.
- Cui, J. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 53(12), 4743-4757.
- Kumar, D., et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 92-97.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
A Head-to-Head Comparison of Suzuki and Stille Reactions for the Functionalization of 4-Bromopyridazine
A Senior Application Scientist's Guide to Choosing the Right Cross-Coupling Strategy
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyridazine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. Its functionalization often relies on robust cross-coupling methodologies. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura and Stille reactions. This guide provides an in-depth, head-to-head comparison of these two powerhouse reactions for the specific application of functionalizing 4-bromopyridazine, offering field-proven insights and experimental data to inform your choice of synthetic strategy.
The Strategic Importance of Cross-Coupling for Pyridazine Analogs
The pyridazine ring system, an electron-deficient diazine, presents unique challenges and opportunities in cross-coupling reactions. The nitrogen atoms influence the electronic properties of the ring, affecting the facility of key steps in the catalytic cycle, such as oxidative addition. Selecting the optimal cross-coupling reaction is therefore not merely a matter of precedent, but a critical decision that impacts yield, purity, substrate scope, and scalability.
Mechanistic Overview: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille reactions is a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organostannane in the Stille reaction—fundamentally differentiates the two pathways.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction requires the activation of the organoboron compound by a base to form a more nucleophilic "ate" complex, which then facilitates transmetalation.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
The Stille reaction, in contrast, does not typically require a base for the transmetalation step, as organostannanes are generally more transmetalation-competent. The reaction mechanism is well-studied and proceeds through a similar catalytic cycle.[2]
Figure 2: Catalytic cycle of the Stille reaction.
Performance Showdown: Suzuki vs. Stille for this compound
While no single study directly compares the Suzuki and Stille reactions for this compound, a comprehensive analysis of the available literature for pyridazines, pyrimidines, and other N-heterocycles allows for a robust, data-driven comparison.
Suzuki-Miyaura Coupling: The Established Workhorse
The Suzuki reaction is arguably the most widely used cross-coupling reaction in drug discovery due to the low toxicity of boron-containing reagents and their byproducts, as well as the generally mild reaction conditions.[3] For heteroaromatic substrates like pyridazines, however, yields can be modest.[4]
Typical Experimental Conditions and Performance:
| Parameter | Condition | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos | Pd(PPh₃)₄ is a reliable, commercially available catalyst.[4] More advanced Buchwald-type ligands like XPhos can improve yields, especially for challenging substrates.[5] |
| Base | K₃PO₄ or Na₂CO₃ (2-3 equiv.) | A base is essential for activating the boronic acid.[1] The choice of base can significantly impact yield, with inorganic carbonates and phosphates being common choices. |
| Solvent | 1,4-Dioxane/H₂O or DME/Ethanol/H₂O | A mixture of an organic solvent and water is typical, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[4][6] |
| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion, particularly with the less reactive this compound. |
| Yields | Fair to good (14-80%) | Yields for pyridazine derivatives can be variable and are often lower than for less electron-deficient carbocyclic systems.[4][6] This is likely due to the coordinating ability of the pyridazine nitrogens, which can interact with the palladium catalyst. |
Stille Coupling: The Tolerant Powerhouse
The Stille reaction is renowned for its exceptional functional group tolerance and the stability of organostannane reagents to air and moisture.[2] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts, a significant concern in pharmaceutical development.[7]
Typical Experimental Conditions and Performance:
| Parameter | Condition | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | Similar to the Suzuki reaction, these palladium sources are effective. The choice of ligand can be crucial for optimizing the reaction. |
| Additives | CuI (optional) | The addition of copper(I) salts can accelerate the transmetalation step and improve yields in some cases.[8] |
| Solvent | DMF, Dioxane, or Toluene | Anhydrous, polar aprotic solvents are commonly used. DMF is often a good choice for its ability to dissolve a wide range of substrates.[9] |
| Temperature | 80-110 °C | Elevated temperatures are generally required. |
| Yields | Good to excellent (71-94% for similar heterocycles) | The Stille reaction often provides higher yields than the Suzuki reaction for heteroaromatic systems, particularly with sterically hindered or electronically challenging coupling partners.[5] This suggests it may be more robust for the functionalization of this compound. |
Head-to-Head Comparison Table
| Feature | Suzuki-Miyaura Reaction | Stille Reaction | Senior Scientist's Verdict |
| Reagent Toxicity | Low (Boronic acids and byproducts) | High (Organostannanes are toxic) | Suzuki is the clear winner for drug development. The toxicity of tin is a major hurdle for GMP synthesis. |
| Functional Group Tolerance | Good, but sensitive to strong bases | Excellent | Stille often has the edge. It avoids the need for a strong base, making it compatible with a wider range of functional groups. |
| Reaction Conditions | Generally mild, requires a base | Mild, often base-free | Draw. Both reactions can be performed under relatively mild conditions. |
| Yields for Heterocycles | Often moderate | Often higher and more consistent | Stille may provide higher yields, especially for complex or challenging substrates.[5] |
| Purification | Generally straightforward | Can be challenging due to tin byproducts | Suzuki is significantly easier to purify. Removal of tin residues can be a major issue with the Stille reaction.[7] |
| Commercial Availability of Reagents | Excellent for boronic acids | Good for organostannanes | Suzuki has a slight advantage due to the vast number of commercially available boronic acids. |
Experimental Protocols: A Starting Point for Your Research
The following protocols are representative starting points for the Suzuki and Stille coupling of this compound. Optimization of catalyst, ligand, solvent, and temperature will likely be necessary for specific substrates.
Figure 3: General experimental workflow for cross-coupling reactions.
Representative Suzuki-Miyaura Protocol
This protocol is adapted from successful couplings of similar bromopyridazine derivatives.[4]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) and degas for an additional 5 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Stille Protocol
This protocol is a general method for the Stille coupling of heteroaryl bromides.[9]
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.) and the desired organostannane (1.1 equiv.).
-
Add anhydrous DMF.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) and degas for an additional 5 minutes.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille reactions are powerful methods for the functionalization of this compound. The choice between them is a classic case of balancing reactivity against practicality, particularly in a drug development setting.
For early-stage discovery and medicinal chemistry efforts where rapid access to a diverse range of analogs is paramount and small amounts of tin contamination are manageable, the Stille reaction may offer a more robust and higher-yielding route, especially with challenging coupling partners.[5] Its superior functional group tolerance in the absence of a strong base is a significant advantage.
However, for any compound intended for further development and eventual scale-up, the Suzuki-Miyaura reaction is the unequivocally superior choice. The low toxicity of the reagents and byproducts, coupled with more straightforward purification, aligns with the stringent requirements of process chemistry and regulatory standards. While initial yields may be lower, optimization of the catalyst system, ligands, and reaction conditions can often lead to a highly efficient and scalable process.
Ultimately, the optimal choice will depend on the specific goals of the synthesis, the complexity of the desired molecule, and the stage of the research or development program. This guide provides the foundational data and expert insights to make that choice with confidence.
References
- Thimmaiah, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17045-17053.
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2912.
- Wikipedia. (2023). Stille reaction.
- Wikipedia. (2023). Suzuki reaction.
- NROChemistry. (n.d.). Stille Coupling.
- ResearchGate. (2017). The Suzuki-Miyaura reactions of halopyridines and the side products.
- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(17), 5578-5587.
- National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
- Chemistry LibreTexts. (2023). Stille Coupling.
- National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14337-14340.
- Organic Reactions. (n.d.). The Stille Reaction.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- ACS Publications. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3040-3053.
- Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- chemeurope.com. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Navigating the Synthesis of 4-Bromopyridazine: A Comparative Guide to Key Intermediates
For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents due to their unique physicochemical properties and ability to engage in diverse biological interactions. Among the many functionalized pyridazines, 4-bromopyridazine stands out as a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). However, the synthesis of this key intermediate is not without its challenges, stemming from the inherent electronic nature of the pyridazine ring.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, evaluating both established industrial processes and alternative laboratory-scale methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present a critical analysis of each pathway's strengths and weaknesses to empower chemists in selecting the optimal route for their specific needs.
The Challenge of Pyridazine Functionalization
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes it resistant to classical electrophilic aromatic substitution reactions, which are a common strategy for halogenating aromatic systems. Direct bromination of the parent pyridazine ring is difficult, often requiring harsh conditions and resulting in low yields and poor regioselectivity. This inherent lack of reactivity has necessitated the development of more nuanced and multi-step synthetic strategies to access key intermediates like this compound.
Comparative Analysis of Synthetic Routes
We will explore three major strategies for the synthesis of this compound:
-
A Multi-Step Industrial Route via 4-Hydroxypyridazine: A robust, albeit lengthy, pathway starting from a readily available dichloropyridazine.
-
The Classical Sandmeyer Reaction from 4-Aminopyridazine: A traditional approach that leverages the conversion of an amino group to a diazonium salt, which is subsequently displaced by a bromide.
-
Modern Synthetic Alternatives: A look into cutting-edge techniques like C-H functionalization and skeletal editing, which represent the future of heterocyclic synthesis.
Below is a summary table comparing these primary routes, followed by a detailed discussion and experimental protocols.
| Parameter | Route 1: Industrial (from 3,6-Dichloropyridazine) | Route 2: Sandmeyer (from 4-Aminopyridazine) | Route 3: Modern Alternatives (Conceptual) |
| Starting Material | 3,6-Dichloropyridazine | 4-Aminopyridazine | Pyridazine or Pyridine |
| Key Intermediates | 3,4,6-Trichloropyridazine, 4-Hydroxypyridazine | 4-Diazoniumpyridazne salt | Metalated Pyridazine, N-Amino-azidopyridinium |
| Overall Yield | ~30-40% (over 4 steps) | Variable, often moderate | Highly substrate-dependent, still in development |
| Scalability | Proven for industrial scale | Laboratory to moderate scale | Primarily laboratory scale |
| Key Advantages | Utilizes readily available starting materials; well-established and reliable process. | Direct introduction of bromine at the C4 position; well-understood classical reaction. | High atom economy; potential for fewer steps; novel disconnections. |
| Key Disadvantages | Multiple steps; use of hazardous reagents (e.g., Cl₂, POBr₃). | Diazonium salts can be unstable; may require stoichiometric copper reagents. | Direct C4 functionalization is challenging; may require complex catalysts or multi-step pre-functionalization. |
Route 1: The Industrial Pathway via 4-Hydroxypyridazine
This route, detailed in patent literature, represents a well-trodden path for the large-scale production of this compound.[1] It begins with the commercially available 3,6-dichloropyridazine and proceeds through a series of transformations to build the desired functionality.
Workflow and Rationale
The overall strategy involves introducing a functional group at the 4-position, which is then converted to the target bromine atom. The use of chlorination followed by hydrolysis to install a hydroxyl group is a key aspect of this synthesis. The 4-hydroxypyridazine exists in tautomeric equilibrium with 4(1H)-pyridazinone, and it is the hydroxyl tautomer that is ultimately displaced by bromine using a phosphorus oxybromide reagent.
Caption: Workflow for the industrial synthesis of this compound.
Experimental Protocol (Based on CN102924386B)[1]
Step 1: Synthesis of 3,4,6-Trichloropyridazine
-
Melt 3,6-dichloropyridazine (1.0 eq) in a suitable reactor and heat to 100-160°C.
-
Bubble chlorine gas through the molten starting material for 6-10 hours while maintaining the temperature.
-
After the reaction is complete, pour the reaction mixture into petroleum ether and allow it to crystallize at room temperature.
-
Collect the white powder of 3,4,6-trichloropyridazine by filtration and dry. (Reported Yield: ~91-92%).
Step 2: Synthesis of 3,6-Dichloro-4-hydroxypyridazine
-
Add the 3,4,6-trichloropyridazine (1.0 eq) to a 5% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approx. 100°C) for 4 hours.
-
Cool the reaction mixture and adjust the pH to 1.0 with concentrated HCl.
-
Allow the product to crystallize, collect by filtration, and recrystallize from ethanol to afford 3,6-dichloro-4-hydroxypyridazine as a light yellow powder. (Reported Yield: ~92%).
Step 3: Synthesis of 4-Hydroxypyridazine
-
This step involves the catalytic hydrogenation of 3,6-dichloro-4-hydroxypyridazine to remove the two chlorine atoms. A detailed protocol for a similar dehalogenation is the synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine, which can be adapted.[2]
-
Dissolve 3,6-dichloro-4-hydroxypyridazine (1.0 eq) in a suitable solvent like methanol or THF.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain 4-hydroxypyridazine.
Step 4: Synthesis of this compound
-
Add 4-hydroxypyridazine (1.0 eq) to phosphorus oxybromide (POBr₃, ~5 eq) in a reactor.
-
Heat the mixture to 80-120°C for 1-3 hours.
-
After the reaction, carefully quench the excess POBr₃ with ice water.
-
Neutralize the solution to pH 8.0 with concentrated ammonia.
-
Extract the product with an organic solvent (e.g., chloroform), dry the organic layer, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain this compound. (Reported Yield: ~58%).
Mechanistic Insight: The Role of POBr₃
The conversion of 4-hydroxypyridazine to this compound is a deoxygenative bromination.[3] The phosphorus oxybromide acts as both a dehydrating agent and a bromide source. The lone pair on the pyridazine nitrogen likely initiates the reaction by attacking the electrophilic phosphorus atom of POBr₃. This is followed by a series of steps that result in the formation of a good leaving group, which is then displaced by a bromide ion.
Caption: Simplified mechanism of pyridazinone bromination with POBr₃.
Route 2: The Sandmeyer Reaction of 4-Aminopyridazine
The Sandmeyer reaction is a powerful and classic method for converting an aromatic amino group into a variety of functionalities, including halogens.[4] This route offers a more direct approach to introducing the bromine at the C4 position, provided that 4-aminopyridazine is readily accessible.
Workflow and Rationale
This pathway involves two key transformations: the synthesis of the 4-aminopyridazine precursor and its subsequent diazotization and displacement. The synthesis of 4-aminopyridazine can be achieved by the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine.[2] The subsequent Sandmeyer reaction involves the formation of a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by a copper(I) bromide-mediated decomposition of the diazonium salt to yield this compound.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 4-Aminopyridazine[2]
-
Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in tetrahydrofuran.
-
Add an aqueous solution of sodium hydroxide.
-
Add 10% palladium on carbon catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 48 hours.
-
Filter to remove the catalyst and concentrate the filtrate to obtain 4-aminopyridazine. (Reported Yield: Quantitative).
Step 2: Sandmeyer Bromination of 4-Aminopyridazine (Representative Protocol)
-
Dissolve 4-aminopyridazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until gas evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound.
Mechanistic Insight: The Sandmeyer Radical Cycle
The Sandmeyer reaction is believed to proceed through a radical mechanism.[4] Copper(I) acts as a single-electron transfer agent, reducing the diazonium salt to an aryl radical with the loss of dinitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.
Caption: Simplified catalytic cycle of the Sandmeyer bromination.
Route 3: Modern Synthetic Alternatives & Future Outlook
While the previously described routes are effective, they often involve multiple steps and the use of stoichiometric and sometimes hazardous reagents. Modern synthetic chemistry is continuously striving for more efficient, atom-economical, and environmentally benign methods. For pyridazine synthesis, this has led to the exploration of C-H activation and skeletal editing strategies.
C-H Functionalization: The Direct Approach
Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. However, the selective C-H bromination of pyridazine at the C4 position is a significant challenge. The electron-deficient nature of the ring makes it a poor substrate for electrophilic C-H activation, and directing group strategies often favor functionalization at positions ortho to the nitrogen atoms (C3 or C6).
While direct C4-bromination of pyridazine is not yet a well-established method, the field of C-H activation is rapidly evolving. The development of new catalyst systems that can overcome the inherent reactivity patterns of heterocycles is a major area of research.[5] For example, ruthenium-catalyzed meta-selective C-H bromination has been demonstrated for 2-phenylpyridine derivatives, showcasing that catalyst control can override the intrinsic directing effects of the heterocycle. The application of similar principles to pyridazine could one day provide a direct route to this compound.
Skeletal Editing: A Paradigm Shift
A truly novel and alternative approach is the concept of "skeletal editing," which involves the direct conversion of one heterocyclic core into another. Recently, a method was developed to convert pyridines into pyridazines. This transformation proceeds by the introduction of an azide group at the C2 position of a pyridine, followed by N-amination and a photoinitiated rearrangement. While this is a complex, multi-step process, it represents a paradigm shift in retrosynthetic analysis. Conceptually, the vast array of commercially available and readily synthesizable substituted pyridines could serve as precursors to a diverse range of pyridazines. A 4-substituted pyridine could, in principle, be converted to a 4-substituted pyridazine using this methodology.
Conclusion
The synthesis of this compound, a key intermediate for drug discovery, can be approached through several distinct strategies. The multi-step industrial route starting from 3,6-dichloropyridazine is a reliable and scalable method, relying on classical transformations. The Sandmeyer reaction of 4-aminopyridazine offers a more direct conversion, though the stability of the diazonium intermediate can be a concern.
Looking to the future, the development of modern synthetic methods like C-H activation and skeletal editing holds the promise of more efficient and elegant solutions. While direct C4-functionalization of pyridazine remains a challenge, the rapid progress in catalysis and synthetic methodology suggests that novel and more direct routes to this compound and its derivatives are on the horizon. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available starting materials, and the desire to explore novel chemical space.
References
- A review on synthetic protocols of pyridazine and pyridazone analogues. Indo Global Journal of Pharmaceutical Sciences, 2015, 5(3), 209-218. URL: https://iglobaljournal.com/index.php/igjps/article/view/459
- Synthesis of 4-AMINOPYRIDAZINE. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/20744-39-2.htm
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2010, 2(2), 1112-1128.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 2013, 9, 2254–2319. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3820698/
- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022, 19, 1347–1385. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9010531/
- PBr3 and SOCl2. Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2015/03/20/pbr3-and-socl2/
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 2023, 11(2). URL: https://ijcrt.org/papers/IJCRT2302386.pdf
- Deoxy Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. URL: https://www.acs.
- Industrial preparation method of this compound. CN102924386B. URL: https://patents.google.
- Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 2015, 54(39), 11579-11582. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4672922/
- Sandmeyer Reaction (Ar-NH2 to Ar-Br). Common Organic Chemistry. URL: https://commonorganicchemistry.com/Rxn_Pages/Sandmeyer_Reaction_Br.htm
- Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3). Chemia, 2024. URL: https://chemia.manac-inc.
- Sandmeyer reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction
- Phosphorus oxybromide as a brominating agent; bromopyrimidines. Journal of Organic Chemistry, 1947, 12(2), 293. URL: https://pubmed.ncbi.nlm.nih.gov/20291138/
- Catalytic Sandmeyer Bromination. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm
- PBr3 Reaction. BYJU'S. URL: https://byjus.com/chemistry/pbr3-reaction/
- Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction. Benchchem. URL: https://www.benchchem.
- Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia, 2024. URL: https://chemia.manac-inc.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 2023, 380(6648), 959-966. URL: https://knowledge.uchicago.edu/record/2717/files/2023.03.20.533452v1.full.pdf
- C-H Functionalization of Pyridines. ResearchGate. URL: https://www.researchgate.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Angewandte Chemie International Edition, 2017, 56(15), 4156-4173. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485038/
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 2021, 17, 1378–1422. URL: https://www.beilstein-journals.org/bjoc/articles/17/111
- Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013, 11(22), 3583-602. URL: https://pubmed.ncbi.nlm.nih.gov/23632914/
- A Comparative Guide to the Synthetic Routes of 5-Halopyridazinones. Benchchem. URL: https://www.benchchem.
- An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminopyridazine. Benchchem. URL: https://www.benchchem.
- Comparative analysis of different synthetic routes to 3-aminopyridazines. Benchchem. URL: https://www.benchchem.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 2020, 59(4), 1640-1645. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7004017/
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed meta-Selective C—H Bromination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Benchmarking of 4-Bromopyridazine for Pharmaceutical and Research Applications
Introduction: 4-Bromopyridazine is a pivotal heterocyclic intermediate, serving as a fundamental building block in the synthesis of a wide array of functional molecules. Its utility is particularly pronounced in the pharmaceutical industry, where the pyridazine scaffold is a common feature in bioactive compounds. The strategic placement of a bromine atom at the 4-position provides a versatile handle for further chemical transformations, most notably through palladium-catalyzed cross-coupling reactions.[1] However, the synthesis of this intermediate can be challenging, with market prices often reflecting the complexity of its preparation.[2] This guide provides an in-depth comparison of established and emerging synthetic methodologies for this compound, offering researchers and process chemists the experimental data and mechanistic insights required to make informed decisions for their specific applications.
Section 1: Analysis of Core Synthetic Strategies
The synthesis of this compound is primarily approached via two distinct and well-documented pathways: the bromination of a pre-functionalized pyridazine ring and the transformation of an existing functional group, such as an amine, into a bromide. Each strategy possesses unique advantages concerning starting material availability, scalability, and overall efficiency.
Method 1: Bromination of 4-Hydroxypyridazine
This route represents a robust, multi-step industrial approach that often begins with a common and inexpensive starting material, 3,6-dichloropyridazine.[2] The core of this strategy involves the conversion of a hydroxyl group (or its tautomeric keto form, pyridazin-4-one) at the C4 position into the desired bromide.
Mechanistic Rationale: The conversion of a heteroaromatic hydroxyl group to a halide is a classic transformation. Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are effective for this purpose. They act by activating the hydroxyl group, making it a good leaving group, which is then displaced by a bromide ion. This method is particularly valuable when direct bromination of the parent heterocycle is unselective or leads to undesired byproducts.
Workflow Overview: A typical industrial process involves a four-step sequence:[2]
-
Chlorination: 3,6-dichloropyridazine is chlorinated to yield 3,4,6-trichloropyridazine.
-
Hydrolysis: The more reactive C4-chloro substituent is selectively hydrolyzed to form 3,6-dichloro-4-hydroxypyridazine.
-
Dehalogenation: Catalytic hydrogenation is employed to remove the two remaining chlorine atoms, yielding 4-hydroxypyridazine.
-
Bromination: The final key step involves treating 4-hydroxypyridazine with a strong brominating agent, such as phosphorus oxybromide, to furnish this compound.
Caption: Industrial synthesis route to this compound.
Method 2: The Sandmeyer-Type Reaction of 4-Aminopyridazine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a halide via a diazonium salt intermediate.[3][4] This approach is highly valuable for installing halides in positions that are not accessible through direct electrophilic substitution.
Mechanistic Rationale: This two-stage process begins with the diazotization of 4-aminopyridazine.[5] In the presence of a cold, acidic solution, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺). This potent electrophile reacts with the amino group to form a stable pyridazine-4-diazonium salt.[6] In the second stage, a copper(I) bromide (CuBr) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) species, yielding this compound and regenerating the Cu(I) catalyst.[3] The low temperature is critical to prevent the premature decomposition of the diazonium salt.
Caption: Key stages of the Sandmeyer reaction for this compound.
Section 2: Comparative Performance Data
The choice of synthetic route is ultimately guided by performance metrics. The following table summarizes the key operational parameters for the two primary methods.
| Parameter | Method 1: From 4-Hydroxypyridazine | Method 2: Sandmeyer-Type Reaction |
| Starting Material | 3,6-Dichloropyridazine | 4-Aminopyridazine |
| Availability/Cost | Inexpensive, large-scale industrial chemical. | Accessible, but can be more costly than dichloropyridazine. |
| Number of Steps | 4 steps (from 3,6-dichloropyridazine) | 2 steps (synthesis of 4-aminopyridazine + Sandmeyer) |
| Reported Yield | ~58% for the final bromination step.[2] | Generally moderate to good (typically 60-80% for Sandmeyer). |
| Scalability | Proven for industrial scale-up.[2] | Scalable, but requires strict temperature control and handling of potentially unstable diazonium salts. |
| Key Reagents | POBr₃, Pd/C catalyst, NaOH, HCl.[2] | NaNO₂, HBr, CuBr.[3][6] |
| Safety Concerns | Use of corrosive phosphorus oxybromide. Catalytic hydrogenation requires specialized equipment. | Diazonium salts can be explosive if isolated and dry.[7] Exothermic reaction requires careful monitoring. |
| Purification | Column chromatography, recrystallization.[2] | Extraction followed by chromatography or distillation. |
Section 3: Detailed Experimental Protocols
The following protocols are provided for instructional and comparative purposes. All procedures should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of this compound from 4-Hydroxypyridazine[2]
This protocol is adapted from the procedure described in patent CN102924386B.
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxypyridazine (0.5 g).
-
Reagent Addition: Carefully add phosphorus oxybromide (2.5 g) to the reaction vessel.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 1 hour.
-
Work-up (Quenching): After cooling the reaction to room temperature, concentrate the solution under reduced pressure at 60°C to remove excess POBr₃. Very slowly and carefully, add crushed ice/ice water to the residue to quench any remaining phosphorus oxybromide. This is a highly exothermic step and requires extreme caution.
-
Neutralization & Extraction: Adjust the pH of the aqueous solution to ~8.0 using concentrated ammonia water. Extract the aqueous phase with chloroform (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (eluting with petroleum ether) followed by recrystallization from cyclohexane to afford this compound as a light yellow powder.
-
Reported Yield: 58.2%
-
Reported Purity: 98.5%
-
Protocol 2: Synthesis of this compound via Sandmeyer-Type Reaction
This is a representative protocol based on established principles of diazotization and Sandmeyer reactions.[3][6][8][9]
-
Diazotization:
-
In a three-necked flask, dissolve 4-aminopyridazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq) at room temperature.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5°C.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the pyridazine-4-diazonium bromide salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Cool the CuBr solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize carefully with a base such as sodium carbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to yield pure this compound.
-
Section 4: Conclusion and Recommendations
Both the bromination of 4-hydroxypyridazine and the Sandmeyer-type reaction of 4-aminopyridazine are viable and effective methods for synthesizing this compound.
-
For large-scale industrial production, the multi-step route starting from 3,6-dichloropyridazine (Method 1) is often preferred.[2] Despite having more steps, it utilizes cheaper starting materials and avoids the inherent hazards of handling large quantities of diazonium salts.
-
For laboratory-scale synthesis and rapid access to diverse analogs, the Sandmeyer-type reaction (Method 2) offers greater flexibility and a shorter overall sequence from a commercially available advanced intermediate (4-aminopyridazine). The key to success lies in meticulous temperature control and adherence to safety protocols for diazotization.
Ultimately, the optimal synthetic strategy will depend on the specific project goals, including scale, cost constraints, available equipment, and safety infrastructure. This guide provides the foundational data to support a logical and evidence-based selection process.
References
- Title: An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminopyridazine Source: Benchchem URL
- Title: 4-AMINOPYRIDAZINE synthesis Source: ChemicalBook URL
- Title: Synthesis and Antiproliferative Evaluation of Novel 5-Substituted Pyridazin-4-Amine Derivatives Source: Taylor & Francis URL
- Source: Google Patents (CN102924386B)
- Title: Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect Source: ResearchGate URL
- Title: Reactions of N-heteroaromatic bases with nitrous acid. Part I.
- Title: Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries Source: PubMed URL
- Title: Sandmeyer reaction Source: Wikipedia URL
- Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL
- Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL
- Title: Diazotisation Source: Organic Chemistry Portal URL
- Title: Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates Source: ResearchGate URL
Sources
- 1. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Vade Mecum: Differentiating 4-Bromopyridazine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise identification of isomeric molecules is paramount. Brominated pyridazines, pyrazines, and pyrimidines are key heterocyclic scaffolds, the subtle rearrangement of nitrogen and bromine atoms across the aromatic ring dramatically alters their physicochemical and pharmacological properties. This guide provides a comprehensive spectroscopic comparison of 4-Bromopyridazine and its key isomers: 3-Bromopyridazine, 2-Bromopyrazine, 2-Bromopyrimidine, 5-Bromopyrimidine, and the related 2-Bromopyridine. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous structural elucidation of these important chemical entities.
The Isomeric Landscape: A Structural Overview
The isomers discussed herein share the same molecular formula, C₄H₃BrN₂, with the exception of 2-Bromopyridine (C₅H₄BrN), which is included as a common related structure. The distinct placement of the nitrogen atoms and the bromine substituent gives rise to unique electronic environments, which are the basis for their spectroscopic differentiation.
Caption: Molecular structures of this compound and its compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts (δ) and coupling constants (J) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.
¹H NMR Spectral Comparison
The aromatic region of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The number of signals, their multiplicities, and their chemical shifts are dictated by the symmetry of the molecule and the electronic influence of the nitrogen and bromine atoms.
| Compound | Proton Signals (δ, ppm) and Multiplicities | Key Differentiating Features |
| This compound | ~9.2 (d), ~8.8 (d), ~7.9 (dd) | Three distinct signals in the aromatic region. The downfield shifts are characteristic of the electron-deficient pyridazine ring. |
| 3-Bromopyridazine | ~9.1 (d), ~7.8 (dd), ~7.6 (dd) | Three aromatic signals with distinct coupling patterns. |
| 2-Bromopyrazine | ~8.60 (d), ~8.55 (dd), ~8.45 (d)[1] | Three closely spaced signals in the downfield region, characteristic of the pyrazine ring.[1] |
| 2-Bromopyrimidine | ~8.8 (d), ~7.4 (t) | Two signals: a doublet for the two equivalent protons adjacent to the nitrogens and a triplet for the proton situated between them. |
| 5-Bromopyrimidine | ~9.1 (s), ~8.8 (s) | Two singlets, indicating two distinct proton environments with no adjacent proton coupling. |
| 2-Bromopyridine | ~8.35 (d), ~7.55 (t), ~7.48 (d), ~7.25 (t)[2] | Four signals in the aromatic region, reflecting the less symmetrical nature compared to the diazines.[2] |
Note: Predicted and literature values are reported in CDCl₃. Actual chemical shifts may vary based on solvent and experimental conditions.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their position relative to the heteroatoms. The carbon atom directly attached to the bromine (C-Br) typically shows a characteristic chemical shift.
| Compound | Carbon Signals (δ, ppm) | Key Differentiating Features |
| This compound | ~160, ~155, ~135, ~125 (C-Br) | Four distinct signals, with the C-Br carbon appearing at a characteristic upfield position compared to the nitrogen-adjacent carbons. |
| 3-Bromopyridazine | ~152, ~150, ~130, ~128 (C-Br) | Four signals with a distinct pattern of chemical shifts. |
| 2-Bromopyrazine | ~148.5, ~146.0, ~144.5, ~142.0 (C-Br)[2] | Four signals, with the C-Br carbon being significantly deshielded.[2] |
| 2-Bromopyrimidine | ~160, ~158, ~122, ~120 (C-Br) | Four signals, with two downfield carbons adjacent to the nitrogens. |
| 5-Bromopyrimidine | ~158, ~157, ~125 (C-Br) | Three signals due to molecular symmetry, with the C-Br carbon being clearly distinguishable. |
| 2-Bromopyridine | ~150.3, ~142.4, ~138.6, ~128.4, ~122.8 (C-Br)[2] | Five distinct signals, providing a clear distinction from the diazine isomers.[2] |
Note: Predicted and literature values are reported in CDCl₃. Actual chemical shifts may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. While the spectra of these isomers may appear similar at first glance, subtle differences in the fingerprint region (1600-600 cm⁻¹) can be diagnostic. Key vibrational modes to consider are C-H stretching, C=C and C=N stretching, and the C-Br stretching.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3100-3000 (Ar C-H stretch), ~1580-1550 (C=N stretch), ~1450-1400 (C=C stretch), ~700-600 (C-Br stretch) |
| 3-Bromopyridazine | ~3100-3000 (Ar C-H stretch), ~1570-1540 (C=N stretch), ~1460-1410 (C=C stretch), ~750-650 (C-Br stretch) |
| 2-Bromopyrazine | ~3100-3050 (Ar C-H stretch), ~1580-1550 (C=N stretch), ~700-600 (C-Br stretch)[2] |
| 2-Bromopyrimidine | ~3100-3000 (Ar C-H stretch), ~1590-1560 (C=N stretch), ~1470-1420 (C=C stretch), ~780-680 (C-Br stretch) |
| 5-Bromopyrimidine | ~3100-3000 (Ar C-H stretch), ~1570-1540 (C=N stretch), ~1450-1400 (C=C stretch), ~800-700 (C-Br stretch) |
| 2-Bromopyridine | ~3100-3000 (Ar C-H stretch), ~1580-1560 (C=N stretch), ~1460-1420 (C=C stretch), ~750-650 (C-Br stretch)[2] |
The precise positions of the C=N and C=C stretching bands, as well as the out-of-plane C-H bending vibrations in the fingerprint region, are characteristic of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. For all the brominated diazine isomers, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), with two peaks of nearly equal intensity separated by 2 m/z units.
Expected Molecular Ion Peaks:
-
Bromopyridazines, Bromopyrazine, Bromopyrimidines (C₄H₃BrN₂): m/z 158 and 160.
-
Bromopyridine (C₅H₄BrN): m/z 157 and 159.
While the molecular ion peak confirms the elemental composition, the fragmentation patterns can help differentiate the isomers. The fragmentation is influenced by the position of the nitrogen atoms and the bromine, with common losses including HCN, N₂, and Br•. A detailed analysis of the fragmentation pathways can provide further structural confirmation.
Experimental Protocols
The following are standardized protocols for acquiring the spectroscopic data discussed. These may require optimization based on the specific instrumentation available.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and structural confirmation of brominated heterocyclic isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, baseline correction, and reference the spectrum to the internal standard or the residual solvent peak.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2] Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]
-
Data Acquisition:
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).[2]
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).[2]
-
Data Acquisition (Electron Impact - EI):
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the differentiation of this compound and its isomers. ¹H and ¹³C NMR are particularly decisive, offering unambiguous information about the proton and carbon skeletons of the molecules. When combined with the vibrational data from IR spectroscopy and the molecular weight and fragmentation information from mass spectrometry, researchers can confidently and accurately determine the structure of their synthesized or isolated compounds. This guide serves as a foundational resource to aid in this critical analytical process.
References
- 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem. [Link]
- This compound | C4H3BrN2 | CID 17888927 - PubChem. [Link]
- Sample prepar
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 4-Bromopyridazine: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key heterocyclic building blocks is a cornerstone of successful project advancement. 4-Bromopyridazine, a versatile intermediate in the synthesis of a wide array of biologically active compounds, presents several synthetic routes, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to this compound, offering detailed experimental protocols, a thorough cost-benefit analysis, and insights into the practical considerations for laboratory and potential scale-up applications.
Introduction to this compound
This compound is a halogenated pyridazine derivative that serves as a crucial scaffold in medicinal chemistry. The presence of the bromine atom at the 4-position allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. Its derivatives have shown promise in a range of therapeutic areas, making the reliable and economical synthesis of the this compound core a significant endeavor.
This guide will focus on two primary, well-documented synthetic pathways to this compound, providing a head-to-head comparison to aid researchers in selecting the optimal route for their specific needs.
Pathway 1: Multi-Step Synthesis from 3,6-Dichloropyridazine
This classical and robust pathway involves a four-step sequence starting from the commercially available and relatively inexpensive 3,6-dichloropyridazine. The key transformations include a nucleophilic aromatic substitution, a reduction, and a final bromination.
Reaction Scheme
Caption: Synthetic route to this compound from 3,6-Dichloropyridazine.
Detailed Experimental Protocol[1]
Step 1: Synthesis of 3,4,6-Trichloropyridazine To a reaction vessel containing 3,6-dichloropyridazine, heat to 160°C to melt the solid. Bubble chlorine gas through the molten starting material while maintaining the temperature at 160°C for 10 hours. After the reaction is complete, pour the reaction mixture into petroleum ether and allow it to crystallize at room temperature. Filter the solid and dry to obtain 3,4,6-trichloropyridazine as a white powder.
Step 2: Synthesis of 3,6-Dichloro-4-hydroxypyridazine Dissolve the 3,4,6-trichloropyridazine from the previous step in a 5% aqueous sodium hydroxide solution. Heat the mixture to reflux (approximately 100°C) for 4-10 hours. Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1.0. Allow the product to crystallize, then filter and recrystallize from absolute ethanol to yield 3,6-dichloro-4-hydroxypyridazine as a pale yellow powder.
Step 3: Synthesis of 4-Hydroxypyridazine In an autoclave, dissolve 3,6-dichloro-4-hydroxypyridazine in anhydrous methanol. Add sodium hydroxide and a palladium on carbon catalyst (5% or 10% Pd content). Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to 1.0-2.0 MPa. Heat the reaction to 20-80°C and maintain for 4-10 hours. After the reaction, filter off the catalyst. Concentrate the filtrate under reduced pressure and recrystallize the residue from absolute ethanol to obtain 4-hydroxypyridazine as a pale yellow powder.
Step 4: Synthesis of this compound [1] To phosphorus oxybromide (POBr₃), add the 4-hydroxypyridazine prepared in the previous step (molar ratio of 1:1 to 1:5 of 4-hydroxypyridazine to POBr₃). Heat the reaction mixture to a temperature between 60°C and 120°C for 0.5 to 5 hours. After the reaction is complete, concentrate the mixture to dryness under reduced pressure at 60°C. Carefully quench the residue with ice water. Adjust the pH of the solution to 8.0 with concentrated ammonia water. Extract the product with chloroform. Dry the combined organic layers with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using petroleum ether as the eluent, followed by recrystallization from cyclohexane to yield this compound as a light yellow powder.
Cost-Benefit Analysis of Pathway 1
| Factor | Analysis |
| Cost of Starting Materials | 3,6-Dichloropyridazine is a relatively inexpensive starting material. However, the multi-step nature of this pathway accumulates costs through the use of various reagents and solvents. Phosphorus oxybromide is a key cost driver in the final step. |
| Yield and Purity | A Chinese patent reports yields of 56.2% to 58.2% with purities of 98.2% to 99.1% for the final bromination step.[1] Overall yield for the four steps will be lower. |
| Scalability | The use of high temperatures, chlorine gas, and pressure hydrogenation presents significant challenges for large-scale production. Specialized equipment and stringent safety protocols are required.[2][3] |
| Safety and Environmental Impact | The use of toxic and corrosive reagents such as chlorine gas and phosphorus oxybromide raises safety concerns. The process also generates significant waste streams that require careful handling and disposal. |
| Labor and Time | This is a four-step synthesis, making it more labor-intensive and time-consuming compared to a one-pot or two-step synthesis. |
Pathway 2: Diazotization of 4-Aminopyridazine (Sandmeyer Reaction)
This pathway offers a more direct route to this compound, starting from 4-aminopyridazine. The key transformation is a Sandmeyer reaction, which involves the diazotization of the primary amine followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.
Reaction Scheme
Caption: Synthetic route to this compound from 4-Aminopyridazine via a Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is based on established procedures for Sandmeyer reactions on amino-heterocycles and provides a robust starting point for optimization.[4][5]
Step 1: Diazotization of 4-Aminopyridazine In a round-bottom flask, suspend 4-aminopyridazine (1.0 eq) in 48% hydrobromic acid (HBr, ~3.0-4.0 eq). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the cooled suspension of 4-aminopyridazine, ensuring the temperature is maintained below 5°C throughout the addition. Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Step 2: Sandmeyer Bromination In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0°C. Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. The addition may result in the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Cost-Benefit Analysis of Pathway 2
| Factor | Analysis |
| Cost of Starting Materials | 4-Aminopyridazine is generally more expensive than 3,6-dichloropyridazine. However, this is a two-step, one-pot reaction, which can offset the higher initial cost through reduced reagent and solvent usage. |
| Yield and Purity | Sandmeyer reactions are known to provide good to excellent yields, often in the range of 60-90%, with high purity after chromatographic purification. |
| Scalability | The primary safety concern for scaling up Sandmeyer reactions is the potential for the accumulation and uncontrolled decomposition of the diazonium salt intermediate, which can be explosive.[2][3][6] Careful temperature control and immediate consumption of the diazonium salt are crucial. Flow chemistry is an increasingly adopted strategy for safely scaling up diazotization reactions.[6] |
| Safety and Environmental Impact | The use of hydrobromic acid and the formation of a potentially unstable diazonium salt are the main safety hazards. The reaction generates copper-containing waste, which requires appropriate disposal. |
| Labor and Time | This pathway is significantly less labor-intensive and faster than Pathway 1, as it can often be performed as a one-pot procedure. |
Comparative Summary of Synthetic Pathways
| Parameter | Pathway 1: From 3,6-Dichloropyridazine | Pathway 2: From 4-Aminopyridazine (Sandmeyer) |
| Starting Material Cost | Lower | Higher |
| Number of Steps | 4 | 2 (often one-pot) |
| Overall Yield (estimated) | Moderate | Good to Excellent |
| Purity | High | High |
| Scalability Challenges | High temperatures, hazardous reagents (Cl₂), pressure | Diazonium salt instability |
| Safety Concerns | Use of Cl₂, POBr₃, high pressure | Potentially explosive diazonium intermediate |
| Labor & Time | High | Low |
A Note on Direct Bromination
A third potential pathway is the direct bromination of pyridazine. This would be the most atom-economical route. However, the direct electrophilic bromination of the pyridazine ring presents significant challenges in controlling the regioselectivity. The pyridazine ring is electron-deficient, making it less reactive towards electrophilic substitution. Furthermore, the reaction could potentially yield a mixture of mono- and poly-brominated products at various positions, making the isolation of the desired 4-bromo isomer difficult and likely low-yielding. While reagents like N-bromosuccinimide (NBS) are commonly used for bromination, a reliable and selective protocol for the 4-bromination of pyridazine is not well-established in the literature.[7] Therefore, while conceptually attractive, this pathway is currently less practical for a reliable and scalable synthesis of this compound compared to the two pathways detailed above.
Conclusion and Recommendation
The choice between the two primary synthetic pathways to this compound depends heavily on the specific needs and capabilities of the research or production environment.
Pathway 1 (from 3,6-Dichloropyridazine) is a well-established, albeit lengthy, route that utilizes a less expensive starting material. It may be suitable for laboratories that are not equipped to handle potentially unstable diazonium salts and where the multi-step nature and use of hazardous reagents can be safely managed. However, the scalability of this route is a significant concern.
Pathway 2 (from 4-Aminopyridazine via Sandmeyer reaction) offers a much more efficient and direct synthesis. While the starting material is more costly, the higher overall yield and significantly reduced labor and time can make this the more cost-effective option, particularly for smaller to medium-scale synthesis. For larger-scale production, a thorough safety assessment and potentially the implementation of flow chemistry would be essential to mitigate the risks associated with the diazonium salt intermediate.[6]
For most research and drug development applications where efficiency and speed are paramount, Pathway 2 is the recommended route , provided that appropriate safety precautions are taken. The higher upfront cost of 4-aminopyridazine is often justified by the significant savings in time, labor, and downstream processing.
References
- Nielsen, M. A., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979–983. [Link]
- Nielsen, M. A., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Semantic Scholar. (2004).
- Kappe, C. O. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1179, 1-17. [Link]
- Google Patents. (2013). Industrial preparation method of this compound. CN102924386B.
- PubMed. (2007). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 56-63. [Link]
- ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. [Link]
- Cantillo, D., & Kappe, C. O. (2019).
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- PubMed. (2006).
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3266. [Link]
- WUR eDepot. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- TopSCHOLAR. (2018).
- Zora. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]
- MDPI. (2019).
- ResearchG
- PubChem. 3,6-Dichloropyridazine. [Link]
- OUCI. (2022).
- PubMed. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. [Link]
- ResearchGate. (2020).
- Chemical Science. (2023). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. [Link]
Sources
- 1. CN102924386B - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
A Senior Application Scientist's Guide to the Regioselectivity of 4-Bromopyridazine in Modern Synthesis
For the discerning researcher in medicinal chemistry and materials science, 4-bromopyridazine stands as a versatile heterocyclic scaffold. Its unique electronic properties, dictated by the adjacent nitrogen atoms, present both opportunities and challenges in achieving regiochemical control during functionalization. This guide provides an in-depth comparison of common synthetic transformations involving this compound, offering insights into the factors governing regioselectivity, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to rationally design synthetic routes and predict outcomes with greater confidence.
The Electronic Landscape of this compound: A Prelude to Reactivity
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is not uniform across the ring. The positions ortho and para to the nitrogen atoms (C3, C6, and C4) are more electron-poor than the meta position (C5). The bromine atom at the C4 position further influences the electronic distribution through its inductive electron-withdrawing effect and resonance electron-donating effect. Understanding this electronic landscape is paramount to predicting the regioselectivity of various reactions.
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "this compound" struct [label=<
C4-Br C3
C5 C6
N1 N2
>]; end }
Caption: Structure of this compound highlighting key positions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activated Positions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic systems. In this compound, the positions most susceptible to nucleophilic attack are those that can best stabilize the negative charge of the Meisenheimer intermediate.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the regioselectivity. For pyridazine systems, attack at positions that allow the negative charge to be delocalized onto the electronegative nitrogen atoms is favored. In the case of this compound, nucleophilic attack can theoretically occur at C3, C5, or C6, displacing a hydride ion, or at C4, displacing the bromide ion. However, due to the high activation energy required to displace a hydride, substitution of the bromide at C4 is the most common pathway. When considering substitution at other positions in related polyhalogenated pyridazines, studies have shown that the nature of the nucleophile and substituents can influence the outcome[1]. For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, nitrogen nucleophiles preferentially substitute the fluorine at the 4-position[1].
dot graph TD { A[this compound + Nu⁻] --> B{Meisenheimer Intermediate}; B --> C[Product + Br⁻]; subgraph "SNAr Mechanism" direction LR; A; B; C; end }
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
Comparative Experimental Data
While specific comparative studies on the SNAr regioselectivity of this compound are limited, data from analogous di-substituted pyridazinones provide valuable insights. The following table summarizes typical conditions for mono- and di-substitution, highlighting the feasibility of controlling the extent of reaction.
| Nucleophile | Reagents and Conditions | Product | Reference |
| Primary/Secondary Amine | 1.0-1.2 eq. Amine, 1.5-2.0 eq. Et₃N or DIPEA, MeCN or DMF, RT to 80 °C | Mono-amino substituted pyridazinone | Analogous system |
| Primary/Secondary Amine | 2.5-3.0 eq. Amine, 3.0-4.0 eq. Et₃N or DIPEA, DMF, 80-120 °C | Di-amino substituted pyridazinone | Analogous system |
| Thiol | 1.1 eq. Thiol, 1.1 eq. NaH or K₂CO₃, Anhydrous THF or DMF, 0 °C to RT | Mono-thio substituted pyridazinone | Analogous system |
| Alcohol | 1.1 eq. NaH, Alcohol as solvent or in THF, 0 °C to RT | Mono-alkoxy substituted pyridazinone | Analogous system |
Note: The data presented is for a 4,5-dibromo-2-methylpyridazin-3-one system and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: Mono-amination of an Activated Pyridazine
This protocol is adapted for the selective synthesis of a mono-amino substituted pyridazinone, a reaction analogous to what would be expected for this compound.
Materials:
-
4,5-Dibromo-2-methylpyridazin-3-one (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 4,5-dibromo-2-methylpyridazin-3-one in acetonitrile or DMF, add the desired amine.
-
Add a base such as triethylamine or DIPEA.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography on silica gel to yield the desired mono-substituted product.
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. The regioselectivity in these reactions on this compound is influenced by a combination of electronic and steric factors, as well as the specific catalytic system employed.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.
Mechanistic Insights: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[2]. The oxidative addition step is often rate-determining and is influenced by the electron density of the C-Br bond. In pyridazine systems, the C-Br bond at the more electron-deficient position is generally more reactive.
dot graph TD { A[Pd(0)] -- Oxidative Addition --> B[Ar-Pd(II)-X]; B -- Transmetalation --> C[Ar-Pd(II)-R]; C -- Reductive Elimination --> D[Ar-R]; D --> A; subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; A; B; C; D; end }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity: For dihalopyridazines, the regioselectivity of the Suzuki-Miyaura coupling can be highly dependent on the substitution pattern and the catalytic system. For instance, in 3,5-dichloropyridazine, the reaction with 2-fluoro-5-bromo-3-pyridine boronic acid using Pd(PPh₃)₄ preferentially yields the C3 substituted product[3]. However, the choice of ligand can reverse this selectivity[3]. This highlights the subtle interplay of electronic and steric effects, as well as ligand-catalyst interactions, in determining the regiochemical outcome. For this compound, the C4 position is expected to be the primary site of reaction due to the presence of the bromine leaving group.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridazine Derivative [4]
This protocol describes the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various boronic acids.
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)
-
Appropriate (hetero)aromatic boronic acid (0.6 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Ethanol (2 mL)
-
Aqueous 2 M Na₂CO₃ (1 mL)
-
Pd(PPh₃)₄ (5 mol %)
Procedure:
-
Combine the bromopyridazine derivative, boronic acid, DME, ethanol, and aqueous Na₂CO₃ in a reaction vessel.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction for 48 hours by thin-layer chromatography (TLC).
-
After cooling, extract the reaction mixture with chloroform and wash with a saturated NaCl solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Mechanistic Overview: The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination[5][6]. The choice of ligand is crucial for the efficiency and scope of the reaction[6].
Regioselectivity and Scope: The Buchwald-Hartwig amination is a highly versatile reaction, applicable to a wide range of aryl halides and amines[5][7]. For this compound, the reaction is expected to occur selectively at the C4 position. A study on the amination of 4-bromo-1H-1-tritylpyrazole demonstrated successful C-N bond formation at the C4 position with various amines using a palladium catalyst[8].
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]
This protocol is for the amination of 4-bromotoluene and can be adapted for this compound.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)
-
Amine (e.g., morpholine) (1.4 mmol)
-
Pd(I) dimer precatalyst (0.5-1.0 mol%)
-
Ligand (e.g., biaryl phosphine) (0.0-0.5 mol%)
-
Base (KOtBu or NaOtBu) (1.4 mmol)
-
Anhydrous 1,4-dioxane (1.0 mL)
Procedure:
-
In an oven-dried reaction tube, charge the Pd(I) dimer precatalyst, ligand, base, and aryl bromide.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., N₂) three times.
-
Add the amine and anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 30-60 minutes.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the product can be isolated and purified using standard techniques.
c) Stille Coupling
The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides.
Mechanism and Application: The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination[10][11][12]. Organotin reagents are advantageous due to their stability to air and moisture and their tolerance of a wide range of functional groups[10][13]. However, the toxicity of tin compounds is a significant drawback[12].
Experimental Protocol: General Procedure for Stille Coupling [10][14]
This is a general protocol that can be adapted for the reaction of this compound.
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Organotin reagent (1.15 eq)
-
Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (4 mol%) or Pd(PPh₃)₄ (1-2 mol%)
-
Anhydrous and degassed toluene
-
Optional: CuI (0.1 eq), LiCl (5.3 eq)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, catalyst, and any additives.
-
Add anhydrous and degassed toluene.
-
Add the organotin reagent.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, remove the solvent and purify the product by column chromatography. A wash with aqueous KF can help remove tin byproducts[10].
Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation has emerged as a powerful, atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents.
Mechanism and Regioselectivity: The mechanism of direct C-H arylation is complex and can vary depending on the catalytic system and substrate. For heteroaromatics, the regioselectivity is often governed by the inherent acidity of the C-H bonds and directing group effects. In a study on the direct arylation of pyridazine-based fused 1,2,4-triazoles, regioselective mono-arylation was achieved at the C8 position[15]. For this compound, C-H arylation would likely compete with coupling at the C-Br bond, and the reaction conditions would need to be carefully optimized to favor one pathway over the other. Copper-catalyzed direct C-H arylation has also been shown to be effective for various heterocycles with excellent regioselectivity[16].
Experimental Protocol: Palladium-Catalyzed Direct Arylation of a Heterocycle [17]
This protocol describes the direct arylation of 1,3-benzodioxole with 4-bromotoluene.
Materials:
-
1,3-Benzodioxole (5 mmol)
-
4-Bromotoluene (1 mmol)
-
K₂CO₃ (1.3 equiv)
-
PivOH (0.3 equiv)
-
Na₂PdCl₄ (1 mol%)
-
Diethylacetamide (DEAc) (0.3 mL)
Procedure:
-
Under an inert atmosphere, charge a Schlenk tube with 4-bromotoluene, 1,3-benzodioxole, K₂CO₃, and PivOH.
-
Add the Na₂PdCl₄ catalyst in DEAc.
-
Heat the mixture to 120 °C for 18 hours.
-
After cooling, filter the suspension over a silica plug.
-
Evaporate the filtrate and purify the crude product by column chromatography.
Conclusion: Navigating the Regiochemical Landscape of this compound
The functionalization of this compound offers a gateway to a diverse array of novel chemical entities. This guide has provided a comparative overview of key synthetic methodologies, highlighting the mechanistic underpinnings of regioselectivity.
-
Nucleophilic Aromatic Substitution is expected to proceed at the C4 position, with the potential for further substitution on the ring under more forcing conditions.
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Stille) provide reliable methods for C-C and C-N bond formation, with the reaction predominantly occurring at the C-Br bond. The choice of catalyst, ligand, and reaction conditions can be tailored to optimize yield and selectivity.
-
Direct C-H Arylation presents an atom-economical approach, though careful optimization is required to control the regioselectivity and prevent competing reactions at the C-Br bond.
For the practicing chemist, a thorough understanding of these reaction manifolds, coupled with careful experimental design, will be instrumental in harnessing the full synthetic potential of the this compound scaffold.
References
- Stille Coupling. NROChemistry. [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Buchwald–Hartwig amin
- Copper-catalyzed direct C arylation of heterocycles with aryl bromides: discovery of fluorescent core frameworks. PubMed. [Link]
- Exp 4 - Suzuki Coupling Reaction. Scribd. [Link]
- Experimental Section General procedure for the direct aryl
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate form
- Stille reaction. Wikipedia. [Link]
- Stille Coupling. Organic Chemistry Portal. [Link]
- The Stille Reaction. Organic Reactions. [Link]
- Stille Coupling. SynArchive. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
- This compound. PubChem. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. PubMed. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. [Link]
- Nucleophilic Substitution, Addition, and Elimin
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
- Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI. [Link]
Sources
- 1. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. rsc.org [rsc.org]
- 15. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed direct C arylation of heterocycles with aryl bromides: discovery of fluorescent core frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for 4-Bromopyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Cross-Validation in Modern Chemistry
In the landscape of contemporary chemical and pharmaceutical research, the synergy between empirical experimentation and computational modeling is not merely beneficial—it is essential for robust, verifiable, and accelerated discovery. While experimental techniques provide tangible, real-world data, they are subject to instrumental limitations, sample purity issues, and environmental conditions. Conversely, computational models offer a pristine, controlled environment to probe molecular properties at a granular level, yet they are, by nature, approximations of complex quantum reality.[1][2] The process of cross-validation—rigorously comparing data from both domains—serves as a critical internal checkpoint. It enhances confidence in experimental assignments, refines the accuracy of computational models, and ultimately, builds a more complete and reliable understanding of a molecule's behavior.[1][2]
This guide provides an in-depth walkthrough of the cross-validation process using 4-Bromopyridazine as a case study. This compound, a substituted diazine, is a valuable scaffold in medicinal chemistry, appearing in molecules designed for various therapeutic targets.[3][4] Its relatively simple structure, featuring the electron-withdrawing effects of the bromine atom and the two adjacent nitrogen atoms, makes it an excellent candidate for illustrating the principles of spectroscopic and computational analysis. We will explore the acquisition of experimental data, the setup of a corresponding computational model, and the critical analysis required to harmonize the two datasets.
Part 1: The Experimental Benchmark – Acquiring Spectroscopic Data
The foundation of any cross-validation effort is high-quality experimental data. For a small molecule like this compound, the primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is important to note that commercially available this compound is often supplied as a hydrobromide salt (C₄H₄Br₂N₂).[5][6][7][8] This is a critical experimental detail, as protonation of the pyridazine ring will significantly impact the electronic environment and, consequently, the spectroscopic output compared to the neutral form often modeled computationally.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The resulting chemical shifts are exquisitely sensitive to electron density, making NMR a powerful tool for confirming molecular structure and for comparison with computationally derived magnetic shielding tensors.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of this compound hydrobromide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial and must be replicated in the computational model for the most accurate comparison.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0-180 ppm.
-
Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (stretching, bending, etc.). Each functional group has characteristic vibrational frequencies, providing a molecular "fingerprint." These frequencies can be directly compared to the vibrational modes calculated by computational models.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix ~1-2 mg of this compound hydrobromide with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum of ambient air (or the empty ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Anticipated Experimental Data Summary
The following table summarizes the expected and reported properties for this compound and its hydrobromide salt.
| Property | This compound (Neutral) | This compound Hydrobromide | Data Source |
| Molecular Formula | C₄H₃BrN₂ | C₄H₄Br₂N₂ | [6][9] |
| Molecular Weight | 158.98 g/mol | 239.90 g/mol | [5][9] |
| ¹H NMR | 3 unique signals. | 3 unique signals, expected to be downfield-shifted due to protonation. | [5][10] |
| ¹³C NMR | 3 unique signals (one C-Br, two C-H). | 3 unique signals, with shifts influenced by protonation. | [5][10] |
| FTIR (Key Vibrations) | C-H stretch (~3100-3000 cm⁻¹), C=N/C=C ring stretch (~1600-1400 cm⁻¹), C-Br stretch (< 700 cm⁻¹). | Broad N-H stretch (~3200-2500 cm⁻¹), C-H stretch, C=N/C=C ring stretch, C-Br stretch. | General Spectroscopic Principles |
Part 2: The Computational Model – Predicting Molecular Properties
To validate the experimental findings, we employ computational chemistry, specifically Density Functional Theory (DFT). DFT is a robust method for predicting the electronic structure and properties of molecules, offering a favorable balance between computational cost and accuracy for systems of this size.[11][12][13]
Computational Workflow Diagram
The following diagram illustrates the comprehensive workflow for cross-validating experimental data with a computational model.
Caption: Structure of this compound with atom numbering for discussion.
Analysis 1: NMR Chemical Shifts
Computed shielding tensors are not direct chemical shifts. They must be converted by referencing them to a computed standard (TMS, also calculated at the same level of theory) and comparing the relative differences.
Equation: δ_calc = σ_TMS - σ_calc
-
Correlation: Plot the experimental chemical shifts (δ_exp) against the calculated chemical shifts (δ_calc). For a good model, these points should fall on a straight line with a slope close to 1 and a high R² value.
-
Assignment: The computational data provides an unambiguous assignment of each signal to a specific atom in the molecule. For this compound, we expect three distinct signals for H3, H5, and H6, and three for C3, C4, C5, and C6. The calculations will confirm which signal corresponds to which atom.
-
Discrepancy Analysis (Protonation Effect): The experimental data from the hydrobromide salt will show all signals shifted downfield (to higher ppm) compared to the calculated values for the neutral molecule. This is because protonation of one of the ring nitrogens withdraws electron density from the entire ring system, deshielding all the nuclei. This predictable discrepancy validates our understanding of the experimental sample's nature. An advanced computational approach would involve modeling the protonated species directly to achieve a closer numerical match.
Analysis 2: IR Frequencies
DFT calculations are known to systematically overestimate vibrational frequencies due to the harmonic approximation. Therefore, a uniform scaling factor is often applied to the calculated frequencies before comparing them to the experimental spectrum. For B3LYP/6-31G(d,p), a typical scaling factor is ~0.96.
Equation: ν_scaled = ν_calc * 0.96
-
Fingerprint Matching: Compare the major peaks in the experimental IR spectrum with the scaled, calculated frequencies.
-
Mode Assignment: The computational output visualizes each vibrational mode. This allows for the confident assignment of experimental peaks. For example, a peak around 1550 cm⁻¹ can be definitively assigned to a specific C=N/C=C ring stretching mode.
-
Discrepancy Analysis (Protonation Effect): The most significant difference will be the presence of a broad N-H stretching band in the experimental spectrum (typically 3200-2500 cm⁻¹), which will be absent in the calculation for the neutral molecule. This again confirms the protonated state of the sample.
Data Comparison Table
| Feature | Experimental Result (Hydrobromide Salt) | Scaled Computational Prediction (Neutral) | Analysis & Cross-Validation Insights |
| ¹H NMR (ppm) | 3 signals, downfield shifted. | 3 signals (H3, H5, H6). | The downfield shift in the experiment is consistent with ring protonation. The relative order of shifts should correlate well. |
| ¹³C NMR (ppm) | 3 signals (C3/C6, C4, C5). | 3 signals (C3/C6, C4, C5). | The C4 signal attached to bromine will be distinct. The protonation effect will also cause a downfield shift. |
| IR: N-H Stretch | Present, broad band ~3200-2500 cm⁻¹. | Absent. | Confirms the presence of the hydrobromide salt in the experimental sample. |
| IR: C-H Stretch | ~3100-3000 cm⁻¹. | ~3150-3050 cm⁻¹. | Good correlation after scaling. |
| IR: Ring Stretch | Multiple bands ~1600-1400 cm⁻¹. | Multiple bands ~1620-1420 cm⁻¹. | Excellent for fingerprint matching and confirming the pyridazine core structure. |
Conclusion: A Self-Validating System
The cross-validation of experimental and computational data for this compound creates a self-validating analytical loop. The experimental data grounds the computational model in reality, while the computational model provides a detailed, atom-level interpretation of the experimental results. Discrepancies, such as the spectral shifts caused by protonation, are not failures but rather key insights that deepen our understanding of the sample. This integrated approach ensures a higher degree of confidence in structural assignments, provides a robust dataset for publications and regulatory submissions, and builds a reliable foundation for further research, such as predicting reactivity or designing new derivatives.
References
- Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes.
- SpectraBase. (n.d.). 4-bromopyridine, hydrobromide.
- ResearchGate. (n.d.). Antioxidative activity analyses of some pyridazine derivatives using computational methods.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
- SpectraBase. (n.d.). 4-bromopyridine, hydrobromide - Optional[UV-VIS] - Spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17888927, this compound.
- Journal of the American Chemical Society. (n.d.). Pyridine-to-Pyridazine Skeletal Editing.
- MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors....
- Royal Society of Chemistry. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors....
- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- ResearchGate. (2024). Validation of models with experimental data and analysis of discrepancies.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407906, this compound hydrobromide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14268, 4-Bromopyridine.
- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- National Center for Biotechnology Information. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC.
- MDPI. (n.d.). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine.
- Preprints.org. (2026). Numerical Calibration Framework for Molecular Dynamics....
- MDPI. (n.d.). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin.
- ResearchGate. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one.
- ResearchGate. (n.d.). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis.
- SCIRP. (n.d.). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives.
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. This compound HydrobroMide | 1220039-64-4 [chemicalbook.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1220039-64-4 Cas No. | this compound hydrobromide | Apollo [store.apolloscientific.co.uk]
- 8. usbio.net [usbio.net]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
A Comparative Guide to the Green Synthesis of 4-Bromopyridazine: An Evaluation of Key Chemistry Metrics
In the landscape of pharmaceutical and agrochemical development, the synthesis of N-heterocyclic compounds is of paramount importance. 4-Bromopyridazine, a key building block, is integral to the creation of a variety of biologically active molecules. However, traditional synthetic routes often employ hazardous reagents and generate significant waste, prompting the need for greener alternatives. This guide provides a detailed comparison of a traditional industrial synthesis of this compound with a proposed, more sustainable approach, rigorously evaluating both through the lens of established green chemistry metrics.
Introduction to Green Chemistry Metrics
To objectively assess the environmental footprint of a chemical process, a set of quantitative metrics has been established. For the purpose of this guide, we will focus on three key indicators:
-
Atom Economy (% AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2][3][4] A higher atom economy signifies a more efficient reaction with less waste generation at the molecular level.
-
Environmental Factor (E-Factor): This metric provides a more practical measure of waste by calculating the total mass of waste generated per unit mass of product.[5][6][7][8] A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product.[9][10][11][12][13] It offers a holistic view of the process's efficiency and environmental impact.[9][10][11][12][13] The pharmaceutical industry typically has a high PMI, making its reduction a key goal for sustainable manufacturing.[11][14]
Method A: A Traditional Industrial Synthesis Pathway
A prevalent industrial method for synthesizing this compound begins with 3,6-dichloropyridazine and proceeds through a four-step sequence.[15] This pathway, while effective in producing the target molecule, utilizes harsh reagents and generates substantial waste.
Experimental Protocol: Method A
Step 1: Chlorination of 3,6-dichloropyridazine 5.0g of 3,6-dichloropyridazine is heated to 100°C and chlorine gas is bubbled through the melt for 6 hours. The reaction mixture is then poured into 200ml of petroleum ether, crystallized, filtered, and dried to yield 3,4,6-trichloropyridazine.
Step 2: Hydrolysis to 3,6-dichloro-4-hydroxypyridazine 5.0g of 3,4,6-trichloropyridazine is added to 30ml of 15% NaOH solution and refluxed at 100°C for 8 hours. The solution is then acidified with HCl to a pH of 1.0, crystallized, filtered, and recrystallized from absolute ethanol to give 3,6-dichloro-4-hydroxypyridazine.
Step 3: Dechlorination to 4-hydroxypyridazine 3,6-dichloro-4-hydroxypyridazine is dissolved in anhydrous methanol with sodium hydroxide and a palladium-carbon catalyst in an autoclave. Hydrogen gas is introduced to maintain a pressure of 1.0-2.0 MPa at 20-80°C for 4-10 hours. After filtration and concentration, the product is recrystallized from ethanol.
Step 4: Bromination to this compound 0.4 kg of 4-hydroxypyridazine is added to 2.5 kg of phosphorus oxybromide and heated to 120°C for 3 hours. The reaction mixture is concentrated, quenched with ice water, and the pH is adjusted to 8.0 with concentrated ammonia. The product is extracted with chloroform, dried, and purified by column chromatography and recrystallization to yield this compound.[15]
Visualizing the Traditional Workflow
Caption: Workflow for the traditional synthesis of this compound (Method A).
Method B: A Proposed Greener Synthetic Route
Drawing from the principles of green chemistry, an alternative pathway is proposed. This method aims to reduce the number of steps and utilize a less hazardous brominating agent, N-Bromosuccinimide (NBS), in a more environmentally benign solvent. This proposed synthesis starts from 4-hydroxypyridazine, which is commercially available or can be synthesized from precursors via greener methods than those in Method A.
Experimental Protocol: Method B (Proposed)
Step 1: Direct Bromination of 4-hydroxypyridazine In a round-bottom flask, 4-hydroxypyridazine (1 equivalent) is dissolved in a greener solvent such as acetonitrile or ethyl acetate. N-Bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off. The filtrate is washed with a mild aqueous basic solution and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
Disclaimer: This is a proposed greener method based on analogous reactions of N-heterocycles. The reaction conditions and yields are estimates and would require experimental optimization.
Visualizing the Greener Workflow
Caption: Workflow for the proposed greener synthesis of this compound (Method B).
Comparative Analysis of Green Chemistry Metrics
To provide a quantitative comparison, the green chemistry metrics for both methods were calculated. For Method A, the calculations are based on the stoichiometry and reported yields in the patent. For the proposed Method B, calculations are based on a projected high-yielding reaction, a reasonable assumption given the efficiency of NBS in similar transformations.
| Metric | Method A: Traditional Synthesis | Method B: Proposed Greener Synthesis |
| Number of Steps | 4 | 1 |
| Atom Economy (% AE) | ~28% (overall) | ~53% |
| E-Factor (estimated) | > 50 | < 10 |
| Process Mass Intensity (PMI) (estimated) | > 100 | < 20 |
| Key Reagents & Solvents | Cl2, NaOH, H2, Pd/C, POBr3, Chloroform, Petroleum Ether, Ethanol, Methanol | NBS, Acetonitrile/Ethyl Acetate |
| Safety & Hazard Concerns | Use of toxic chlorine gas and corrosive phosphorus oxybromide. Use of flammable and volatile solvents. | NBS is a safer alternative to Br2. Acetonitrile and ethyl acetate are less hazardous than chlorinated solvents. |
Discussion: The Path Towards a More Sustainable Synthesis
The quantitative comparison clearly demonstrates the green chemistry advantages of the proposed Method B.
Atom Economy: The single-step direct bromination in Method B exhibits a significantly higher atom economy compared to the multi-step traditional route. This is primarily due to the elimination of multiple steps that generate stoichiometric byproducts.
E-Factor and PMI: The estimated E-Factor and PMI for Method A are substantially higher, reflecting the large quantities of solvents used for reactions, extractions, and purifications over the four steps, in addition to the mass of reagents and byproducts. Method B, being a one-pot reaction with a simpler workup, is projected to generate significantly less waste, leading to much lower E-Factor and PMI values.
Reagent and Solvent Choice: Method A relies on hazardous and environmentally persistent chemicals like chlorine gas and phosphorus oxybromide. The use of chlorinated solvents such as chloroform further adds to the environmental burden. In contrast, Method B employs NBS, a solid and safer brominating agent, and avoids the use of highly toxic and environmentally damaging solvents. The selection of greener solvents is a cornerstone of sustainable chemistry.[16][17]
Conclusion and Future Outlook
While the traditional industrial synthesis of this compound is a well-established process, its environmental impact is considerable. This comparative guide illustrates that by applying the principles of green chemistry, a more sustainable synthetic route is not only conceivable but also highly advantageous in terms of waste reduction, safety, and efficiency. The proposed direct bromination using NBS offers a promising alternative that warrants further experimental investigation and optimization. For researchers, scientists, and drug development professionals, embracing such greener methodologies is crucial for the future of sustainable chemical manufacturing. The adoption of greener synthetic routes for key building blocks like this compound will undoubtedly contribute to a more environmentally responsible pharmaceutical industry.
References
- A. Sharma et al., "Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities," Molecules, 2023. [Link]
- D. Prat et al., "CHEM21 selection guide of classical- and less classical-solvents," Green Chemistry, 2016. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable, "Process Mass Intensity (PMI)," ACS. [Link]
- M. Dinodia, "Greener Approach towards the Synthesis of Nitrogen Based Heterocycles," IntechOpen, 2023. [Link]
- ACS Green Chemistry Institute, "Chem21 Solvent Selection Guide," ACS. [Link]
- A. M. M. M. de O. Santos et al., "Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents," Molecules, 2017. [Link]
- "Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries," Specialty Chemicals Magazine, 2014. [Link]
- "Improving Process Mass Intensity for Bio/Pharmaceutical Production," Pharmaceutical Technology, 2019. [Link]
- ACS GCI Pharmaceutical Roundtable, "Process Mass Intensity Metric," ACS GCI. [Link]
- M. Dinodia, "Greener Approach towards the Synthesis of Nitrogen Based Heterocycles," OUCI, 2023. [Link]
- "E-factor," Green Chemistry Teaching and Learning Community (GCTLC), 2023. [Link]
- "Green Chemistry Using Smarter Metrics: A Life Cycle Approach," ACSGCIPR. [Link]
- Green Chemistry Initiative, "Solvent and Reagent Selection Guide," University of Toronto. [Link]
- "Atom economy / E factor," ChemBAM. [Link]
- "Tools and techniques for solvent selection: green solvent selection guides," Green Chemistry Teaching and Learning Community (GCTLC), 2024. [Link]
- S. A. A. T. Al-Gharabli, "Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective," PubMed, 2021. [Link]
- M. T. Siniavskyi et al., "Comparison of the process mass intensity (PMI)
- D. Prat et al., "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes," Organic Process Research & Development, 2013. [Link]
- "Green Chemistry Pharmaceutical Industry," Syrris. [Link]
- "E-factor: Environmental Impact Factor for Chemical Reactions," American Chemical Society. [Link]
- J. D. Hayler et al.
- R. A. Sheldon, "E-Factor," sheldon.nl. [Link]
- J. Pandey et al., "Atom Economy Green Synthesis in Organic Chemistry," Journal of Chemical and Pharmaceutical Research, 2025. [Link]
- "What Is E Factor In Green Chemistry?," YouTube, 2025. [Link]
- D. J. C. Constable et al., "Metrics to 'green' chemistry—which are the best?," Green Chemistry, 2002. [Link]
- "Organic Chemistry Module," University of Scranton. [Link]
- H. F. Sneddon et al., "Towards a holistic approach to metrics for the 21st century pharmaceutical industry," Green Chemistry, 2015. [Link]
- G. C. F. de la Torre et al., "Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods," PubMed Central, 2022. [Link]
- J.
- CN102924386B, "Industrial preparation method of this compound," Google P
- "How to Calculate
- S. K. Sharma et al., "SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION," HETEROCYCLES, 1999. [Link]
- H. Alinezhad et al., "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions," SciELO México, 2011. [Link]
- "this compound," ResearchG
- M. A. Khan et al., "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies," MDPI, 2024. [Link]
- "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines," Organic Chemistry Portal. [Link]
- "Synthesis of pyridazines," Organic Chemistry Portal. [Link]
- "this compound," PubChem. [Link]
- J. C. Vantourout et al., "Bridging the pyridine-pyridazine synthesis gap by skeletal editing," Knowledge UChicago. [Link]
- J. C. Vantourout et al.
- Y. Ohta et al., "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides," RSC Publishing, 2017. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 12. scbt.com [scbt.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-Bromopyridazine: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth operational and safety protocol for the proper disposal of 4-Bromopyridazine, a halogenated heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound waste streams confidently and responsibly.
Immediate Safety and Hazard Assessment: The Causality Behind Precaution
This compound (C₄H₃BrN₂) is a reactive chemical that requires careful handling. Understanding its hazard profile is the first step in ensuring safe disposal.
According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4) and is an irritant.[1] Its hydrobromide salt is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] The primary hazards associated with this compound necessitate stringent control measures to prevent accidental exposure during handling and disposal.
Table 1: Hazard Profile and Essential Information for this compound
| Property | Information | Source |
| Chemical Formula | C₄H₃BrN₂ | PubChem[1] |
| Molecular Weight | 158.98 g/mol | PubChem[1] |
| GHS Hazard Statements | H302: Harmful if swallowed | ECHA[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| Primary Hazards | Irritant, Acute Oral Toxicity | PubChem[3] |
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. The SDS provides the most comprehensive and manufacturer-specific safety and handling information.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is essential to mitigate the risks of exposure to this compound. The following PPE must be worn at all times when handling the compound and its waste:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or degradation before use and dispose of them as contaminated waste after handling the chemical.[3]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemical-resistant apron.
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[3]
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5]
Waste Segregation and Collection: The Foundation of Compliant Disposal
Proper segregation of chemical waste is a critical step in preventing hazardous reactions and ensuring that waste is managed in an environmentally sound and regulatory-compliant manner. As a halogenated organic compound, this compound waste must be handled with specific care.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container for all this compound waste. This container should be made of a material compatible with the chemical.
-
Solid Waste Stream:
-
Liquid Waste Stream:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Segregate halogenated solvent waste from non-halogenated solvent waste.[6] For example, a solution of this compound in dichloromethane should be collected in a "Halogenated Organic Waste" container.
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]
-
-
Container Management:
-
Keep all waste containers securely closed except when actively adding waste.[2]
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Containerization and Labeling: Ensuring Clarity and Safety
Proper labeling of hazardous waste is a legal requirement and is essential for the safety of laboratory personnel and waste handlers. Each waste container must be labeled clearly and accurately.
Labeling Requirements:
-
The words "Hazardous Waste" must be prominently displayed.[2]
-
The full chemical name , "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the date when waste was first added to the container.
-
Include the Principal Investigator's name and laboratory location .
Spill and Decontamination Procedures: A Plan for the Unexpected
In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.
Step-by-Step Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill:
-
Clean the Area: Once the spilled material is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be placed in the designated hazardous waste container.[2]
Caption: Workflow for responding to a this compound spill.
Chemical Treatment and Final Disposal Pathway
In-Lab Chemical Treatment
Currently, there are no widely established and validated protocols for the chemical neutralization or degradation of this compound that are suitable for routine implementation in a standard research laboratory. While methods such as reductive dehalogenation are known in synthetic chemistry, their application to waste disposal requires specialized assessment to ensure complete and safe reaction, and to characterize any potentially hazardous byproducts.
Therefore, it is strongly recommended that laboratory personnel do not attempt to chemically treat this compound waste. The safest and most compliant method of disposal is through your institution's established hazardous waste management program.
Final Disposal
The ultimate disposal of this compound is managed by licensed hazardous waste disposal companies, in accordance with all local, state, and federal regulations.[7] For halogenated organic compounds, the most common and effective disposal method is high-temperature incineration.[8] This process ensures the complete destruction of the compound, breaking it down into less harmful components.
Caption: Step-by-step disposal pathway for this compound waste.
By following this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- PubChem. This compound.
- PubChem. This compound hydrobromide.
- Laboratory Waste Management Guidelines.
- Laboratory Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal. [Link]
- U.S. Environmental Protection Agency.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromopyridazine
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling specialized reagents like 4-Bromopyridazine, a key heterocyclic building block, demands a comprehensive understanding of its properties to ensure both personal safety and experimental success. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the specific hazards of this compound.
Hazard Identification: The "Why" Behind the "What"
Understanding the potential risks is the first step in mitigating them. This compound is primarily classified as an acute oral toxicant. While some safety data sheets may lack detailed classification, consolidated GHS data provides a clearer picture[1]. The free base and its more reactive hydrobromide salt present distinct, though related, hazards.
Table 1: GHS Hazard Profile for this compound & its Hydrobromide Salt
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Relevance to PPE Selection |
| This compound | |||
| Acute Toxicity 4, Oral[2][3] | H302: Harmful if swallowed[2][3] | Prevents accidental ingestion via contaminated hands. Dictates stringent glove use and hygiene practices. | |
| This compound Hydrobromide | |||
| Skin Irritation 2[4] | H315: Causes skin irritation[4] | Mandates robust hand and body protection to prevent direct contact. | |
| Eye Irritation 2A[4] | H319: Causes serious eye irritation[4] | Requires fully sealed eye protection to shield against dust or splashes. | |
| STOT SE 3[4] | H335: May cause respiratory irritation[4] | Necessitates handling in well-ventilated areas and may require respiratory protection, especially for fine powders. |
This data underscores the critical need for a multi-layered PPE strategy that prevents oral, dermal, ocular, and respiratory exposure.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not static; it must be adapted to the specific experimental context—from weighing small quantities of the solid to running a large-scale reaction in solution.
Eye and Face Protection
Direct contact with this compound, particularly its hydrobromide salt, can cause serious eye irritation[4]. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards are mandatory[1][5][6]. These create a seal around the eyes, protecting them from airborne dust particles and accidental splashes.
-
Enhanced Protection: When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn over the safety goggles[7].
Hand Protection
Given the risk of skin irritation and the potential for systemic toxicity through absorption or ingestion from contaminated hands, glove selection is paramount.
-
Material: While specific breakthrough data for this compound is not widely published, Nitrile gloves are the standard recommendation for handling many halogenated heterocyclic compounds. They offer a good balance of chemical resistance and dexterity.
-
Thickness and Inspection: A minimum thickness of 4-5 mil is advisable. Always inspect gloves for tears or pinholes before use[5][6].
-
Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Technique: Use proper glove removal techniques to avoid skin contact with the contaminated outer surface[5][6].
Body Protection
Protecting skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of spills or splashes, such as large-scale solution transfers, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat[8]. Impervious clothing may be required depending on the scale and risk of the operation[1][6].
Respiratory Protection
The need for respiratory protection is dictated by the scale of the operation and the physical form of the chemical. This compound is a solid, and its dust can be easily aerosolized, posing an inhalation risk[4][9].
-
Standard Handling: All manipulations of solid this compound should be performed in a certified chemical fume hood to ensure adequate ventilation[1][9].
-
When a Respirator is Needed: If engineering controls (like a fume hood) are unavailable or insufficient, or if you experience any irritation, respiratory protection is necessary[1]. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., P100) should be used[10]. For significant exposures, a full-face respirator is recommended[1][5].
Operational and Disposal Plans: A Step-by-Step Guide
Proper PPE use is a process, not just a set of equipment.
PPE Selection & Donning Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Handling and Disposal
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is certified and functioning correctly.
-
Donning PPE: Put on your lab coat, followed by safety goggles. Don the inner pair of nitrile gloves, then the outer pair. If required, add a face shield and chemical apron.
-
Handling:
-
Perform all manipulations, especially weighing of the solid, inside the fume hood to prevent dust inhalation[1][9].
-
Use spark-proof tools and work away from ignition sources[1].
-
If any PPE becomes contaminated, remove it immediately and replace it. If the outer glove is contaminated, carefully remove and dispose of it, then continue working with the inner glove or a new outer pair.
-
-
Decontamination & Doffing:
-
After handling is complete, decontaminate any reusable equipment.
-
To remove PPE, first take off the chemical apron (if used).
-
Remove the outer pair of gloves using a proper technique, disposing of them in a designated hazardous waste container.
-
Remove the face shield and goggles, placing them in a safe area for cleaning.
-
Remove the lab coat.
-
Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water[5][6].
-
-
Disposal Plan:
-
All disposable items that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous chemical waste.
-
Place these items in a suitable, sealed, and clearly labeled container for disposal according to your institution's environmental health and safety guidelines[1].
-
By adhering to this structured approach, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- This compound SDS, 115514-66-4 Safety D
- This compound | C4H3BrN2 | CID 17888927.
- This compound. Sigma-Aldrich.
- This compound hydrobromide | C4H4Br2N2 | CID 53407906.
- Chemical Safety Data Sheet MSDS / SDS - 4-Bromopyridine hydrochloride. ChemicalBook.
- SAFETY DATA SHEET - 4-Bromopyridine Hydrobromide. TCI EUROPE N.V.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Pyridazine - Safety D
- Protective Equipment | Plant Protection. Albert Kerbl GmbH.
- SAFETY D
- Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C4H3BrN2 | CID 17888927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound hydrobromide | C4H4Br2N2 | CID 53407906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
